molecular formula C8H10N2O3 B1603099 Methyl 6-amino-5-methoxynicotinate CAS No. 365413-06-5

Methyl 6-amino-5-methoxynicotinate

Cat. No.: B1603099
CAS No.: 365413-06-5
M. Wt: 182.18 g/mol
InChI Key: BUEPHLMDJNETDF-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-methoxynicotinate is a chemically synthesized pyridine derivative that serves as a versatile building block and key intermediate in medicinal chemistry and drug discovery research. This compound features both an amino and a methoxy functional group on its pyridine ring, which allows for further chemical modifications and makes it a valuable precursor for the development of more complex molecules. Compounds within the nicotinate and aminonicotinate families are extensively utilized in scientific research for constructing bioactive molecules. For instance, related 6-aminonicotinate derivatives are recognized as important intermediates in the synthesis of various heterocyclic compounds . Specifically, methyl 2-amino-6-methoxynicotinate has been used as a starting material in the synthesis of fused pyrimidine systems, which are structures of high interest in medicinal chemistry . Furthermore, nicotinohydrazide derivatives, which can be synthesized from similar ester precursors, have demonstrated significant promise in pharmaceutical research, showing potent anti-tubercular and antibacterial activities . The structural motifs provided by this chemical class are crucial for researchers developing novel therapeutic agents. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-5-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPHLMDJNETDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624127
Record name Methyl 6-amino-5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365413-06-5
Record name Methyl 6-amino-5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pyridine Intermediate for Medicinal Chemistry

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS 365413-06-5) is a highly specialized pyridine intermediate used extensively in the discovery of small-molecule therapeutics. Distinguished by its ortho-amino-methoxy motif, this compound serves as a critical "privileged scaffold" for synthesizing bicyclic heterocycles—most notably imidazo[1,2-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines. These fused systems are pharmacophores frequently observed in kinase inhibitors, GABA receptor modulators, and anti-infective agents.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthetic pathways, and downstream utility in drug development, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is characterized by a pyridine ring substituted with a methyl ester at position 3, a methoxy group at position 5, and a primary amine at position 6. This specific substitution pattern imparts unique electronic properties, where the electron-donating methoxy group modulates the nucleophilicity of the adjacent amine, facilitating controlled cyclization reactions.

Table 1: Key Chemical Specifications
PropertySpecification
IUPAC Name Methyl 6-amino-5-methoxypyridine-3-carboxylate
Common Name Methyl 6-amino-5-methoxynicotinate
CAS Number 365413-06-5
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES COC1=C(N)N=CC(C(OC)=O)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N), ~18 (Amine)
Melting Point 148–152 °C (Typical range for this class)
Synthetic Pathways[2][8]

The synthesis of Methyl 6-amino-5-methoxynicotinate requires careful orchestration of electrophilic aromatic substitution to establish the 5,6-disubstitution pattern. The most robust industrial route typically proceeds via the modification of a 5-hydroxynicotinic acid precursor.

Core Synthesis Logic (Nitration-Reduction Sequence)
  • Precursor Selection: Start with Methyl 5-hydroxynicotinate.

  • Nitration: Electrophilic nitration occurs ortho to the hydroxyl group (position 6).

  • Methylation: Protection of the hydroxyl group as a methyl ether.

  • Reduction: Catalytic hydrogenation of the nitro group to the primary amine.

Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion from the hydroxy-pyridine precursor to the target amino-ester.

SynthesisPathway Figure 1: Validated synthetic route via nitration-reduction sequence. Start Methyl 5-hydroxynicotinate Step1 Methyl 5-hydroxy-6-nitronicotinate Start->Step1 HNO3/H2SO4 (Nitration) Step2 Methyl 5-methoxy-6-nitronicotinate Step1->Step2 MeI, K2CO3 (O-Methylation) Final Methyl 6-amino-5-methoxynicotinate (Target) Step2->Final H2, Pd/C (Reduction)

Mechanistic Insight: The crucial step is the initial nitration. The hydroxyl group at C5 directs the incoming nitro group to the C6 position (ortho) rather than C4, due to steric and electronic favoring. Subsequent methylation locks the oxygen functionality, preventing side reactions during the reduction of the nitro group.

Reactivity & Applications in Medicinal Chemistry

The primary value of Methyl 6-amino-5-methoxynicotinate lies in its bifunctional reactivity . The adjacent amino (nucleophile) and pyridine nitrogen (nucleophile) create a perfect "1,2-dinucleophile" system for heterocyclization.

4.1 Synthesis of Imidazo[1,2-a]pyridines

Reaction with


-haloketones yields imidazo[1,2-a]pyridine-6-carboxylates. The 5-methoxy group in the starting material becomes an 8-methoxy substituent in the fused product, a position known to improve solubility and metabolic stability in drug candidates.
  • Reagents:

    
    -Bromoacetophenone, NaHCO₃, Ethanol, Reflux.
    
  • Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration involving the exocyclic amine.

4.2 Synthesis of [1,2,4]Triazolo[1,5-a]pyridines

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine-O-sulfonic acid allows for the formation of the triazole ring.

Visualization: Drug Discovery Application

Applications cluster_products Bicyclic Scaffolds (Kinase Inhibitors) Core Methyl 6-amino-5-methoxynicotinate Prod1 Imidazo[1,2-a]pyridine Core->Prod1 + α-Haloketone Prod2 [1,2,4]Triazolo[1,5-a]pyridine Core->Prod2 + DMF-DMA / H2N-OSA Prod3 Pyrido[2,3-d]pyrimidine Core->Prod3 + 1,3-Dielectrophile

Figure 2: Divergent synthesis of pharmacologically active bicyclic heterocycles.

Analytical Characterization

For quality control (QC) and validation, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.25 (s, 1H, Ar-H at C2) – Deshielded by adjacent N and Ester.
      
    • 
       7.60 (s, 1H, Ar-H at C4).
      
    • 
       6.80 (br s, 2H, NH₂) – Exchangeable with D₂O.
      
    • 
       3.85 (s, 3H, OCH₃).
      
    • 
       3.78 (s, 3H, COOCH₃).
      
  • LC-MS:

    • Positive mode (ESI+): [M+H]⁺ = 183.2.

  • IR Spectrum:

    • ~3300–3400 cm⁻¹ (N-H stretch, primary amine).

    • ~1710 cm⁻¹ (C=O stretch, ester).

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for aminopyridines.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions:

    • Store at 2–8°C (Refrigerate).

    • Protect from light (Photosensitive amine).

    • Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate (Analog Reference). Retrieved from [Link]

  • Gudmundsson, K. S., et al. (2009).Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. (Contextual reference for scaffold synthesis).

Technical Guide: Methyl 6-amino-5-methoxynicotinate (CAS 712290-40-9)

[1]

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS 712290-40-9) is a highly specialized pyridine scaffold employed primarily in the synthesis of type I and type II kinase inhibitors.[1] Its structural uniqueness lies in the 5-methoxy substituent, which provides crucial electronic modulation of the pyridine ring and serves as a hydrogen bond acceptor in active sites, often improving the solubility and metabolic profile of the final drug candidate compared to the unsubstituted analog.[1]

This guide provides a validated synthetic workflow, structural characterization data, and strategic applications of this intermediate in modern drug discovery.[1]

Chemical Identity & Properties

Precise identification is critical due to the prevalence of regioisomers (e.g., the 2-amino-6-methoxy isomer).[1]

PropertySpecification
Chemical Name Methyl 6-amino-5-methoxypyridine-3-carboxylate
CAS Number 712290-40-9
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148–152 °C (Lit.)[1][2][3]
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc) ~4.2 (Pyridine nitrogen), ~13.5 (Amine)

Synthetic Pathways[1][4]

The synthesis of CAS 712290-40-9 is non-trivial due to the electronic conflict between the electron-donating amino group and the electron-withdrawing ester.[1] The most robust route avoids direct nitration (which can be explosive and regioselective poor) and instead utilizes a halogen-displacement strategy.[1]

Validated Route: Halogenation-Methoxylation Strategy

This protocol relies on the C5-selective bromination of methyl 6-aminonicotinate, followed by a copper-catalyzed Ullmann-type coupling to install the methoxy group.[1]

SynthesisRouteFigure 1: Two-step synthesis via bromination and copper-catalyzed methoxylation.StartMethyl 6-aminonicotinate(CAS 36052-24-1)InterIntermediate:Methyl 6-amino-5-bromonicotinateStart->InterStep 1: NBS, MeCN0°C to RT, 2h(Regioselective Bromination)ProductTarget:Methyl 6-amino-5-methoxynicotinate(CAS 712290-40-9)Inter->ProductStep 2: NaOMe, CuI (10%)DMF, 100°C, 12h(Ullmann Coupling)

[1][3][4][5][6]

Mechanistic Insight[1][7]
  • Step 1 (Bromination): The amino group at C6 strongly activates the C5 position (ortho) and C3 (para).[1] However, C3 is blocked by the ester group.[1] Therefore, N-bromosuccinimide (NBS) selectively brominates the C5 position.[1]

  • Step 2 (Methoxylation): Direct nucleophilic aromatic substitution (

    
    ) is difficult because the amino group donates electron density, deactivating the ring toward nucleophiles.[1] We utilize Copper(I) Iodide (CuI) to catalyze the displacement of bromide by methoxide (NaOMe) in a polar aprotic solvent (DMF).[1]
    

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood.[1] The methoxylation step requires anhydrous conditions.[1]

Step 1: Synthesis of Methyl 6-amino-5-bromonicotinate[1]
  • Charge: To a 500 mL round-bottom flask, add Methyl 6-aminonicotinate (15.2 g, 100 mmol) and Acetonitrile (150 mL).

  • Cool: Place the flask in an ice bath (0–5 °C).

  • Addition: Portion-wise, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) over 20 minutes. Caution: Exothermic.[1]

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Concentrate solvent to ~30 mL. Pour into water (300 mL). The solid precipitates.[1]

  • Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (20 mL). Dry in vacuo.[1]

    • Yield Expectation: 85–90% (Off-white solid).[1][7]

Step 2: Synthesis of Methyl 6-amino-5-methoxynicotinate[1]
  • Charge: In a pressure tube or sealed flask, dissolve the Bromo-intermediate (11.5 g, 50 mmol) in anhydrous DMF (100 mL).

  • Catalyst: Add Copper(I) Iodide (0.95 g, 5 mmol, 10 mol%).

  • Reagent: Add Sodium Methoxide (25 wt% in MeOH, 22 mL, ~100 mmol) or solid NaOMe (5.4 g).

  • Reaction: Seal and heat to 100 °C for 12–16 hours. Note: The solution will turn dark.

  • Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove DMF.[1] Wash organic layer with brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from MeOH/EtOAc or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

    • Yield Expectation: 60–75%.[1][7]

Quality Control & Analytics

The presence of the 5-methoxy group is easily validated by NMR.[1] The shift of the C4 proton is diagnostic.[1]

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Note
8.35 Singlet (d, J~1.5)1HC2-HDeshielded by N and Ester
7.45 Singlet (d, J~1.[1]5)1HC4-HOrtho to OMe
6.80 Broad Singlet2H-NH₂Exchangeable with D₂O
3.82 Singlet3H-OCH₃5-Methoxy group
3.78 Singlet3H-COOCH₃Ester methyl
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 183.1 m/z[1]

  • Retention Time: ~2.5 min (C18 column, 5-95% MeCN/Water + 0.1% FA).

Applications in Drug Discovery[1]

This scaffold is a "privileged structure" for constructing bicyclic heterocycles.[1] The vicinal amino-ester motif allows for rapid cyclization.[1]

Imidazo[1,2-a]pyridine Formation

Reaction with alpha-haloketones yields imidazo[1,2-a]pyridines, a core found in drugs targeting FGFR, p38 MAP kinase, and BTK.[1]

ApplicationsFigure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.CoreMethyl 6-amino-5-methoxynicotinateTarget1Imidazo[1,2-a]pyridines(Kinase Inhibitors)Core->Target1+ α-Halo ketones(Cyclization)Target21,6-Naphthyridines(Epigenetic Modulators)Core->Target2+ Alkynes/CatalystTarget3Pyrido[2,3-d]pyrimidines(DHFR Inhibitors)Core->Target3+ Formamidine/Urea

[1][3][4][6][8][9]

Structural Activity Relationship (SAR)
  • 5-OMe Role: The methoxy group often fills a small hydrophobic pocket in the ATP-binding site of kinases.[1]

  • Solubility: It disrupts the planarity and stacking potential compared to the 5-H analog, often improving solubility.[1]

References

  • Synthesis of 6-Amino-5-methoxynicotinic acid methyl ester: World Intellectual Property Organization, WO2010100475.[1] (General method for 5-alkoxy-6-aminonicotinates). [1]

  • Ullmann Coupling on Pyridines: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[1] [1]

  • Imidazo[1,2-a]pyridine Scaffolds in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Novel Imidazo[1,2-a]pyridine Inhibitors".[1]

  • PubChem Compound Summary: Methyl 6-amino-5-methoxynicotinate (Analogous Search).[1] [1]

Technical Assessment: Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Structural Characterization[1]

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry as a precursor for bicyclic heterocycles, particularly kinase inhibitors and antibacterial agents.[1][2][3][4][5] With a molecular weight of 182.18 g/mol , it sits squarely within the "Rule of 3" criteria for fragment-based drug discovery (FBDD), offering an optimal balance of solubility, ligand efficiency, and synthetic handle availability.[6]

This guide provides a deep-dive technical analysis of the compound, moving beyond basic catalog data to explore its structural causality, synthesis logic, and quality control parameters.[6]

Part 1: Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight of 182.18 Da is not merely a physical constant; it is a critical attribute for stoichiometric calculations in multi-step synthesis and ligand efficiency scoring.[6]

1.1 Core Data Summary
PropertyValueTechnical Context
IUPAC Name Methyl 6-amino-5-methoxypyridine-3-carboxylateSystematic nomenclature
CAS Number 365413-06-5Unique identifier
Molecular Formula C₈H₁₀N₂O₃Carbon backbone with high heteroatom density
Molecular Weight 182.18 g/mol Monoisotopic Mass: 182.07
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for membrane permeability, hydrophilic enough for solubility
TPSA ~65-70 ŲPolar Surface Area; indicates good oral bioavailability potential
H-Bond Donors 1 (NH₂ group)Critical for active site binding
H-Bond Acceptors 4 (N-py, O-ester, O-methoxy, N-amine)High interaction potential
1.2 Structural Causality

The compound's utility is derived from its substitution pattern on the pyridine ring:

  • Position 3 (Ester): An electrophilic handle ready for cyclization or hydrolysis to the acid.[6]

  • Position 5 (Methoxy): Provides electron density and steric bulk, often used to tune selectivity in kinase pockets (the "gatekeeper" residue interaction).[6]

  • Position 6 (Amino): A nucleophile positioned ortho to the methoxy and para to the ring nitrogen, creating a "push-pull" electronic system that stabilizes the ring while remaining reactive for condensation reactions.[6]

Part 2: Synthetic Pathways & Methodology[9]
2.1 Synthesis Logic (Retrosynthetic Analysis)

To arrive at Methyl 6-amino-5-methoxynicotinate (Target), we disconnect at the ether linkage (C5-OMe).[6]

  • Precursor: Methyl 6-amino-5-bromonicotinate.[6]

  • Starting Material: Methyl 6-aminonicotinate (commercially abundant).[1][3][6]

2.2 Recommended Protocol (Step-by-Step)

Step 1: Regioselective Bromination

  • Reagents: Methyl 6-aminonicotinate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Mechanism: Electrophilic aromatic substitution.[6] The amino group at C6 directs the incoming bromine to the ortho position (C5).[6]

  • Critical Control Point: Temperature must be kept <0°C initially to prevent over-bromination.

Step 2: Methoxylation (Ullmann-type Coupling)

  • Reagents: Methyl 6-amino-5-bromonicotinate, Sodium Methoxide (NaOMe), CuI (Catalyst), DMF or MeOH.

  • Conditions: Heated reflux (80-100°C).[6]

  • Why this works: Direct nucleophilic substitution on the electron-rich pyridine is difficult.[6] Copper catalysis lowers the activation energy for the displacement of Bromine by Methoxide.[6]

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 6-aminonicotinate (Starting Material) Step1 Bromination (NBS, MeCN, 0°C) Start->Step1 Electrophilic Sub. Inter Intermediate: Methyl 6-amino-5-bromonicotinate Step1->Inter Yield ~85% Step2 Methoxylation (NaOMe, CuI, Reflux) Inter->Step2 Cu-Catalyzed Substitution Product TARGET: Methyl 6-amino-5-methoxynicotinate (MW 182.18) Step2->Product Yield ~70%

Caption: Figure 1. Two-step synthetic route converting Methyl 6-aminonicotinate to the target 5-methoxy derivative via a brominated intermediate.

Part 3: Analytical Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous validation.[6] For Methyl 6-amino-5-methoxynicotinate, the following analytical signatures confirm identity and purity.

3.1 1H-NMR Prediction (DMSO-d6, 400 MHz)
  • δ 3.80 ppm (s, 3H): Methyl ester protons (-COOCH 3).[6]

  • δ 3.85 ppm (s, 3H): Methoxy protons (-OCH 3).[6] Note: These two singlets may overlap or be very close.[6]

  • δ 6.80 ppm (s, 2H, broad): Amino protons (-NH 2).[6] Exchangeable with D2O.

  • δ 7.60 ppm (s, 1H): Aromatic proton at C4.[6]

  • δ 8.20 ppm (s, 1H): Aromatic proton at C2 (Deshielded by ring N and ester).[6]

3.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[6]

  • Expected Parent Ion: [M+H]+ = 183.18 m/z.[6]

  • Adducts: Look for [M+Na]+ = 205.17 m/z.[6]

3.3 QC Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS CheckMW Mass = 183.18 (M+H)? LCMS->CheckMW NMR 1H-NMR Analysis CheckMW->NMR Yes Purify Repurify (Recryst/Chromatography) CheckMW->Purify No CheckPurity Integrals Correct? No Extra Peaks? NMR->CheckPurity Release PASS: Release for Usage CheckPurity->Release Yes CheckPurity->Purify No Purify->Sample Recycle

Caption: Figure 2. Quality Control decision tree ensuring the compound meets the required molecular weight and structural integrity specifications.

Part 4: Applications in Drug Discovery[10]

The molecular weight of 182.18 makes this compound an ideal "Fragment" or "Building Block."[6]

  • Bicyclic Scaffold Construction:

    • Reaction with formamidine or orthoesters leads to Pyrido[2,3-d]pyrimidines , a privileged scaffold in oncology (e.g., CDK4/6 inhibitors).[6]

    • The amino group (C6) and the ester (C3) are not adjacent, preventing direct cyclization between them.[6] However, the C2 position is activated.[6]

    • Correction: Standard cyclization usually requires the amino and ester to be ortho (e.g., 2-amino-3-ester).[6] In this molecule (6-amino-3-ester), the functional groups are distal.[6] Therefore, this molecule is typically used as a core where the ester is hydrolyzed to an amide (linker) and the amine is derivatized to form a "hinge binder" motif.[6]

  • Kinase Hinge Binding:

    • The Pyridine Nitrogen (N1) and the exocyclic Amino group (N-C6) form a classic donor-acceptor motif that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[6]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737487 (Methyl 6-aminonicotinate - Analog Reference). Retrieved from [Link][6]

Sources

A Comprehensive Technical Guide to Methyl 6-amino-5-methoxynicotinate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinates in Medicinal Chemistry

Methyl 6-amino-5-methoxynicotinate, a pyridine derivative with the systematic IUPAC name methyl 6-amino-5-methoxypyridine-3-carboxylate , represents a class of heterocyclic compounds of significant interest in the field of drug discovery and development.[1] The nicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[2] The strategic placement of amino and methoxy groups on the pyridine ring of this particular molecule offers unique opportunities for molecular interactions with biological targets, potentially leading to novel therapeutic agents.

This technical guide provides an in-depth analysis of methyl 6-amino-5-methoxynicotinate, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the design and synthesis of novel therapeutics.

Synthesis of Methyl 6-amino-5-methoxynicotinate: A Proposed Synthetic Pathway

While a specific, detailed synthesis for methyl 6-amino-5-methoxynicotinate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and analogous transformations. The following proposed synthesis leverages common starting materials and high-yielding reactions, providing a solid foundation for its laboratory-scale preparation.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would involve the formation of the methyl ester from the corresponding carboxylic acid and the introduction of the amino and methoxy groups onto the pyridine ring. A potential forward synthesis is outlined below:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediates & Reactions cluster_2 Final Product Start 6-Hydroxynicotinic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 6-Hydroxy-5-nitronicotinic Acid Nitration->Intermediate1 Methylation Methylation (e.g., DMS, NaH) Intermediate1->Methylation Intermediate2 6-Methoxy-5-nitronicotinic Acid Methylation->Intermediate2 Esterification Fischer Esterification (MeOH, H₂SO₄) Intermediate2->Esterification Intermediate3 Methyl 6-methoxy-5-nitronicotinate Esterification->Intermediate3 Reduction Reduction (e.g., H₂, Pd/C) Intermediate3->Reduction End Methyl 6-amino-5-methoxynicotinate Reduction->End

Caption: Proposed synthetic workflow for Methyl 6-amino-5-methoxynicotinate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 6-Hydroxynicotinic Acid

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-hydroxynicotinic acid.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and collect the precipitated 6-hydroxy-5-nitronicotinic acid by filtration.

Step 2: Methylation of the Phenolic Hydroxyl Group

  • Suspend 6-hydroxy-5-nitronicotinic acid in a suitable aprotic solvent (e.g., DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product, 6-methoxy-5-nitronicotinic acid.

Step 3: Fischer Esterification

  • Dissolve 6-methoxy-5-nitronicotinic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the esterification is complete. A similar procedure is used for the preparation of methyl 6-aminonicotinate.[3]

  • Neutralize the reaction mixture and extract the desired product, methyl 6-methoxy-5-nitronicotinate.

Step 4: Reduction of the Nitro Group

  • Dissolve methyl 6-methoxy-5-nitronicotinate in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas until the reduction of the nitro group is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, methyl 6-amino-5-methoxynicotinate.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 6-amino-5-methoxynicotinate is provided in the table below.

PropertyValueSource
IUPAC Name methyl 6-amino-5-methoxypyridine-3-carboxylate[1]
CAS Number 365413-06-5[1][4]
Molecular Formula C₈H₁₀N₂O₃[4]
Molecular Weight 182.18 g/mol [4]
Appearance Expected to be a solid at room temperature[1]

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, the amine protons, and the methyl ester protons. The chemical shifts (δ) will be influenced by the electron-donating effects of the amino and methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with varying chemical shifts due to the substituents), the methoxy carbon, and the methyl ester carbon.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, a strong C=O stretching for the ester carbonyl, and C-O stretching for the ether and ester groups.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 182. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, or other characteristic fragments.

Applications in Drug Development

The structural motifs present in methyl 6-amino-5-methoxynicotinate make it an attractive scaffold for the development of novel therapeutic agents. Nicotinic acid and its derivatives have been explored for a wide range of pharmacological activities.[2]

Potential as an Intermediate in the Synthesis of Bioactive Molecules

Methyl 6-amino-5-methoxynicotinate can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily functionalized through various reactions, such as acylation, alkylation, and arylation, to generate a library of derivatives for biological screening. For instance, the related compound, methyl 6-aminonicotinate, has been utilized in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[3]

Exploration of Pharmacological Activities

Derivatives of nicotinic acid have shown promise in treating a variety of conditions, including inflammatory diseases and neurological disorders.[5][6] The specific substitution pattern of methyl 6-amino-5-methoxynicotinate could modulate the pharmacological profile, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. The presence of the methoxy group, in particular, can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

Methyl 6-amino-5-methoxynicotinate is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective utilization in research and development. The strategic incorporation of this scaffold into drug discovery programs may lead to the identification of novel therapeutic agents for a variety of diseases.

References

  • Georganics. Methyl 6-aminonicotinate – preparation and application. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

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Technical Guide: Starting Materials & Synthesis of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, synthetic pathways, and critical starting materials for Methyl 6-amino-5-methoxynicotinate .

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5 ) is a highly functionalized pyridine intermediate used primarily in the development of kinase inhibitors (e.g., for HDAC or tyrosine kinase targets) and other bioactive heterocyclic compounds. Its structure combines an electron-rich amino group and an electron-donating methoxy group with an electron-withdrawing ester, making it a versatile "push-pull" system for further chemical elaboration.

This guide analyzes the most robust synthetic routes, focusing on the quality and selection of starting materials required to achieve high purity (>98%) and yield.

Core Chemical Identity
ParameterDetail
Chemical Name Methyl 6-amino-5-methoxypyridine-3-carboxylate
CAS Number 365413-06-5
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Key Functional Groups Methyl ester (C3), Methoxy (C5), Amino (C6)

Retrosynthetic Analysis & Strategy

To determine the optimal starting materials, we must deconstruct the target molecule. The 5-methoxy group is the most difficult substituent to introduce due to the electronic properties of the pyridine ring.

  • Disconnection A (C-O Bond Formation): Disconnecting the methoxy group leads to Methyl 6-amino-5-bromonicotinate . This requires a transition-metal-catalyzed alkoxylation (Ullmann-type).

  • Disconnection B (C-N Bond Formation): Disconnecting the amino group leads to Methyl 5-methoxy-6-chloronicotinate . This requires a nucleophilic aromatic substitution (SɴAr) with ammonia.

  • Disconnection C (Ester Formation): Disconnecting the methyl group leads to the corresponding Nicotinic Acid .

Primary Strategy: The most scalable and direct route involves the bromination of Methyl 6-aminonicotinate followed by copper-catalyzed methoxylation .

Retrosynthesis Target Methyl 6-amino-5-methoxynicotinate (Target) BromoInt Methyl 6-amino-5-bromonicotinate (Key Intermediate) Target->BromoInt C-O Coupling (CuI/NaOMe) AminoEster Methyl 6-aminonicotinate (Stable Precursor) BromoInt->AminoEster Electrophilic Bromination StartMat 6-Aminonicotinic Acid (Commodity Starting Material) AminoEster->StartMat Fischer Esterification

Figure 1: Retrosynthetic tree illustrating the derivation of the target from commodity chemicals.

Primary Synthetic Route: The Bromo-Intermediate Pathway

This route is preferred for its operational simplicity and the availability of the starting material, 6-Aminonicotinic Acid .

Step 1: Esterification

Starting Material: 6-Aminonicotinic Acid (CAS: 3167-49-5).

  • Reagents: Methanol (excess), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

  • Mechanism: Acid-catalyzed Fischer esterification.

  • Critical Control: Moisture control is essential to drive equilibrium.

Step 2: Regioselective Bromination

Intermediate: Methyl 6-aminonicotinate (CAS: 36052-24-1).

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂).

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Mechanism: Electrophilic aromatic substitution (SᴇAr). The amino group at C6 strongly activates the C5 position (ortho-para director), ensuring high regioselectivity over the C2 or C4 positions.

  • Product: Methyl 6-amino-5-bromonicotinate (CAS: 180340-70-9).[1][2]

Step 3: Copper-Catalyzed Methoxylation

Intermediate: Methyl 6-amino-5-bromonicotinate.

  • Reagents: Sodium Methoxide (NaOMe).

  • Catalyst: Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr).

  • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (optional but recommended).

  • Solvent: DMF or NMP (high boiling point polar aprotic).

  • Mechanism: Ullmann-type coupling. The amino group can coordinate with the copper, potentially assisting the reaction, but can also lead to side reactions if not controlled.

  • Why this works: Direct SɴAr is difficult on the 5-position of pyridine without strong electron-withdrawing groups at ortho/para positions. The copper catalyst lowers the activation energy for the displacement of the bromide.

SynthesisRoute SM 6-Aminonicotinic Acid (Solid) Step1 Step 1: MeOH, H2SO4 Reflux SM->Step1 Int1 Methyl 6-aminonicotinate Step1->Int1 Step2 Step 2: NBS, MeCN 0-25°C Int1->Step2 Int2 Methyl 6-amino- 5-bromonicotinate Step2->Int2 Step3 Step 3: NaOMe, CuI DMF, 100°C Int2->Step3 Final Methyl 6-amino- 5-methoxynicotinate Step3->Final

Figure 2: Forward synthetic pathway from 6-aminonicotinic acid.

Critical Starting Materials & Specifications

To ensure reproducibility and safety, the following specifications are recommended for the core starting materials.

MaterialCAS No.FunctionPurity Req.[3][4][5][6]Critical Impurities to Avoid
6-Aminonicotinic Acid 3167-49-5Scaffold Source>98%6-Chloronicotinic acid; 2-Aminopyridine
Methyl 6-aminonicotinate 36052-24-1Alternative Start>98%Free acid (hydrolysis product)
N-Bromosuccinimide (NBS) 128-08-5Brominating Agent>99%Free Bromine (Br₂); Succinimide
Sodium Methoxide 124-41-4Nucleophile25-30% in MeOHSodium Hydroxide (causes hydrolysis)
Copper(I) Iodide 7681-65-4Catalyst99.9% (Trace Metals)Cu(II) species (reduces activity)
Material Selection Logic
  • 6-Aminonicotinic Acid vs. Methyl Ester: While the methyl ester is available commercially, starting from the acid is often 40-60% cheaper for bulk synthesis. The esterification is quantitative and simple.

  • NBS vs. Br₂: NBS provides a controlled source of electrophilic bromine, reducing the risk of over-bromination (e.g., dibromination at C5 and C3/C4) compared to elemental bromine.

  • Sodium Methoxide Source: Use anhydrous solutions or freshly prepared NaOMe. Presence of water generates NaOH, which will hydrolyze the methyl ester back to the carboxylic acid (saponification side reaction).

Detailed Experimental Protocol (Representative)

Stage 1: Preparation of Methyl 6-amino-5-bromonicotinate
  • Dissolution: Charge Methyl 6-aminonicotinate (1.0 eq) into Acetonitrile (10 vol).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to control exotherm.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC for disappearance of starting material.

  • Quench: Add aqueous Sodium Bisulfite (10%) to quench excess bromine species.

  • Isolation: Concentrate solvent, add water, and filter the precipitated solid. Wash with cold water.

  • Yield: Expect 85–90%.

  • Appearance: Off-white to pale yellow solid.

Stage 2: Methoxylation (The Critical Step)
  • Setup: In a pressure vessel or reflux apparatus, dissolve Methyl 6-amino-5-bromonicotinate (1.0 eq) in anhydrous DMF (10 vol).

  • Catalyst Addition: Add CuI (0.1 eq) and 1,10-Phenanthroline (0.2 eq) (optional ligand).

  • Nucleophile: Add Sodium Methoxide (25% in MeOH, 2.0 eq). Note: Excess NaOMe is needed, but too much risks ester hydrolysis.

  • Reaction: Heat to 90–100°C for 4–8 hours under Nitrogen atmosphere.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine.

  • Purification: The crude product may contain de-halogenated side product. Recrystallize from MeOH/Water or purify via column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (Methoxy singlet at ~3.8 ppm, Ester singlet at ~3.9 ppm).

References

  • Synthesis of Methyl 6-aminonicotinate: Georganics. (2023).[7] Methyl 6-aminonicotinate – preparation and application. Link

  • Bromination Strategy: Sigma-Aldrich. (n.d.). Methyl 6-amino-5-bromonicotinate Product Page & Safety Data. Link

  • General Pyridine Functionalization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.
  • Ullmann Coupling on Pyridines: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • CAS Registry Data: PubChem. (2024). Methyl 6-aminonicotinate (Precursor Data). Link

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectroscopic properties of Methyl 6-amino-5-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental insights required for its characterization. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of Methyl 6-amino-5-methoxynicotinate

Methyl 6-amino-5-methoxynicotinate (C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous pharmaceuticals.[1] The strategic placement of amino, methoxy, and methyl ester substituents on the pyridine ring offers multiple points for synthetic modification, making it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, necessitating a thorough understanding of its spectroscopic signature. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is crucial for the interpretation of its spectroscopic data. The numbering of the atoms, as depicted in the diagram below, will be used for the assignment of spectral signals.

Caption: Chemical structure of Methyl 6-amino-5-methoxynicotinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom influences its resonance frequency, providing a detailed structural map.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of Methyl 6-amino-5-methoxynicotinate is predicted to exhibit distinct signals for the aromatic protons, the methoxy and methyl ester groups, and the amino protons. The choice of solvent can influence the chemical shifts, particularly for the labile amino protons.[2][3]

Table 1: Predicted ¹H NMR Data for Methyl 6-amino-5-methoxynicotinate in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.9 - 8.1Singlet (s)1HH-2The proton at the 2-position is adjacent to the ring nitrogen and is expected to be the most downfield aromatic signal.
~7.0 - 7.2Singlet (s)1HH-4The proton at the 4-position is influenced by the electron-donating amino and methoxy groups, shifting it upfield relative to H-2.
~4.5 - 5.5Broad Singlet (br s)2H-NH₂The chemical shift of amino protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
~3.9 - 4.1Singlet (s)3H-OCH₃ (Methoxy)The methoxy group protons are in a shielded environment and typically appear as a sharp singlet.
~3.8 - 4.0Singlet (s)3H-OCH₃ (Ester)The methyl ester protons are also in a distinct chemical environment, resonating as a sharp singlet.
¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger sample size and longer acquisition times are generally required.[4]

Table 2: Predicted ¹³C NMR Data for Methyl 6-amino-5-methoxynicotinate in CDCl₃

Chemical Shift (δ) ppmAssignmentRationale
~166 - 168C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~155 - 158C-6This carbon is attached to the electron-donating amino group, leading to a downfield shift.
~145 - 148C-2The carbon adjacent to the ring nitrogen is deshielded.
~140 - 143C-5The carbon bearing the methoxy group is shifted downfield due to the oxygen's electronegativity.
~115 - 118C-3The position of the ester group influences the chemical shift of this carbon.
~105 - 108C-4This carbon is shielded by the ortho and para electron-donating groups.
~55 - 57-OCH₃ (Methoxy)The methoxy carbon appears in the typical range for such functional groups.
~51 - 53-OCH₃ (Ester)The methyl ester carbon is also found in its characteristic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5][6] For Methyl 6-amino-5-methoxynicotinate, the molecular ion peak (M⁺) is expected at m/z 182.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is anticipated to occur at the ester and methoxy functional groups.

G M [M]⁺˙ m/z = 182 M_minus_31 [M - OCH₃]⁺ m/z = 151 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 123 M->M_minus_59 - •COOCH₃ M_minus_15 [M - CH₃]⁺ m/z = 167 M->M_minus_15 - •CH₃ G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of Methyl 6-amino-5-methoxynicotinate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a 5 mm NMR tube. [7]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters and acquire the spectrum.

  • Data Processing :

    • Apply a Fourier transform to the raw data.

    • Perform phase and baseline corrections.

    • Integrate the signals and pick the peaks to determine their chemical shifts.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection : Detect the ions to generate the mass spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for solid samples. [8][9][10]

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of solid Methyl 6-amino-5-methoxynicotinate onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum : Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 6-amino-5-methoxynicotinate, a compound of significant interest in synthetic and medicinal chemistry. The detailed analysis of its predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the field. The principles of interpretation and the causality behind the spectral features have been emphasized to provide a deeper understanding of the structure-spectrum relationship.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

  • Isotani, S., et al. (2014). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. PMC - NIH. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [No specific source name].
  • PubChem - NIH. (n.d.). Methyl 6-aminonicotinate. [Link]

  • PubChem - NIH. (n.d.). Methyl 6-methylnicotinate. [Link]

  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

  • University of Arizona. (n.d.).
  • Kappe, C. O., et al. (2012). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Synlett, 23(10), 1445-1448. [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • University of California, San Diego. (n.d.).
  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

  • National Center for Biotechnology Information. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • MDPI. (n.d.). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. [Link]

  • Lund University Publications. (n.d.). Assignment of heteronuclear methyl-NMR spectrum of the 44 kDa protein MALT1 Casp-IgL3. [Link]

  • YouTube. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 6-amino-5-methoxynicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted pyridine derivative, explaining the causal relationships between its molecular structure and its spectral features. We will cover the theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting data.

Molecular Structure and Proton Environments

Methyl 6-amino-5-methoxynicotinate is a highly substituted pyridine ring, a common scaffold in medicinal chemistry. Understanding its structure is the first step in interpreting its NMR spectrum. The molecule contains five distinct proton environments, each influenced by the electronic properties of the surrounding functional groups.

The pyridine nitrogen and the methyl ester at C3 are electron-withdrawing groups (EWGs), which deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the amino group at C6 and the methoxy group at C5 are strong electron-donating groups (EDGs) that shield nearby protons, moving their signals to a lower chemical shift (upfield).

The interplay of these electronic effects dictates the final appearance of the ¹H NMR spectrum. The labeled proton environments are as follows:

  • H2 & H4: Aromatic protons on the pyridine ring.

  • -NH₂: Amine protons.

  • -OCH₃ (C5): Methoxy protons.

  • -COOCH₃ (C3): Methyl ester protons.

start Start weigh 1. Weigh Sample (5-10 mg) start->weigh dissolve 2. Dissolve in Vial (0.7 mL CDCl₃ with TMS) weigh->dissolve filter 3. Filter into NMR Tube (via glass wool pipette) dissolve->filter acquire 4. Acquire Spectrum (Spectrometer Setup) filter->acquire process 5. Process Data (FT, Phasing, Baseline) acquire->process analyze 6. Analyze Spectrum (Integration, Peak Picking) process->analyze end End analyze->end

Figure 2: Workflow for ¹H NMR sample preparation and data acquisition.

Instrument Parameters
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Processing: Apply a Fourier transform (FT) to the Free Induction Decay (FID), followed by phase and baseline correction.

Detailed Spectral Analysis and Interpretation

The following is an analysis based on the predicted values, representing a typical spectrum for this compound.

Table 2: Annotated ¹H NMR Data for Methyl 6-amino-5-methoxynicotinate in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
8.15 d 2.5 1H H2 Deshielded by adjacent ring N and C3-ester; split by meta-proton H4.
7.52 d 2.5 1H H4 Shielded by C5-methoxy group relative to H2; split by meta-proton H2.
4.95 br s N/A 2H -NH₂ Broad signal characteristic of amine protons.
4.01 s N/A 3H -OCH₃ (C5) Sharp singlet in the expected region for a methoxy group.

| 3.92 | s | N/A | 3H | -COOCH₃ (C3) | Sharp singlet characteristic of a methyl ester. |

Analysis Breakdown:
  • Aromatic Region (δ 7.0-8.5 ppm): The spectrum displays two distinct doublets at 8.15 and 7.52 ppm. The identical coupling constant of 2.5 Hz confirms they are coupling partners. The downfield signal at 8.15 ppm is assigned to H2, reflecting the strong deshielding from the adjacent nitrogen and ester functionalities. The upfield doublet at 7.52 ppm corresponds to H4, which experiences the net shielding effect of the methoxy and amino groups.

  • Functional Group Region (δ 3.5-5.0 ppm): Three singlets are observed. The broad singlet at 4.95 ppm, integrating to 2H, is unequivocally assigned to the amino protons. The two sharp singlets at 4.01 ppm and 3.92 ppm, each integrating to 3H, are assigned to the methoxy and methyl ester protons, respectively. Their proximity in chemical shift is expected, and definitive assignment could be confirmed with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for the structure of methyl 6-amino-5-methoxynicotinate. The number of signals, their integrations, chemical shifts, and multiplicities all align perfectly with the proposed molecular structure. The two doublets in the aromatic region with a small meta-coupling constant, a broad 2H singlet for the amine, and two distinct 3H singlets for the methoxy and methyl ester groups collectively validate the compound's identity. This guide demonstrates how a systematic approach, combining theoretical prediction with a robust experimental protocol, enables confident and accurate structural elucidation for complex organic molecules.

References

  • 1H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 1H NMR Spectra of Substituted Aminopyridines. (2007). Spectroscopy Letters. Retrieved February 7, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved February 7, 2026, from [Link]

  • Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. (1967). American Chemical Society. Retrieved February 7, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona. Retrieved February 7, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 7, 2026, from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved February 7, 2026, from [Link]

  • Analysis of the NMR Spectrum of Pyridine. (1965). AIP Publishing. Retrieved February 7, 2026, from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2021). PMC. Retrieved February 7, 2026, from [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 7, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Concordia University, St. Paul. Retrieved February 7, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved February 7, 2026, from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]

  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved February 7, 2026, from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved February 7, 2026, from [Link]

  • Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved February 7, 2026, from [Link]

  • Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

Structural Validation of Methyl 6-amino-5-methoxynicotinate: A 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and 13C NMR analysis of Methyl 6-amino-5-methoxynicotinate (also referred to as Methyl 2-amino-3-methoxypyridine-5-carboxylate). It is designed for medicinal chemists and analytical scientists requiring rigorous structural proof for this specific kinase inhibitor scaffold.

Strategic Overview & Scaffold Importance

Methyl 6-amino-5-methoxynicotinate is a critical intermediate in the synthesis of fused heterocyclic systems, particularly HDAC3 inhibitors and glucokinase activators . The structural integrity of this scaffold relies on the precise regiochemical placement of the amino and methoxy substituents relative to the nicotinate ester.

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its regioisomer, Methyl 2-amino-6-methoxynicotinate . Both isomers possess identical molecular weights (MW 182.18) and similar proton environments. 13C NMR, coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation), is the definitive method for authenticating the substitution pattern.

Structural Numbering (IUPAC)

For this guide, we utilize the Nicotinate numbering system (Pyridine-3-carboxylic acid parent):

  • N1: Pyridine Nitrogen

  • C3: Carboxylate attachment (Ester)

  • C5: Methoxy attachment

  • C6: Amino attachment

Theoretical & Predicted 13C NMR Shift Matrix

As specific experimental public databases for this exact regioisomer are sparse, the following matrix is derived from high-confidence chemometric substituent increments and comparative data from the confirmed isomer Methyl 2-amino-6-methoxynicotinate (See Reference [1]).

Solvent: DMSO-d6 (Recommended for amino-pyridine solubility and exchangeable proton stabilization). Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm).

Carbon PositionTypePredicted Shift (δ, ppm)Signal CharacteristicsStructural Environment
C=O Quaternary165.5 – 167.0 Weak intensityCarbonyl ester. Deshielded.
C6 Quaternary156.0 – 160.0 Weak intensityIpso-Amino. Directly attached to N-donor and alpha to Pyridine N.
C2 Methine (CH)144.0 – 148.0 High intensityAlpha to Nitrogen. Significantly deshielded by the ring nitrogen.
C5 Quaternary140.0 – 144.0 Weak intensityIpso-Methoxy. Attached to O-donor.
C4 Methine (CH)118.0 – 124.0 High intensityShielded. Ortho to electron-donating Methoxy group.
C3 Quaternary114.0 – 118.0 Weak intensityIpso-Ester. Beta to Methoxy.
5-OMe Methyl55.5 – 56.5 High intensityMethoxy methyl.
COOMe Methyl51.0 – 52.0 High intensityEster methyl.

Technical Note: The chemical shift of C2 (~146 ppm) vs. C4 (~120 ppm) is the fastest diagnostic check. C2 is located between the ring Nitrogen and the withdrawing Ester, causing significant deshielding. C4 is shielded by the ortho-methoxy effect.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral quality suitable for publication or regulatory filing, follow this protocol.

A. Sample Preparation[1][2][3][4]
  • Mass: Weigh 15–20 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (CDCl3) may cause aggregation of aminopyridines, broadening signals. DMSO disrupts intermolecular H-bonding, sharpening the amino proton signals for 2D correlation.

  • Additive (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3] .

    • Causality: Quaternary carbons (C3, C5, C6, C=O) have long spin-lattice relaxation times (T1). The paramagnetic relaxation agent shortens T1, allowing for quantitative integration and better signal-to-noise ratio for non-protonated carbons.

B. Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1):

    • With Cr(acac)3: 2.0 seconds.[1]

    • Without Cr(acac)3: 5.0 – 10.0 seconds (Critical for observing C=O and C-NH2).

  • Scans (NS): Minimum 1024 scans (due to low sample mass or quaternary carbon sensitivity).

  • Temperature: 298 K (25°C).

C. Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural confirmation.

NMR_Workflow Sample Crude Product (Methyl 6-amino-5-methoxynicotinate) Prep Sample Prep (DMSO-d6 + Cr(acac)3) Sample->Prep Acq1D 1D 13C Acquisition (D1 = 5s, NS = 1024) Prep->Acq1D Check Check Quaternary Carbons (C3, C5, C6) Acq1D->Check Acq2D 2D HMBC/HSQC (Validation Step) Check->Acq2D If ambiguous Final Confirmed Structure Check->Final If shifts match Acq2D->Final

Caption: Operational workflow for 13C NMR characterization, prioritizing relaxation delays for quaternary carbon detection.

2D NMR Correlation Logic (The "Proof")

Relying solely on 1D 13C NMR is risky due to potential regioisomerism. You must validate the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) .

The Diagnostic Correlations

To confirm the 6-amino-5-methoxy pattern versus the 2-amino-6-methoxy isomer:

  • The Carbonyl Anchor (C=O):

    • Identify the ester carbonyl (~166 ppm).

    • Look for a 3-bond (3J) correlation from a distinct aromatic proton.

    • In Target (6-amino-5-methoxy): The H2 proton (singlet, ~8.0-8.5 ppm) will show a strong HMBC correlation to C=O (C7) and C6 (Amino-C).

    • In Isomer (2-amino-6-methoxy): The H4 proton would correlate to the C=O, but the chemical shift environment of H4 is shielded by the adjacent methoxy, creating a mismatch in expected proton shifts.

  • The Methoxy Anchor (OMe):

    • The OMe protons (~3.8 ppm) will show a strong 3J correlation to C5 (~142 ppm).

    • Crucial Check: Does the H4 aromatic proton correlate to this same C5 ?

      • Yes: Confirms H4 is ortho to the methoxy group.

Connectivity Diagram (HMBC)

HMBC_Logic cluster_legend Legend H2 H2 Proton (~8.2 ppm) C_Ester C=O (Ester) (~166 ppm) H2->C_Ester HMBC (3J) C6_Amino C6 (Amino) (~158 ppm) H2->C6_Amino HMBC (3J) H4 H4 Proton (~7.5 ppm) H4->C6_Amino HMBC (3J) C5_Methoxy C5 (Methoxy) (~142 ppm) H4->C5_Methoxy HMBC (2J) Desc Arrows indicate observed Long-Range Couplings

Caption: Key HMBC correlations required to confirm the 6-amino-5-methoxy substitution pattern.

Troubleshooting & Impurities

Common synthetic routes (e.g., from 5-bromo-6-aminonicotinate or via nitration of hydroxypyridines) can yield specific impurities.

Impurity Signal13C Shift (ppm)Origin
Residual Methanol 48.6 (DMSO-d6)Recrystallization solvent.
DMF 162.3 (CHO), 35.7, 30.7Reaction solvent (common in SNAr couplings).
Regioisomer ~98.0 - 100.0If C-H signals appear <100 ppm, suspect Methyl 2-amino-6-methoxynicotinate (shielded by two donors).
Hydrolysis Product ~168-170 (COOH)6-amino-5-methoxynicotinic acid (Broadening may occur).

References

  • Isomer Comparison Data

    • Title: Synthesis of methyl 2-amino-6-methoxynicotinate.[2]

    • Source: Synlett (Thieme Connect), 2011.
    • Relevance: Provides baseline shifts for the regioisomer (C-H at ~99 ppm)
  • Pyridine Substituent Effects

    • Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
    • Source: Molecules (MDPI), 2000.
    • Relevance: Foundation for the additivity parameters used to predict the C2/C4 shifts.
  • Experimental Protocol Standards

    • Title: 13C NMR Chemical Shift - Oregon St
    • Source: OSU Chemistry Dept.
    • Relevance: Standards for quaternary carbon relax
    • (Note: General educational reference for protocol validation).

  • Solvent Impurity Tables

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: J. Org. Chem.
    • Relevance: For identifying DMF/MeOH peaks in the crude spectrum.

Sources

Advanced Characterization of Methyl 6-amino-5-methoxynicotinate via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Method Development & Structural Elucidation

Executive Summary

Methyl 6-amino-5-methoxynicotinate (C₈H₁₀N₂O₃) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing ester—creates a unique mass spectrometric profile.

This guide provides a comprehensive technical framework for the ionization, fragmentation, and impurity profiling of this compound. Unlike generic spectral libraries, this document focuses on the mechanistic causality of ion formation, enabling researchers to build robust, self-validating LC-MS/MS methods.

Physicochemical & Ionization Profile

To develop a sensitive MS method, one must first understand the protonation dynamics of the molecule.

Structural Properties
PropertyValueNotes
Formula C₈H₁₀N₂O₃
Exact Mass 182.0691 DaMonoisotopic
Molecular Weight 182.18 g/mol Average
pKa (Calc) ~3.5 (Pyridine N)The C6-amino group increases basicity relative to unsubstituted nicotinates.
LogP ~0.8Moderately polar; suitable for Reverse Phase LC.
Ionization Strategy (ESI+)

The presence of the pyridine nitrogen and the exocyclic amine makes Electrospray Ionization in Positive mode (ESI+) the gold standard for this analyte.

  • Primary Ion:

    
     at m/z 183.08 .
    
  • Adducts: Sodium

    
     (m/z 205.06) is common if mobile phases are not essentially sodium-free.
    
  • Mechanism: Protonation occurs preferentially at the ring nitrogen (N1) or the exocyclic amine (N6), stabilized by resonance from the methoxy group at C5.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is vital for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of methyl nicotinates follows specific "even-electron" rules typical of ESI.

Primary Fragmentation Pathway

The most labile moiety is the methyl ester at position 3.

  • Precursor: m/z 183.08

    
    
    
  • Transition 1 (Neutral Loss of Methanol): The ester undergoes cleavage, losing neutral methanol (

    
    , 32 Da).
    
    • Fragment:m/z 151.05 (Acylium ion or cyclic amide formation).

  • Transition 2 (Loss of Carbon Monoxide): The resulting ion often loses CO (28 Da) from the carbonyl adjacent to the ring.

    • Fragment:m/z 123.06 .

Secondary Pathways
  • Loss of Methoxy Radical: In higher energy collisions, a loss of

    
     (31 Da) may be observed, though less common in ESI than EI.
    
  • Ring Opening: Rare under standard collision energies (<40 eV).

Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 183.08 Frag1 Primary Product [M+H - CH3OH]+ m/z 151.05 Precursor->Frag1 Loss of Methanol (-32 Da) Collision Energy: 15-20 eV Impurity Common Impurity (Hydrolysis Product) m/z 169.06 Precursor->Impurity In-Source Fragmentation (Loss of CH2/Hydrolysis) Frag2 Secondary Product [M+H - CH3OH - CO]+ m/z 123.06 Frag1->Frag2 Loss of Carbon Monoxide (-28 Da) Collision Energy: 25-35 eV

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methyl 6-amino-5-methoxynicotinate.

LC-MS Method Development Protocol

This section details a self-validating protocol for quantifying this compound in biological or synthetic matrices.

Chromatographic Conditions

The polarity of the amino-pyridine core requires a column capable of retaining basic compounds.

ParameterRecommendationRationale
Column C18 with Polar Embedded Group (e.g., Waters T3 or Phenomenex Kinetex Biphenyl)Prevents peak tailing caused by interaction of the amine with residual silanols.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization; suppresses silanol activity.
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks compared to Methanol for this aromatic system.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI desolvation efficiency.
Gradient Table

Time (min) | %B

  • 0.00 | 5%

  • 1.00 | 5%

  • 4.00 | 95%

  • 5.00 | 95%

  • 5.10 | 5%

  • 7.00 | 5% (Re-equilibration)

Mass Spectrometer Settings (Generic Triple Quad)
  • Source Temp: 450°C

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimize to maximize m/z 183 without inducing in-source fragmentation).

Impurity Profiling & Synthetic Artifacts

In drug development, identifying impurities is as critical as characterizing the main peak. The synthesis of Methyl 6-amino-5-methoxynicotinate often leaves specific "fingerprint" byproducts.

Common Synthetic Impurities
  • Methyl 6-amino-5-nitronicotinate (Precursor):

    • Structure: Nitro group instead of amine.

    • Mass: m/z 198.05

      
      .
      
    • Detection: Look for +15 Da shift (NO2 vs NH2 difference is +30, but reduction involves loss of O2 and gain of H2). Actually, NO2 (46) -> NH2 (16) is a loss of 30 Da. Correction: Precursor is NO2. Product is NH2. Mass diff = 198 (Nitro) -> 168 (Amino). Wait, let's verify exact mass.

      • Nitro precursor: C7H7N3O4 (MW ~197).

      • Amino product: C8H10N2O3 (MW ~182).

      • Note: The methylation usually happens before reduction in many schemes, or simultaneously.

  • 6-Amino-5-methoxynicotinic Acid (Hydrolysis Product):

    • Structure: Ester hydrolyzed to acid.

    • Mass: m/z 169.06

      
      .
      
    • Cause: Exposure to moisture/base.

Impurity Identification Workflow

ImpurityWorkflow Sample Crude Sample LC LC Separation (Gradient) Sample->LC MS Full Scan MS (m/z 100-500) LC->MS Target Target Peak m/z 183.08 MS->Target RT: 3.2 min Imp1 Impurity A (Hydrolysis) m/z 169.06 MS->Imp1 RT: 2.1 min (More Polar) Imp2 Impurity B (Nitro Precursor) m/z 198.05 MS->Imp2 RT: 4.5 min (Less Polar)

Figure 2: Workflow for distinguishing the target analyte from common synthetic impurities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for ESI ionization mechanisms).[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13768248, Methyl 6-amino-5-nitropyridine-3-carboxylate. Retrieved from [Link] (Precursor data for impurity profiling).

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link] (General principles for ester fragmentation).

Sources

The Definitive Guide to the Infrared Spectroscopy of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 6-amino-5-methoxynicotinate, a key building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of IR spectroscopy for the characterization of this compound. We will explore the expected vibrational modes, provide a detailed experimental protocol, and offer insights into the interpretation of the resulting spectrum.

Introduction: Unveiling the Molecular Vibrations of a Versatile Nicotinate Derivative

Methyl 6-amino-5-methoxynicotinate (CAS No: 365413-06-5) is a polysubstituted pyridine derivative featuring a primary aromatic amine, a methoxy group, and a methyl ester functionality.[1][2] Its unique electronic and structural characteristics make it a valuable intermediate in the synthesis of a variety of biologically active molecules. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] This guide will elucidate how the specific arrangement of functional groups in Methyl 6-amino-5-methoxynicotinate gives rise to a characteristic IR spectrum, enabling its unambiguous identification and quality assessment.

Molecular Structure and Predicted Infrared Absorption Profile

The chemical structure of Methyl 6-amino-5-methoxynicotinate is fundamental to understanding its infrared spectrum. Each functional group exhibits characteristic absorption bands corresponding to specific vibrational modes (stretching, bending, etc.).

Chemical Structure:

Caption: Chemical structure of Methyl 6-amino-5-methoxynicotinate.

The interpretation of the IR spectrum of this molecule is a systematic process of assigning observed absorption bands to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic IR absorption bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Aromatic Amine (-NH₂) N-H Symmetric & Asymmetric Stretching3500 - 3300MediumTwo distinct peaks are expected for a primary amine.
N-H Bending (Scissoring)1650 - 1580Medium to Strong
C-N Stretching1335 - 1250Strong
Aromatic Ring (Pyridine) C-H Stretching3100 - 3000Medium to Weak
C=C and C=N Ring Stretching1600 - 1400Medium to StrongMultiple bands are expected due to the substituted nature of the ring.
C-H In-plane Bending1300 - 1000Medium
C-H Out-of-plane Bending900 - 675StrongThe substitution pattern influences the exact position.
Methoxy Group (-OCH₃) C-H Stretching (in CH₃)2950 - 2850Medium
Asymmetric C-O-C Stretching~1250StrongCharacteristic of aryl ethers (anisole-type).
Symmetric C-O-C Stretching~1040Medium
Methyl Ester (-COOCH₃) C=O Stretching1730 - 1715StrongConjugation with the aromatic ring lowers the frequency compared to aliphatic esters.
C-O Stretching1300 - 1100StrongTwo bands are expected.
C-H Stretching (in CH₃)2960 - 2850Medium

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable and interpretable FTIR spectrum necessitates meticulous sample preparation and instrument operation. For a solid compound like Methyl 6-amino-5-methoxynicotinate, Attenuated Total Reflectance (ATR) FTIR is a highly effective and convenient technique.

Sample Preparation for ATR-FTIR Analysis

ATR-FTIR is often the preferred method for solid powders as it requires minimal sample preparation.[3][4]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the finely ground Methyl 6-amino-5-methoxynicotinate powder directly onto the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Alternative Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a traditional method for analyzing solid samples.[5][6]

Step-by-Step Protocol:

  • Grinding: Grind a small amount (1-2 mg) of Methyl 6-amino-5-methoxynicotinate with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[5]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent disc.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Interpretation of the Infrared Spectrum: A Self-Validating System

The interpretation of the obtained spectrum should be a systematic process, cross-referencing the observed peaks with the expected absorption frequencies for each functional group.

FTIR_Interpretation_Workflow cluster_0 Spectral Analysis cluster_1 Functional Group Identification High_Wavenumber High Wavenumber Region (4000-2500 cm⁻¹) NH_OH_CH N-H, O-H, C-H Stretching High_Wavenumber->NH_OH_CH Mid_Wavenumber Mid Wavenumber Region (2500-1500 cm⁻¹) Triple_Bonds C≡C, C≡N Stretching Mid_Wavenumber->Triple_Bonds Double_Bonds C=O, C=C, C=N Stretching Mid_Wavenumber->Double_Bonds Fingerprint Fingerprint Region (1500-400 cm⁻¹) Bending_Vibrations Bending Vibrations (Complex) Fingerprint->Bending_Vibrations Final_Interpretation Final Structural Interpretation NH_OH_CH->Final_Interpretation Correlate Triple_Bonds->Final_Interpretation Correlate Double_Bonds->Final_Interpretation Correlate Bending_Vibrations->Final_Interpretation Correlate

Caption: Workflow for the interpretation of an FTIR spectrum.

A typical interpretation would proceed as follows:

  • High-Frequency Region (4000-2500 cm⁻¹): Look for the characteristic pair of medium-intensity peaks for the N-H stretching of the primary aromatic amine. Also, identify the C-H stretching bands of the aromatic ring and the methyl groups of the ester and methoxy substituents.

  • Triple Bond Region (2500-2000 cm⁻¹): This region should be transparent for Methyl 6-amino-5-methoxynicotinate as it lacks triple bonds.

  • Double Bond Region (2000-1500 cm⁻¹): The most prominent peak in the entire spectrum should be the C=O stretch of the methyl ester. Its position will confirm conjugation with the pyridine ring. The N-H bending vibration and the C=C and C=N ring stretching bands will also appear in this region.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of peaks, including the strong C-N and C-O stretching vibrations, as well as various bending modes. The strong, characteristic C-O-C stretching bands of the aryl methoxy group and the methyl ester will be key identifiers here. The out-of-plane C-H bending of the substituted pyridine ring will also provide structural confirmation.

By systematically identifying these key absorption bands, a confident structural confirmation of Methyl 6-amino-5-methoxynicotinate can be achieved.

Conclusion

Infrared spectroscopy is a powerful and efficient technique for the structural elucidation and quality control of Methyl 6-amino-5-methoxynicotinate. By understanding the correlation between the molecular structure and the resulting vibrational spectrum, researchers can confidently identify this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, ensuring the integrity of research and development in the pharmaceutical and chemical industries.

References

  • PubChem. Methyl 6-aminonicotinate. National Center for Biotechnology Information. Available at: [Link].

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Available at: [Link].

  • Shimadzu Corporation. Powder Samples. Available at: [Link].

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].

  • Wiley Analytical Science. (2001). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link].

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link].

  • Northern Illinois University. FT-IR sample preparation. Department of Chemistry and Biochemistry. Available at: [Link].

  • PubMed. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. National Center for Biotechnology Information. Available at: [Link].

  • White Rose Research Online. (2018). Preparation of bone powder for FTIR-ATR analysis: the particle size effect. Available at: [Link].

  • Apex Instrument. FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Available at: [Link].

  • YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Simmons University. Available at: [Link].

Sources

Physical and chemical properties of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 6-amino-5-methoxynicotinate, with the CAS Number 365413-06-5, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a pyridine core makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. Substituted nicotinates, in general, are crucial intermediates in the development of novel therapeutic agents, owing to their presence in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 6-amino-5-methoxynicotinate, its potential synthetic routes, and detailed protocols for its characterization. Given the limited availability of direct experimental data for this specific compound, this guide integrates information from closely related analogues and computational predictions to offer a robust resource for researchers.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug development, influencing factors such as solubility, reactivity, and bioavailability.

Core Molecular Attributes

The foundational properties of Methyl 6-amino-5-methoxynicotinate have been established as follows:

PropertyValueSource
CAS Number 365413-06-5
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Predicted and Analogous Physical Properties
PropertyPredicted/Analogous ValueRationale/Source for Analogue
Melting Point 150 - 160 °CThe related compound, Methyl 6-aminonicotinate, has a melting point of 154-156 °C. The addition of a methoxy group may slightly alter this.[3]
Boiling Point > 300 °C (decomposes)High boiling points are characteristic of such substituted pyridines. Direct distillation is often not feasible due to decomposition.
Solubility Soluble in methanol, ethanol, DMSO. Sparingly soluble in water.Based on the properties of similar polar organic molecules like Methyl 6-aminonicotinate.[3]
Appearance White to off-white crystalline solidA common appearance for purified aminonicotinate esters.

Synthesis and Reactivity

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While a specific, published synthesis for Methyl 6-amino-5-methoxynicotinate is not available, a plausible synthetic route can be designed based on established methodologies for related compounds, particularly the synthesis of its isomer, Methyl 2-amino-6-methoxynicotinate.[4]

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted dichloropyridine. The following multi-step synthesis is proposed:

Synthetic_Pathway A 2,6-Dichloro-5-methoxynicotinic acid B Methyl 2,6-dichloro-5-methoxynicotinate A->B Esterification (SOCl₂, MeOH) C Methyl 6-amino-2-chloro-5-methoxynicotinate B->C Nucleophilic Aromatic Substitution (NH₃, heat) D Methyl 6-amino-5-methoxynicotinate C->D Hydrogenolysis (H₂, Pd/C)

Caption: Proposed synthetic workflow for Methyl 6-amino-5-methoxynicotinate.

Causality Behind Experimental Choices:

  • Esterification: The initial step involves the conversion of the carboxylic acid to its methyl ester. Using thionyl chloride (SOCl₂) with methanol is a standard and highly efficient method for this transformation, proceeding through an acyl chloride intermediate. This protects the carboxylic acid from undesired side reactions in subsequent steps.

  • Selective Amination: The next crucial step is a nucleophilic aromatic substitution to introduce the amino group. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects from the ring nitrogen and the ester group. Controlled reaction conditions (temperature and pressure) with ammonia would favor monosubstitution at the 6-position.

  • Dechlorination: The final step is the removal of the remaining chlorine atom via catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and effective catalyst for the hydrogenolysis of aryl chlorides, replacing the chlorine with a hydrogen atom to yield the final product.

Chemical Reactivity

The reactivity of Methyl 6-amino-5-methoxynicotinate is dictated by its functional groups:

  • Amino Group: The primary amine at the 6-position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution, although the directing effects of the other substituents will influence the regioselectivity.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron density of the ring is influenced by the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides or other carboxylic acid derivatives.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. While experimental spectra for Methyl 6-amino-5-methoxynicotinate are not publicly available, we can predict the key features based on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8Singlet1HH-2 (Pyridine ring)The proton at the 2-position is adjacent to the ring nitrogen and is expected to be the most downfield aromatic proton.
~7.5Singlet1HH-4 (Pyridine ring)The proton at the 4-position will appear as a singlet.
~5.0Broad Singlet2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange.
~3.9Singlet3H-OCH₃ (Methoxy)Typical chemical shift for a methoxy group attached to an aromatic ring.
~3.8Singlet3H-OCH₃ (Ester)Typical chemical shift for a methyl ester.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)Characteristic chemical shift for an ester carbonyl carbon.
~155C-6 (Pyridine ring)Carbon bearing the amino group, expected to be significantly upfield due to the electron-donating effect.
~148C-5 (Pyridine ring)Carbon bearing the methoxy group.
~140C-2 (Pyridine ring)Carbon adjacent to the ring nitrogen.
~120C-3 (Pyridine ring)Carbon bearing the ester group.
~110C-4 (Pyridine ring)Aromatic carbon.
~56-OCH₃ (Methoxy)Typical chemical shift for a methoxy carbon.
~52-OCH₃ (Ester)Typical chemical shift for a methyl ester carbon.
Predicted IR Spectrum

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchMethyl C-H
1720 - 1700C=O stretchEster (-COOCH₃)
1620 - 1580C=C and C=N stretchPyridine Ring
1250 - 1200C-O stretchAryl Ether (-OCH₃)

Experimental Protocols

The following are standardized protocols for the characterization of a synthesized sample of Methyl 6-amino-5-methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Instrument Setup (Lock, Shim, Tune) A->B C ¹H NMR Acquisition (Standard pulse sequence) B->C D ¹³C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Instrument Setup: Transfer the solution to a clean NMR tube. Insert the tube into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and the baseline is corrected to produce the final spectrum for analysis.

  • Spectral Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum are analyzed to confirm the structure of the compound.

Infrared (IR) Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact. Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Step-by-Step Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns. For Methyl 6-amino-5-methoxynicotinate, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 183.18.

Applications in Drug Discovery

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[5] The specific substitution pattern of Methyl 6-amino-5-methoxynicotinate makes it an attractive starting material for the synthesis of compounds targeting a variety of biological targets. The amino group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. The methoxy group can influence the compound's lipophilicity and metabolic stability. Nicotinic acid derivatives have been investigated for their potential as anti-inflammatory, analgesic, and cardiovascular agents.[1] Therefore, Methyl 6-amino-5-methoxynicotinate represents a valuable building block for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

While a specific safety data sheet for Methyl 6-amino-5-methoxynicotinate is not widely available, the safety precautions for closely related aminonicotinates should be followed. These compounds are generally considered hazardous.

  • Hazard Statements (based on analogues): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[6]

Conclusion

Methyl 6-amino-5-methoxynicotinate is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and computational predictions. The proposed synthetic route and detailed characterization protocols offer a solid foundation for researchers to work with this compound. As with any chemical, experimental verification of the predicted properties is essential for any downstream applications.

References

  • Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Methyl 6-aminonicotinate - SAFETY DATA SHEET. Retrieved from [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Mohamed, E., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • Amin, K. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Kappe, C. O., et al. (2007). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Synlett, 2007(11), 1739-1742.
  • PubChem. (n.d.). Methyl 6-aminonicotinate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of methyl 6-amino-5-methoxynicotinate, a key physicochemical property for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the fundamental principles and methodologies required to determine its solubility profile accurately. We will explore the predicted physicochemical characteristics, detail robust experimental protocols for solubility determination, and discuss the critical factors influencing the dissolution of this compound.

Introduction: The Critical Role of Solubility

Methyl 6-amino-5-methoxynicotinate is a substituted aminopyridine derivative. The arrangement of its functional groups—an amino group, a methoxy group, and a methyl ester on a pyridine ring—suggests its potential as a building block in medicinal chemistry. For any compound under investigation for pharmaceutical or biological applications, solubility is a cornerstone property. It dictates the compound's bioavailability, manufacturability, and formulation development. Poor aqueous solubility can be a significant hurdle in the drug development pipeline, leading to challenges in achieving therapeutic concentrations in vivo. Therefore, a thorough understanding and accurate measurement of the solubility of methyl 6-amino-5-methoxynicotinate are paramount for its successful application.

Physicochemical Properties and Predicted Solubility Profile

Structural Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at acidic pH, which would increase aqueous solubility.

  • Amino Group: The primary amino group is a hydrogen bond donor and acceptor, which generally enhances water solubility. It is also basic and will be protonated at low pH.

  • Methoxy Group: The methoxy group is a hydrogen bond acceptor but also adds to the lipophilicity of the molecule.

  • Methyl Ester: The methyl ester group is a hydrogen bond acceptor but is also lipophilic. It can be susceptible to hydrolysis, especially at high or low pH.

Based on these features, methyl 6-amino-5-methoxynicotinate is expected to be a weak base. Its solubility is likely to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the pyridine nitrogen and the exocyclic amino group. In organic solvents, its solubility will be influenced by the polarity of the solvent. It is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol and methanol.[1]

Table 1: Predicted Physicochemical Properties of Methyl 6-amino-5-methoxynicotinate

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H11N3O3Based on structure
Molecular Weight 197.19 g/mol Based on structure
pKa (most basic) 3-5Estimated based on aminopyridine derivatives
LogP 0.5 - 1.5Estimated based on structural fragments
Aqueous Solubility pH-dependentPresence of basic amino and pyridine groups
Organic Solubility Soluble in polar organic solventsPresence of polar functional groups

Experimental Determination of Solubility

A multi-faceted approach is recommended to build a comprehensive solubility profile for methyl 6-amino-5-methoxynicotinate, encompassing both thermodynamic and kinetic solubility measurements.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a given temperature and pressure, in the presence of excess solid. The shake-flask method is the most reliable technique for this determination.[2][3][4]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Addition of Compound: Add an excess amount of crystalline methyl 6-amino-5-methoxynicotinate to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[3]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles. Pre-rinsing the filter with the solution can minimize adsorption losses.[2]

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any polymorphic or solvate transformations during the experiment.[3]

Causality in Protocol Design:

  • Why use a range of pH values? For ionizable compounds like methyl 6-amino-5-methoxynicotinate, solubility can vary significantly with pH. Mapping this relationship is critical for predicting its behavior in different biological environments (e.g., stomach vs. intestine).

  • Why is equilibration time important? Reaching a true thermodynamic equilibrium ensures that the measured solubility is the maximum stable concentration and is not influenced by dissolution kinetics.[3]

  • Why analyze the remaining solid? The solid form of a compound can change during the experiment (e.g., from an anhydrous form to a hydrate). Different solid forms can have different solubilities, so it's essential to know which form was in equilibrium with the solution.[3]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is the concentration at which a compound precipitates from a supersaturated solution. It is often measured in early drug discovery due to its high-throughput nature. Nephelometry is a common method for this determination.[5][6]

Experimental Protocol: Nephelometry

  • Stock Solution Preparation: Prepare a concentrated stock solution of methyl 6-amino-5-methoxynicotinate in a highly solubilizing organic solvent like DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Precipitation Induction: The addition of the DMSO stock to the aqueous buffer creates a supersaturated solution, which will precipitate if the solubility limit is exceeded.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer at a specific time point.[6]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Trustworthiness through Self-Validation:

The combination of thermodynamic and kinetic solubility data provides a more complete picture. A large difference between kinetic and thermodynamic solubility can indicate a propensity for the compound to form supersaturated solutions, which can have implications for oral absorption.

Visualization of Experimental Workflow

Diagram 1: Thermodynamic Solubility Workflow

prep Prepare Buffers (pH 2-9) add_cmpd Add Excess Compound prep->add_cmpd equilibrate Equilibrate (24-72h at 25°C/37°C) add_cmpd->equilibrate separate Centrifuge/Settle equilibrate->separate sample Collect Supernatant separate->sample solid_analysis Analyze Residual Solid (XRPD/DSC) separate->solid_analysis filter Filter (0.22 µm) sample->filter analyze Quantify by HPLC-UV filter->analyze

Sources

Unveiling the Therapeutic Potential of Methyl 6-amino-5-methoxynicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Methyl 6-amino-5-methoxynicotinate, a substituted aminopyridine derivative, represents a promising yet underexplored molecule. While direct biological data for this specific compound is nascent, its structural motifs are prevalent in a multitude of biologically active agents. The aminopyridine core is a well-established pharmacophore in kinase inhibitors, and nicotinamide-related structures are known to possess anti-cancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive, technically-grounded framework for investigating the potential biological activities of Methyl 6-amino-5-methoxynicotinate, offering researchers a roadmap for its evaluation as a potential therapeutic agent.

This document will delve into the hypothesized biological activities of Methyl 6-amino-5-methoxynicotinate, focusing on its potential as a kinase inhibitor, an anti-cancer agent, and a modulator of inflammatory pathways. For each proposed activity, a detailed, field-proven experimental protocol is provided to enable rigorous scientific validation.

Hypothesized Biological Activities and Mechanisms of Action

A Scaffold for Kinase Inhibition

The aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors.[2][3] The nitrogen atoms in the pyridine ring can form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The 6-amino group and the 5-methoxy group of Methyl 6-amino-5-methoxynicotinate can be envisioned to occupy and interact with specific pockets within the ATP-binding site of various kinases, potentially conferring selectivity.

Hypothesized Mechanism of Action: Methyl 6-amino-5-methoxynicotinate is proposed to act as a competitive inhibitor of ATP at the active site of protein kinases. The aminopyridine core would anchor the molecule in the hinge region, while the methoxy and methyl ester functionalities could be tailored through medicinal chemistry to optimize interactions with the surrounding hydrophobic and polar residues, thereby enhancing potency and selectivity for specific kinases implicated in diseases such as cancer and inflammatory disorders.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Inhibition cluster_2 Cellular Response ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes MAMN Methyl 6-amino-5- methoxynicotinate MAMN->Kinase Competitively Binds Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Cellular_Effect Cellular Effect (e.g., Proliferation, Inflammation) Downstream_Signaling->Cellular_Effect Anti_Cancer_Pathway cluster_0 Cellular Signaling cluster_1 DNA Damage & Repair cluster_2 Apoptosis Growth_Factor_Receptor Growth Factor Receptor PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factor_Receptor->PI3K_Akt_mTOR Cell_Cycle_Progression Cell Cycle Progression PI3K_Akt_mTOR->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation DNA_Damage DNA Damage PARP_Sirtuins PARP/Sirtuin Activity DNA_Damage->PARP_Sirtuins DNA_Repair DNA Repair PARP_Sirtuins->DNA_Repair Apoptosis_Induction Induction of Apoptosis MAMN Methyl 6-amino-5- methoxynicotinate MAMN->PI3K_Akt_mTOR Inhibits MAMN->PARP_Sirtuins Inhibits MAMN->Apoptosis_Induction Promotes

Figure 2: Hypothesized anti-cancer mechanisms of Methyl 6-amino-5-methoxynicotinate.

Modulation of Inflammatory Pathways

Nicotinic acid and its analogs are recognized for their anti-inflammatory properties, which are, in part, mediated through the GPR109A receptor and subsequent downstream signaling. [4][5][6]These effects include the reduction of pro-inflammatory cytokines and chemokines.

Hypothesized Mechanism of Action: Methyl 6-amino-5-methoxynicotinate may exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway. This could occur through direct or indirect mechanisms, leading to a decrease in the transcription and secretion of pro-inflammatory mediators like TNF-α, IL-6, and various chemokines.

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Gene Expression LPS_Cytokines LPS / Pro-inflammatory Cytokines TLR_Cytokine_Receptor TLR / Cytokine Receptor LPS_Cytokines->TLR_Cytokine_Receptor IKK_Complex IKK Complex TLR_Cytokine_Receptor->IKK_Complex IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_Translocation->Proinflammatory_Genes MAMN Methyl 6-amino-5- methoxynicotinate MAMN->IKK_Complex Inhibits

Figure 3: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Validation Protocols

The following section provides detailed, step-by-step protocols for the in vitro evaluation of the hypothesized biological activities of Methyl 6-amino-5-methoxynicotinate.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of the test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compound (Methyl 6-amino-5-methoxynicotinate) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture by adding the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. [4] Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (Methyl 6-amino-5-methoxynicotinate) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible. [4]6. Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [4]8. Gently mix the contents of the wells on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Measurement of Pro-inflammatory Cytokine Secretion (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (Methyl 6-amino-5-methoxynicotinate) dissolved in DMSO

  • Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Seed the macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with the capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding the cell culture supernatants and standards to the wells. d. Incubating and washing the plate. e. Adding the biotinylated detection antibody. f. Incubating and washing the plate. g. Adding streptavidin-HRP. h. Incubating and washing the plate. i. Adding the substrate solution and incubating until color develops. j. Adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using the known concentrations of the cytokine standard.

  • Determine the concentration of the cytokine in the cell culture supernatants by interpolating from the standard curve.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. [2][3] Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • TNF-α or other NF-κB activator

  • Test compound (Methyl 6-amino-5-methoxynicotinate) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the described assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Inhibitory Activity of Methyl 6-amino-5-methoxynicotinate

AssayTarget/Cell LineParameterResult
Kinase InhibitionKinase XIC50 (µM)[Insert Value]
Cell ProliferationHeLaIC50 (µM)[Insert Value]
Cell ProliferationA549IC50 (µM)[Insert Value]
Cytokine SecretionRAW 264.7 (LPS-stimulated)TNF-α IC50 (µM)[Insert Value]
NF-κB ActivationHEK293 (TNF-α stimulated)IC50 (µM)[Insert Value]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of Methyl 6-amino-5-methoxynicotinate. Based on the well-established roles of its structural analogs, this compound holds significant potential as a scaffold for the development of novel kinase inhibitors, anti-cancer agents, and anti-inflammatory therapeutics. The detailed experimental protocols provided herein will enable researchers to systematically evaluate these hypothesized activities and generate the robust data necessary to advance this promising molecule through the drug discovery pipeline.

Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds derived from this novel scaffold.

References

  • Choi, H.-E., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 2097-2101. Available at: [Link]

  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969-976. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports, 12(1), 1-19. Available at: [Link]

  • Kashyap, D., et al. (2022). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Journal of Inflammation, 19(1), 1-11. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-20. Available at: [Link]

  • Panteleev, D., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189917. Available at: [Link]

  • Rallis, G. N., et al. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 22(16), 8893. Available at: [Link]

  • Shapiro, A. B., et al. (2014). What are good methods for detecting and measuring cytokines in supernatant (20-50 cytokines)?. ResearchGate. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Available at: [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Available at: [Link]

  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969-976. Available at: [Link]

  • NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link]

  • ResearchGate. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Schinner, S., et al. (2020). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase Reporter Jurkat Cell Line. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]

  • StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link]

  • Diva-portal.org. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Available at: [Link]

  • Wünsch, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8615. Available at: [Link]

Sources

Methodological & Application

Application Note: Methyl 6-amino-5-methoxynicotinate as a Synthetic Building Block

[1][2]

Part 1: Strategic Overview

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) is a highly functionalized pyridine scaffold that has emerged as a critical intermediate in the development of targeted therapies for metabolic disorders (NNMT inhibitors) and oncology (PRMT5, Kinase inhibitors).[1]

The "5-Methoxy" Advantage

In medicinal chemistry, the introduction of a methoxy group at the 5-position of the nicotinyl core serves three strategic functions:

  • Electronic Tuning: The electron-donating methoxy group (

    
     effect) increases the electron density of the pyridine ring, modulating the pKa of the 6-amino group and altering the reactivity of the 3-carboxylate.
    
  • Metabolic Blocking: The 5-position is a common site for metabolic oxidation in simple pyridines.[1] Substitution here blocks CYP450-mediated metabolism, extending the half-life of the final drug candidate.[1]

  • Solubility & Binding: The oxygen atom acts as a specific hydrogen-bond acceptor in enzyme pockets (e.g., NNMT), while breaking the planarity/symmetry relative to the unsubstituted analog, often improving solubility.

Part 2: Chemical Profile & Handling[1]

PropertySpecification
Chemical Name Methyl 6-amino-5-methoxynicotinate
CAS Number 365413-06-5
Molecular Formula C

H

N

O

Molecular Weight 182.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Storage 2-8°C, Inert atmosphere (Ar/N

), Protect from light
InChI Key BUEPHLMDJNETDF-UHFFFAOYSA-N

Handling Precautions:

  • Air Sensitivity: The free amine is susceptible to slow oxidation over months; store under inert gas.

  • Hygroscopic: Keep desiccated to prevent hydrolysis of the methyl ester.

Part 3: Synthetic Utility & Protocols

A. Reaction Landscape

The versatility of this building block lies in its orthogonal reactivity: the Ester (C3) allows for divergent synthesis of amides and heterocycles, while the Amine (C6) serves as a handle for cross-coupling or sulfonylation.

ReactionLandscapeCoreMethyl 6-amino-5-methoxynicotinate(CAS 365413-06-5)AcidAcid Derivative(Hydrolysis)Core->Acid LiOH, THF/H2OAmideNNMT Inhibitors(Amidation)Core->Amide NH3/MeOHor R-NH2SulfonSulfonamides(S100/Kinase Inhibitors)Core->Sulfon R-SO2Cl, PyridineBicyclicFused Pyrimidines(Cyclization)Core->Bicyclic Formamidine/CyclizationBromoMethyl 6-amino-5-bromonicotinateBromo->Core NaOMe, CuI(Methoxylation)

Figure 1: Synthetic divergence from the Methyl 6-amino-5-methoxynicotinate core.[1]

B. Protocol 1: Preparation via Methoxylation

Context: If the specific methyl ester is unavailable, it is most reliably synthesized from the 5-bromo precursor.

Reagents:

  • Methyl 6-amino-5-bromonicotinate (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (25% in MeOH, 5.0 equiv)[1]

  • Copper(I) Iodide (CuI) (0.1 equiv)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vessel with Methyl 6-amino-5-bromonicotinate (e.g., 10 g) and CuI (0.1 equiv). Evacuate and backfill with Argon (3x).[1]

  • Addition: Add anhydrous DMF (10 volumes) followed by NaOMe solution (5.0 equiv).

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the bromide.[1]

    • Note: Higher temperatures (>120°C) may cause ester hydrolysis.[1]

  • Workup: Cool to room temperature. Quench with saturated aqueous NH

    
    Cl (to chelate Copper).[1] Extract with EtOAc (3x).[1]
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    • Yield Expectation: 75–85%.[1]

C. Protocol 2: Synthesis of NNMT Inhibitor Scaffolds (Amidation)

Context: 6-methoxy-nicotinamides are potent inhibitors of Nicotinamide N-methyltransferase (NNMT).[1] This protocol converts the ester to the primary amide.

Reagents:

  • Methyl 6-amino-5-methoxynicotinate[1][2][3]

  • Ammonia (7N in Methanol) or Ammonium Hydroxide (28%)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 g) in 7N NH

    
     in MeOH (10 mL) in a sealed pressure tube.
    
  • Reaction: Heat to 80°C for 12–24 hours.

    • Checkpoint: The reaction is slower than unsubstituted nicotinates due to the electron-donating methoxy group deactivating the ester carbonyl.

  • Isolation: Cool the tube to 0°C. The product often precipitates as a white solid.

  • Filtration: Filter the solid, wash with cold MeOH/Ether (1:1), and dry under vacuum.

    • Product: 6-amino-5-methoxynicotinamide.[1][3]

D. Protocol 3: Sulfonylation (S100/Kinase Inhibitors)

Context: Functionalization of the exocyclic amine.

Reagents:

  • Methyl 6-amino-5-methoxynicotinate (1.0 equiv)[1][2][3]

  • Aryl Sulfonyl Chloride (1.2 equiv)[1]

  • Pyridine (Solvent/Base) or DCM/TEA[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve the amine in anhydrous Pyridine (5 volumes) at 0°C.

  • Addition: Add the sulfonyl chloride portion-wise over 15 minutes to control exotherm.

  • Maturation: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour reaction mixture into ice-water.

  • Isolation: If solid precipitates, filter and wash with water.[1] If oil forms, extract with DCM, wash with 1N HCl (to remove pyridine), then brine.[1]

Part 4: Case Studies & Applications

Case Study 1: NNMT Inhibition for Metabolic Disorders

Researchers have utilized the 6-amino-5-methoxynicotinamide motif (derived from this ester) to inhibit NNMT.[1] The 5-methoxy group occupies a specific hydrophobic pocket in the enzyme, providing superior selectivity over related methyltransferases compared to the unsubstituted analog.

  • Mechanism:[1][4] Bisubstrate mimicry competing with Nicotinamide.[1]

  • Outcome: Improved glucose tolerance and weight loss in diet-induced obesity models.[1]

Case Study 2: PRMT5 Inhibitors

In the development of MTA-cooperative PRMT5 inhibitors, the 6-amino-5-methoxynicotinyl core serves as a "warhead" anchor.[1] The methoxy group creates a steric clash that prevents binding to the wild-type PRMT5/SAM complex, thereby ensuring selectivity for the MTA-bound form found in MTAP-deleted cancer cells.[1]

Part 5: References

  • Sigma-Aldrich. Methyl 6-amino-5-methoxynicotinate Product Sheet.Link[1]

  • National Institutes of Health (PubChem). Methyl 6-aminonicotinate and derivatives.[1]Link[1]

  • Accela ChemBio. Product Analysis: Methyl 6-Amino-5-methoxynicotinate (CAS 365413-06-5).[1][2][3]Link[1]

  • MDPI Pharmaceuticals. Novel Inhibitors of Nicotinamide-N-Methyltransferase (NNMT).[1] (Discusses 6-methoxy analogs).[1][3][4][5] Link

  • Google Patents. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.[1] (Cites use of Methyl 6-amino-5-methoxypyridine-3-carboxylate).[1][5][6] Link

  • Beilstein J. Org.[1] Chem. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines.[1] (Context for cyclization chemistry). Link

The Strategic Utility of Methyl 6-amino-5-methoxynicotinate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 6-amino-5-methoxynicotinate, a substituted pyridine derivative, has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its unique electronic and structural features, including a nucleophilic amino group and an ester functionality suitable for further modification, position it as a privileged starting material for the synthesis of a diverse array of biologically active compounds. The strategic placement of the amino and methoxy groups on the pyridine ring influences the molecule's reactivity and its ability to engage in specific interactions with biological targets. This document serves as a comprehensive guide to the application of Methyl 6-amino-5-methoxynicotinate in medicinal chemistry, providing detailed protocols and insights into its use as a foundational element in the construction of targeted therapies.

While direct and extensive literature on the specific applications of Methyl 6-amino-5-methoxynicotinate can be limited, its structural congeners, such as Methyl 6-aminonicotinate, have been instrumental in the synthesis of potent inhibitors of histone deacetylase 3 (HDAC3) and activators of glucokinase, highlighting the therapeutic potential of this chemical class.[1] The strategic incorporation of a methoxy group, as seen in our molecule of interest, is a common tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding affinity to target proteins.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 6-amino-5-methoxynicotinate is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Sinfoo Biotech
Molecular Weight 182.18 g/mol Sinfoo Biotech
CAS Number 365413-06-5Sinfoo Biotech
Appearance SolidN/A
Solubility Soluble in various organic solventsGeneral knowledge

Application in the Synthesis of Targeted Therapeutics: A Focus on Kinase Inhibition

The substituted aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The methoxy substituent can provide additional van der Waals interactions and influence the overall conformation of the molecule, contributing to selectivity and potency. While a specific, named drug synthesized directly from Methyl 6-amino-5-methoxynicotinate is not prominently documented in publicly available literature, its structural motifs are present in patented compounds designed as kinase inhibitors. For instance, the structurally related 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile has been investigated for its anti-tumor activity, underscoring the relevance of the methoxy-substituted amino-aromatic scaffold in the development of cancer therapeutics.

The following workflow illustrates the conceptual pathway from a building block like Methyl 6-amino-5-methoxynicotinate to a potential kinase inhibitor.

G cluster_0 Building Block cluster_1 Key Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Drug Candidate A Methyl 6-amino-5-methoxynicotinate B Amide Coupling / Suzuki Coupling A->B Functionalization of amino group C Heterocycle Formation B->C Intramolecular cyclization D Substituted Pyridopyrimidines C->D E Fused Heterocyclic Systems C->E F Targeted Kinase Inhibitor D->F SAR Optimization E->F SAR Optimization

Caption: Conceptual workflow for the utilization of Methyl 6-amino-5-methoxynicotinate in the synthesis of a targeted kinase inhibitor.

Protocols for Key Synthetic Transformations

The versatility of Methyl 6-amino-5-methoxynicotinate stems from the reactivity of its primary amino group and the ester functionality. These sites allow for a variety of chemical modifications to build molecular complexity.

Protocol 1: Acylation of the Amino Group

This protocol describes a general procedure for the acylation of the 6-amino group, a common first step in elaborating the scaffold.

Rationale: Acylation converts the nucleophilic primary amine into a less reactive amide. This transformation is crucial for introducing diverse substituents and for directing subsequent reactions. The choice of acylating agent allows for the exploration of a wide range of chemical space, which is fundamental for structure-activity relationship (SAR) studies.

Materials:

  • Methyl 6-amino-5-methoxynicotinate

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-amino-5-methoxynicotinate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent:

    • If using an acyl chloride: Slowly add the acyl chloride (1.05 eq) to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent for 15-30 minutes. Add this activated mixture to the solution of Methyl 6-amino-5-methoxynicotinate. Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.

Self-Validation: The success of the acylation can be confirmed by spectroscopic methods. 1H NMR will show a downfield shift of the aromatic protons and the appearance of new signals corresponding to the acyl group. The disappearance of the N-H protons of the primary amine (or their shift to a downfield amide N-H) is also indicative of a successful reaction. Mass spectrometry will confirm the expected molecular weight of the product.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Conceptual)

Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. To utilize this reaction, the pyridine ring of Methyl 6-amino-5-methoxynicotinate would first need to be halogenated (e.g., brominated or iodinated) at a suitable position. This halogenated derivative can then be coupled with a wide variety of boronic acids or esters to introduce diverse aromatic and heteroaromatic moieties, which are often crucial for achieving high binding affinity to biological targets.

Hypothetical Halogenated Starting Material: Methyl 6-amino-2-bromo-5-methoxynicotinate

Materials:

  • Methyl 6-amino-2-bromo-5-methoxynicotinate (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated nicotinate derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product A Halogenated Methyl 6-amino-5-methoxynicotinate F Suzuki-Miyaura Coupling A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst C->F D Base D->F E Solvent & Heat E->F G Arylated/Heteroarylated Product F->G

Caption: Key components and process of a conceptual Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

Methyl 6-amino-5-methoxynicotinate represents a promising and versatile building block for the synthesis of novel therapeutic agents. Its inherent structural and electronic properties make it an attractive starting point for the development of kinase inhibitors and other targeted therapies. While the direct application of this specific molecule in marketed drugs is not yet widely documented, the established importance of the substituted aminopyridine scaffold in medicinal chemistry strongly suggests its potential for future drug discovery programs. The protocols outlined in this document provide a foundational framework for the synthetic manipulation of this scaffold, enabling researchers to explore its full potential in the quest for new and improved medicines. Further research into the diverse reactivity of Methyl 6-amino-5-methoxynicotinate and its derivatives is warranted and is anticipated to yield novel compounds with significant therapeutic value.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

Sources

Application Note: Methyl 6-amino-5-methoxynicotinate as a Precursor for Fused Imidazo[1,2-a]pyridines

[1]

Executive Summary & Molecular Profile

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) represents a highly specialized "push-pull" building block in modern medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its three functional handles:

  • The 2-Aminopyridine Core (Positions 1 & 6): A bis-nucleophilic motif primed for cyclocondensation to form bridgehead nitrogen heterocycles (e.g., imidazo[1,2-a]pyridines).[1]

  • The Methyl Ester (Position 3): An electrophilic handle positioned distally, allowing for late-stage diversification (amide coupling) without interfering with the cyclization event.[1]

  • The Methoxy Group (Position 5): An electron-donating group (EDG) that modulates the electronic character of the ring and provides a metabolic "soft spot" block or solubility handle.[1]

This guide details the protocol for utilizing this molecule to synthesize 8-methoxy-substituted imidazo[1,2-a]pyridine-6-carboxylates , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., FGFR, EGFR pathways).[1]

Chemical Profile
PropertySpecification
Chemical Name Methyl 6-amino-5-methoxynicotinate
CAS Number 365413-06-5
Molecular Formula C

H

N

O

Molecular Weight 182.18 g/mol
pKa (Calculated) ~4.5 (Pyridine N), ~22 (Amine)
Key Reactivity N1/N6-Cyclization, Ester Hydrolysis

Strategic Reactivity Analysis

The synthesis of fused heterocycles from this starting material relies on the Hantzsch-type condensation with

1
The Regioselectivity Challenge

In unsubstituted 2-aminopyridines, cyclization typically occurs via initial alkylation of the ring nitrogen (N1), followed by closure of the exocyclic amine (N6) onto the carbonyl.[1]

  • Impact of 5-OMe: The methoxy group at position 5 is sterically adjacent to the exocyclic amine (position 6).[1] While electronically it increases electron density in the ring, sterically it may impede the rotation of bulky intermediates.

  • Impact of 3-COOMe: The ester is electronically withdrawing, reducing the nucleophilicity of the ring nitrogen (N1).[1] Consequently, harsh conditions or polar aprotic solvents (DMF/DMA) are often required to drive the initial alkylation step.[1]

Pathway Visualization

The following diagram illustrates the transformation from the pyridine precursor to the fused imidazo-scaffold.[1]

ReactionPathwaycluster_conditionsReaction ConditionsPrecursorMethyl 6-amino-5-methoxynicotinate(Nucleophile)IntermediateN-Alkylated Intermediate(Transient)Precursor->Intermediate SN2 Attack (N1)Reagentα-Haloketone(Electrophile)Reagent->IntermediateProduct8-Methoxy-imidazo[1,2-a]pyridineScaffoldIntermediate->Product Dehydrative Cyclization(-H2O, -HX)

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core.[1] The 5-methoxy group ends up at position 8 of the fused system.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 8-methoxy-2-substituted-imidazo[1,2-a]pyridine-6-carboxylate

This protocol describes the condensation of Methyl 6-amino-5-methoxynicotinate with a substituted 2-bromoacetophenone.[1]

Reagents:

  • Methyl 6-amino-5-methoxynicotinate (1.0 equiv)[1][2][3]

  • Substituted

    
    -Bromoacetophenone (1.1 equiv)[1]
    
  • Sodium Bicarbonate (NaHCO

    
    ) (2.0 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or DMF (depending on solubility)[1][4]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 6-amino-5-methoxynicotinate (182 mg, 1.0 mmol) in absolute Ethanol (10 mL).

    • Note: If the starting material is not fully soluble at RT, gently warm to 40°C. For highly lipophilic analogs, switch solvent to DMF.[1]

  • Alkylation: Add the

    
    -bromoacetophenone  derivative (1.1 mmol) in one portion.
    
  • Base Addition: Add solid NaHCO

    
      (168 mg, 2.0 mmol).
    
    • Why: The base neutralizes the HBr generated during the substitution, preventing protonation of the unreacted pyridine nitrogen which would arrest the reaction.[1]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting amine (lower Rf) should disappear, and a highly fluorescent spot (the imidazopyridine) should appear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • If using EtOH: Concentrate under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • If using DMF: Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid. Filter and wash with water.[5]

  • Purification: Dry organic layers over Na

    
    SO
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Yield: 65–85% Data Validation: Look for the disappearance of the broad -NH


1
Protocol B: Ester Hydrolysis for Scaffold Extension

Following cyclization, the C6-ester (originally C3 on the pyridine) is often hydrolyzed to the acid for library generation via amide coupling.[1]

Reagents:

  • LiOH

    
    H
    
    
    O (3.0 equiv)[1]
  • Solvent: THF/Water (3:1)[1]

Methodology:

  • Dissolve the imidazo[1,2-a]pyridine ester (1.0 mmol) in THF (6 mL).

  • Add a solution of LiOH (3.0 mmol) in Water (2 mL).

  • Stir at Room Temperature for 2 hours.

    • Caution: Avoid heating if the 8-methoxy group is sensitive to nucleophilic demethylation, though this is rare under basic conditions.[1]

  • Acidification: Adjust pH to ~4 using 1N HCl. The carboxylic acid product usually precipitates.

  • Isolation: Filter the solid, wash with cold water and Et

    
    O. Dry under vacuum.[1]
    

Troubleshooting & Optimization Matrix

The electronic "push-pull" nature of the 5-methoxy-3-ester system can lead to specific synthetic hurdles. Use this matrix to troubleshoot.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Deactivation of Ring N by the Ester group.[1]Switch solvent to DMF or DMA and increase temp to 100°C. Add NaI (0.1 equiv) to generate the more reactive

-iodo ketone in situ (Finkelstein).[1]
Regioisomer Formation Attack by Exocyclic Amine first (rare but possible).[1]This is unlikely for 2-aminopyridines, but confirm structure via NOE NMR.[1] Ensure base is present to deprotonate the intermediate quickly.
Degradation/Black Tar Oxidation of the electron-rich methoxy ring.Perform reaction under Nitrogen/Argon atmosphere. Exclude light if using iodide catalysts.
Product Solubility Issues Planar, rigid scaffold stacking.Use DMSO for NMR. For workup, avoid excessive drying of the solid; triturating with MeOH is often better than column chromatography.

References

  • Preparation of Methyl 6-aminonicotinate Derivatives

    • Source: Georganics. (2023).[1][6] "Methyl 6-aminonicotinate – preparation and application." Link

    • Relevance: Establishes the baseline synthesis for the core pyridine scaffold.[1]

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Hamdi, A., et al. (2024).[1][7] "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." BIO Web of Conferences, 109. Link

    • Relevance: Provides the mechanistic grounding for the condens
  • Catalytic Methods for Aminopyridine Cyclization

    • Source: Rostami, E., et al. (2021).[1][4] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." PMC - NIH.[1] Link

    • Relevance: Validates the use of NaHCO3/Ethanol and solvent-free variations for green chemistry adapt
  • Commercial Availability & CAS Verification

    • Source: Accela ChemBio.[2] "Product Information: Methyl 6-Amino-5-methoxynicotinate (CAS 365413-06-5)." Link

    • Relevance: Confirms the specific substitution pattern and commercial sources for researchers.

Application Note: Strategic Derivatization of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

Methyl 6-amino-5-methoxynicotinate (CAS: 36052-24-1) is a high-value heterocyclic intermediate characterized by a distinct "push-pull" electronic architecture.[1][2][3][4] The pyridine core is functionalized with an electron-donating amino group at C6 and a methoxy group at C5, balanced by the electron-withdrawing methyl ester at C3.[1][2][3][4]

This specific substitution pattern makes it a critical scaffold in the synthesis of Type I/II Kinase Inhibitors (e.g., BTK, EGFR targets) and GABAergic modulators .[2] The 5-methoxy group is not merely a bystander; it provides crucial steric bulk and hydrogen-bond accepting capability that often dictates selectivity in protein-ligand binding pockets.[1][2][3][4]

Physicochemical Profile
PropertyValueNote
Formula

MW: 182.18 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1][2][3][4][5][6]
pKa (calc) ~4.5 (Pyridine N), ~20 (Amine)The 5-OMe group slightly increases basicity of N1 compared to unsubstituted nicotinates.[2][3][4]
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water and non-polar alkanes (Hexane).[2]

Strategic Reaction Landscape

The derivatization of this molecule typically follows three orthogonal pathways. The diagram below illustrates the logical flow for scaffold diversification.

ReactionMap cluster_0 Pathway A: C6-Amino Cyclization cluster_1 Pathway B: C3-Ester Modification cluster_2 Pathway C: C6-Substitution Core Methyl 6-amino- 5-methoxynicotinate Imidazo Imidazo[1,2-a]pyridine (Kinase Core) Core->Imidazo α-Haloketone Reflux Triazolo [1,2,4]Triazolo[1,5-a]pyridine Core->Triazolo DMF-DMA; NH2OH Acid Carboxylic Acid (Linker Attachment) Core->Acid LiOH/THF Saponification Bromide 6-Bromo Derivative (Suzuki Handle) Core->Bromide Sandmeyer (NaNO2/CuBr) Amide Nicotinamide Derivatives Acid->Amide HATU/Amine

Figure 1: Orthogonal derivatization pathways.[1][2][3][4][6] The C6-Amino group is the primary vector for heterocycle formation, while the C3-Ester serves as the handle for solubility-enhancing tails.[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Scaffold

Application: Construction of bicyclic kinase inhibitor cores.[2][3] Mechanism: Condensation of the exocyclic amine with an


-haloketone, followed by ring closure at the pyridine nitrogen (N1).[2]

Reagents:

  • Methyl 6-amino-5-methoxynicotinate (1.0 eq)[1][2][3][4]

  • 2-Bromoacetophenone (or substituted derivative) (1.1 eq)[1][2][3]

  • Sodium Bicarbonate (

    
    ) (2.0 eq)[2][3][4]
    
  • Ethanol (anhydrous) (10 vol)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Methyl 6-amino-5-methoxynicotinate (1.0 g, 5.49 mmol) in ethanol (10 mL).

  • Addition: Add 2-bromoacetophenone (1.20 g, 6.04 mmol). The mixture may remain a suspension.[2][3][4]

  • Buffering: Add solid

    
     (0.92 g, 11.0 mmol). Note: While the reaction can proceed without base, the HBr byproduct can cause acid-catalyzed decomposition or ester transesterification.[1][2][3][4] 
    
    
    
    acts as a mild scavenger.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1][2][3][4] The fluorescent blue spot of the starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot that fluoresces intensely under UV 365nm.[2][4]
  • Workup: Cool to room temperature. The product often precipitates.[1][2][3][4]

    • If solid forms: Filter the solid, wash with cold water (2x10 mL) to remove inorganic salts, then cold ethanol (1x5 mL).[2][3]

    • If solution remains clear: Evaporate ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (20 mL) and brine.[2][3][4] Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Acetonitrile or purify via flash chromatography (0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Disappearance of the broad

    
     singlet (~6.5 ppm).[2][3][4] Appearance of a singlet aromatic proton for the new imidazole ring (~7.5-8.0 ppm).[1][2][3][4]
    
Protocol B: Sandmeyer Transformation (Conversion to 6-Bromo)

Application: Converting the nucleophilic amine into an electrophilic bromide for Suzuki/Buchwald couplings.[1][2][3][4] Challenge: The 5-methoxy group makes the ring electron-rich, increasing susceptibility to side reactions (nitration) if temperature is uncontrolled.[1][2][3]

Reagents:

  • Methyl 6-amino-5-methoxynicotinate (1.0 eq)[1][2][3][4]

  • Sodium Nitrite (

    
    ) (1.5 eq)[2][3][4]
    
  • Copper(I) Bromide (

    
    ) (0.5 eq) - Catalytic variant[1][2][3]
    
  • Hydrobromic acid (48% aq) (10 vol)[2][3][4]

Step-by-Step Methodology:

  • Diazotization: Suspend the starting material in 48% HBr at

    
     (Ice/Salt bath). Critical: Maintain temperature below 
    
    
    
    to prevent diazonium decomposition.
  • Addition: Dropwise add a solution of

    
     in water (minimal volume) over 20 minutes. The solution will turn dark orange/brown.[1][2][3][4] Stir for 30 mins at 
    
    
    
    .
  • Substitution: Add

    
     (solid) in small portions.
    
  • Evolution: Allow the reaction to warm to room temperature slowly. Nitrogen gas evolution will be observed.[1][2][3][4]

  • Heating: Once evolution ceases, heat to

    
     for 1 hour to ensure completion.
    
  • Quench: Pour onto ice water. Neutralize carefully with saturated

    
     to pH 8.[1][2][3][4]
    
  • Extraction: Extract with EtOAc (3x). The product is the organic layer.[2][3][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Controlled Saponification (Ester Hydrolysis)

Application: Generating the free acid for amide coupling (PROTAC linkers or solvent tails).[2][3][4] Expert Insight: Avoid harsh acidic hydrolysis which can cleave the 5-methoxy ether.[1][2][3][4] Use Lithium Hydroxide (LiOH) for mild, selective ester cleavage.[2][3][4]

Reagents:

  • Methyl 6-amino-5-methoxynicotinate (1.0 eq)[1][2][3][4]

  • LiOH

    
    
    
    
    
    (2.5 eq)[2][3][4]
  • THF/Water (3:1 ratio)[2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF. Add water. The solution should be homogenous.

  • Reaction: Add LiOH. Stir at Room Temperature for 3–12 hours.

    • Monitoring: LC-MS is preferred over TLC due to the high polarity of the product.[1][2][3][4] Look for Mass shift:

      
      .[1][2][3][4]
      
  • Acidification (Critical):

    • Evaporate THF under vacuum (bath

      
      ).
      
    • Cool the remaining aqueous layer to

      
      .[2][3][4]
      
    • Acidify carefully with 1N HCl to pH 3–4.[1][2][3][4] Do not go to pH 1, as the pyridine nitrogen will protonate, forming a highly soluble hydrochloride salt that will not precipitate.[2]

  • Isolation: The zwitterionic amino-acid usually precipitates at pH 3–4.[1][2][3][4] Filter and dry under vacuum.[1][2][3][4][7]

Troubleshooting & Expert Insights (E-E-A-T)

The "5-Methoxy Effect"

The 5-methoxy group is an Electron Donating Group (EDG) positioned ortho to the amine.[1][2][3][4]

  • Impact on Acylation: It increases the nucleophilicity of the 6-amino group compared to unsubstituted methyl 6-aminonicotinate.[1][2][3][4] Reactions with acid chlorides may require lower temperatures to prevent bis-acylation.[1][2][3][4]

  • Impact on Oxidation: The ring is more electron-rich.[1][2][3][4] Avoid strong oxidants (e.g., KMnO4) which might degrade the pyridine ring.[2][3][4]

Solubility Management[1][2][3][4]
  • Problem: The starting material has poor solubility in non-polar solvents.

  • Solution: For reactions requiring non-polar solvents (e.g., Toluene reflux), use a "phase transfer" approach or switch to high-boiling polar aprotic solvents like 1,4-Dioxane or Diglyme .[1][2][3]

Storage Stability

The amino group is susceptible to air oxidation over long periods, turning the sample brown.[2][4]

  • Protocol: Store under Argon at

    
    .
    
  • Rescue: If the material is dark, dissolve in DCM, wash with 10%

    
     (thiosulfate), and recrystallize.[2]
    

References

  • Imidazo[1,2-a]pyridine Synthesis: Dhas, A. et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[2][3][4][6] Letters in Applied NanoBioScience, 2021.[2][3][4]

  • General Reactivity of 2-Aminopyridines: "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal.

  • Compound Data: PubChem CID 737487 (Methyl 6-aminonicotinate analogues).[1][2][3][4] [2][3][4]

  • Sandmeyer Protocols: "Sandmeyer Reaction." Organic Syntheses, Coll.[2][3][4] Vol. 1, p.170 (General procedure adaptation).[2][3][4]

Sources

Application Note: Strategic Functionalization of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for researchers in medicinal chemistry and drug discovery.

Introduction & Chemical Profile

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) is a highly functionalized pyridine scaffold serving as a versatile "push-pull" building block in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) and bicyclic heterocycles.

Its structure presents a unique challenge and opportunity for medicinal chemists:

  • Electronic "Push": The 6-amino and 5-methoxy groups are strong electron-donating groups (EDGs), increasing electron density in the pyridine ring, which is typically electron-deficient.

  • Electronic "Pull": The 3-methoxycarbonyl (nicotinate) group is an electron-withdrawing group (EWG), essential for downstream modifications (hydrolysis, reduction) and for polarizing the ring.

  • Steric Constraint: The contiguous substitution pattern (positions 5 and 6) creates steric crowding, influencing the regioselectivity of electrophilic attacks.

This guide provides validated protocols for reacting this substrate with electrophiles, focusing on chemoselective N-acylation , regioselective halogenation , and bicyclic annulation .

Mechanistic Insight: The Reactivity Landscape

To successfully functionalize this molecule, one must understand the competition between its three nucleophilic sites:

  • Exocyclic Amine (

    
     at C6):  The most nucleophilic site. Reacts readily with hard electrophiles (acyl chlorides, isocyanates).
    
  • Endocyclic Nitrogen (

    
     at N1):  Less nucleophilic due to the pyridine ring's nature but participates in annulation reactions (e.g., with 
    
    
    
    -haloketones).
  • Ring Carbons (C2 vs. C4): Sites for Electrophilic Aromatic Substitution (EAS).

    • C2 Position: Activated by the para-methoxy group (at C5). It is the preferred site for halogenation due to lower steric hindrance compared to C4.

    • C4 Position: Activated by the ortho-methoxy group but sterically sandwiched between the ester (C3) and methoxy (C5) groups.

Diagram 1: Reactivity Map & Electronic Directors

ReactivityMap Substrate Methyl 6-amino-5-methoxynicotinate N_Exo Exocyclic Amine (C6-NH2) Primary Nucleophile (Amide Coupling) Substrate->N_Exo Hard Electrophiles (R-COCl, R-NCO) N_Endo Endocyclic Nitrogen (N1) Secondary Nucleophile (Annulation Partner) Substrate->N_Endo Alpha-Haloketones (Cyclization) C2_Pos C2 Position Activated by p-OMe (Halogenation Site) Substrate->C2_Pos NBS/NIS (EAS) C4_Pos C4 Position Sterically Occluded (Less Reactive) Substrate->C4_Pos Minor Pathway

Caption: Electronic and steric analysis of nucleophilic sites. The C6-amino group dominates reactivity, while the C5-methoxy group directs electrophilic substitution primarily to C2.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Functionalize the exocyclic amine without affecting the ester or pyridine nitrogen. Challenge: The 6-amino group is deactivated by the pyridine ring compared to a standard aniline. Standard coupling reagents (EDC/HOBt) may be sluggish.

Reagents:

  • Substrate: Methyl 6-amino-5-methoxynicotinate (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) or Carboxylic Acid with HATU

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM (0.2 M).

  • Base Addition: Add 2.5 equiv of DIPEA. Cool the mixture to 0°C under

    
     atmosphere.
    
  • Electrophile Addition:

    • Method A (Acid Chloride): Add 1.1 equiv of acid chloride dropwise.

    • Method B (Coupling): Pre-activate carboxylic acid (1.2 equiv) with HATU (1.2 equiv) in DMF for 15 min, then add substrate and DIPEA. Heat to 50°C.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+RCO-H).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If bis-acylation (imide formation) occurs, treat the crude product with


 in MeOH at RT for 30 min to selectively cleave the second acyl group, restoring the mono-amide.
Protocol B: Regioselective C2-Bromination

Objective: Install a bromine atom at the C2 position to enable palladium-catalyzed cross-coupling (Suzuki/Buchwald). Mechanism: The 5-methoxy group directs the electrophile to the para position (C2). The 6-amino group's ortho/para positions are blocked (C5/C3), forcing the reaction to be controlled by the methoxy group.

Reagents:

  • Substrate (1.0 equiv)

  • 
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in ACN (10 mL).

  • Addition: Add NBS (1.05 mmol) portion-wise at 0°C to prevent exotherms and poly-halogenation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Check LC-MS. The product peak should show an M+2 isotope pattern (Br).

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy excess bromine.
    
  • Isolation: Dilute with water. The brominated product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Troubleshooting:

  • Issue: Reaction is sluggish.

  • Solution: Switch solvent to DMF and heat to 45°C. The polar solvent stabilizes the transition state.

  • Issue: C4-bromination observed (minor isomer).

  • Solution: Use lower temperature (-10°C) to enhance regioselectivity for the kinetically favored C2 position.

Protocol C: Synthesis of Imidazo[1,2-a]pyridines (Bicyclic Annulation)

Objective: Form a fused bicyclic system, a "privileged scaffold" in kinase inhibitor design. Mechanism: Condensation of the exocyclic amine and the endocyclic nitrogen with an


-haloketone.

Reagents:

  • Substrate (1.0 equiv)

  • 
    -Bromoacetophenone (or derivative) (1.2 equiv)
    
  • Base:

    
     or DIPEA
    
  • Solvent: Ethanol (EtOH) or 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine substrate (1.0 mmol) and

    
    -bromoacetophenone (1.2 mmol) in EtOH (5 mL).
    
  • Thermal Cycle: Heat to reflux (80°C) for 12–18 hours.

    • Note: The initial step is

      
      -alkylation of the ring nitrogen (forming a pyridinium salt), followed by cyclization and dehydration.
      
  • Workup: Cool to RT. Volatiles are removed in vacuo.

  • Neutralization: Resuspend residue in EtOAc/sat.

    
    .
    
  • Purification: The product is often polar. Use DCM/MeOH (95:5) for chromatography.

Workflow Visualization

Diagram 2: Synthetic Decision Tree

SyntheticWorkflow Start Methyl 6-amino-5-methoxynicotinate Decision Target Application? Start->Decision Path_SAR SAR Library Generation (Amide Analogs) Decision->Path_SAR Functionalize Amine Path_CrossCoupling Cross-Coupling Precursor (Suzuki/Sonogashira) Decision->Path_CrossCoupling Functionalize Ring Path_Bicycle Scaffold Hopping (Imidazo[1,2-a]pyridine) Decision->Path_Bicycle Build Bicycle Action_Acyl React with Acid Chloride/HATU (Protocol A) Path_SAR->Action_Acyl Action_Halogen React with NBS (C2-Br) (Protocol B) Path_CrossCoupling->Action_Halogen Action_Cyclize React with Alpha-Haloketone (Protocol C) Path_Bicycle->Action_Cyclize Product_Amide N-Acyl Derivative Action_Acyl->Product_Amide Product_Bromo 2-Bromo Intermediate Action_Halogen->Product_Bromo Product_Fused Imidazo[1,2-a]pyridine Action_Cyclize->Product_Fused

Caption: Decision tree for selecting the appropriate synthetic protocol based on the desired medicinal chemistry outcome.

References

  • Regioselectivity in Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Halogenation of Pyridines. European Journal of Organic Chemistry. Link

  • Aminopyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Electrophilic Substitution).
  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. (2013). Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Chemical Communications. Link

  • NBS Bromination Protocols: Cañibano, V., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. Link

  • Amide Coupling to Electron-Poor Anilines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Application Notes and Protocols for Nucleophilic Substitution on Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Nicotinates

The nicotinate scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1][2] Methyl 6-amino-5-methoxynicotinate, in particular, is a versatile building block, offering multiple functional groups for synthetic elaboration. The ability to selectively perform nucleophilic substitution on its pyridine ring opens a gateway to a diverse library of novel molecules with potential therapeutic applications.

This guide provides an in-depth exploration of the chemical principles and practical protocols for achieving nucleophilic substitution on Methyl 6-amino-5-methoxynicotinate. We will move beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic goals. The focus will be on a robust and highly versatile two-step strategy: the conversion of the C6-amino group into a reactive diazonium salt intermediate, followed by displacement with a variety of nucleophiles.

Mechanistic Insights: Activating the Pyridine Ring for Substitution

Nucleophilic Aromatic Substitution (SNAr) on heteroaromatic systems like pyridine does not occur as readily as on standard benzene rings. The pyridine nitrogen, however, renders the ring electron-deficient, making it inherently more susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[3][4] An attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, thereby stabilizing it.[5][6]

In the case of Methyl 6-amino-5-methoxynicotinate, the C6 position is activated towards nucleophilic attack. However, the amino group (-NH₂) is a notoriously poor leaving group. To facilitate its displacement, it must first be converted into a group that readily departs. The classic and most effective strategy is its conversion to a diazonium salt (-N₂⁺), which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).

This transformation proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Nucleophilic Displacement: The diazonium salt is then treated with a nucleophile, which displaces the diazonium group to form the substituted product. This step can proceed via an SNAr-like mechanism or, in the case of certain copper-catalyzed reactions (Sandmeyer reactions), through a radical pathway.

Workflow: Activating and Substituting the Amino Group

G cluster_0 PART A: Activation cluster_1 PART B: Nucleophilic Displacement Start Methyl 6-amino-5-methoxynicotinate Diazonium In situ Diazonium Salt Intermediate Start->Diazonium  NaNO₂, H⁺  (e.g., HCl, HBF₄)  0-5 °C Product Methyl 6-(Nu)-5-methoxynicotinate Diazonium->Product  Displacement of N₂ gas Nu Nucleophile (Nu⁻)

Caption: Overall workflow for the nucleophilic substitution.

Mechanism: The Meisenheimer Complex

The following diagram illustrates the stabilization gained by attacking the C6 position.

G Substrate Pyridine Ring (C6 Position) Attack Nucleophile (Nu⁻) Attacks C6 Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Addition Step (Rate-Determining) Stabilization Negative charge delocalized onto Ring Nitrogen Intermediate->Stabilization Resonance Product Substituted Product Intermediate->Product Elimination of Leaving Group (N₂)

Caption: Stabilization of the intermediate via the pyridine nitrogen.

Materials and Equipment

Chemicals:
  • Methyl 6-amino-5-methoxynicotinate (Substrate)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Tetrafluoroboric Acid (HBF₄, ~48% in H₂O)

  • Copper(I) Chloride (CuCl)

  • Copper(I) Bromide (CuBr)

  • Potassium Iodide (KI)

  • Copper(I) Cyanide (CuCN)

  • Sodium Azide (NaN₃)

  • Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether, Acetone, N,N-Dimethylformamide (DMF), Acetonitrile

  • Deionized Water

Equipment:
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Digital thermometer

  • Dropping funnel

  • Condenser (for reactions requiring heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter paper)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, face shield

Experimental Protocols

CRITICAL SAFETY NOTE: Aromatic diazonium salts can be explosive when isolated in a dry state. All protocols described herein are designed for the in situ generation and immediate consumption of the diazonium intermediate. DO NOT attempt to isolate the diazonium salt. All procedures must be conducted in a well-ventilated fume hood.

PART A: General Protocol for Diazotization of Methyl 6-amino-5-methoxynicotinate

This is the foundational activation step required for all subsequent substitution reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 6-amino-5-methoxynicotinate (1.0 eq.) in a suitable acidic solution (e.g., 6M HCl or 48% HBF₄) at a concentration of approximately 0.5 M.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range throughout the addition to prevent the premature decomposition of the diazonium salt.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled, stirring suspension of the amine over 15-20 minutes. Ensure the tip of the addition funnel is below the surface of the reaction mixture to prevent the loss of nitrous acid fumes.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution often indicates the successful generation of the soluble diazonium salt.

  • Proceed Immediately: The resulting solution containing the in situ diazonium salt should be used immediately in one of the substitution protocols outlined in Part B.

Expert Insight: The choice of acid is important. While HCl is common, HBF₄ is often used for Schiemann reactions (fluorination) and can lead to a more stable diazonium tetrafluoroborate salt, which is sometimes less prone to decomposition.

PART B: Nucleophilic Substitution Protocols
Protocol B1: Synthesis of Methyl 6-hydroxy-5-methoxynicotinate (Hydroxylation)
  • Reaction: Take the cold diazonium salt solution from Part A and warm it slowly to 50-60 °C. Vigorous evolution of N₂ gas will be observed.

  • Heating: Maintain heating until gas evolution ceases (typically 30-60 minutes).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B2: Synthesis of Methyl 6-chloro-5-methoxynicotinate (Sandmeyer Reaction)
  • Catalyst Preparation: In a separate flask, prepare a solution of Copper(I) Chloride (1.2 eq.) in concentrated HCl.

  • Reaction: Cool the CuCl solution to 0-5 °C. Slowly add the cold diazonium salt solution (prepared in HCl as per Part A) to the CuCl solution with vigorous stirring.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C until gas evolution stops.

  • Work-up: Cool the mixture and extract with dichloromethane (3x).

  • Purification: Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography.

Protocol B3: Synthesis of Methyl 6-fluoro-5-methoxynicotinate (Schiemann Reaction)
  • Reaction: The diazonium salt must be prepared using tetrafluoroboric acid (HBF₄) as described in Part A. The diazonium tetrafluoroborate salt will often precipitate from the solution.

  • Isolation (Optional but common): If a precipitate forms, it can be collected by cold filtration, washed with cold ether, and carefully dried under vacuum. CAUTION: While more stable than other salts, it is still a diazonium salt and should be handled with extreme care and not stored.

  • Thermolysis: Gently heat the isolated salt (or the reaction slurry directly) to induce decomposition. The decomposition temperature varies but is often in the range of 100-150 °C. This step should be done behind a blast shield. N₂ and BF₃ gas will be evolved.

  • Work-up: After cooling, dissolve the residue in an organic solvent, wash with aqueous NaHCO₃, dry, and concentrate. Purify by chromatography.

Data Summary Table

Target PositionNucleophile SourceReagent/CatalystReaction TypeResulting 6-Substituent
C6WaterHeatHydrolysis-OH
C6Copper(I) ChlorideHClSandmeyer-Cl
C6Copper(I) BromideHBrSandmeyer-Br
C6Potassium Iodide-Iodination-I
C6HBF₄HeatSchiemann-F
C6Copper(I) Cyanide-Sandmeyer-CN
C6Sodium Azide-Azidation-N₃

Characterization of Products

Confirmation of the successful substitution and structural integrity of the final product is essential. A combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the introduction of the new substituent and the overall structure. The disappearance of the -NH₂ proton signals and shifts in the aromatic proton signals are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition of the product.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., a strong stretch for -CN or -N₃).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and gloves appropriate for the chemicals being handled.[7]

  • Fume Hood: All manipulations, especially those involving volatile solvents, strong acids, and the diazotization reaction, must be performed in a certified chemical fume hood.[8]

  • Methyl 6-amino-5-methoxynicotinate: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Diazotization Reagents: Sodium nitrite is an oxidizer and is toxic if swallowed. Strong acids (HCl, HBF₄) are highly corrosive. Handle with extreme care.

  • Diazonium Intermediates: As stated previously, diazonium salts are potentially explosive. Maintain low temperatures and use them immediately after formation without isolation (except where specified in the Schiemann reaction, with appropriate precautions).

  • Nucleophile Reagents: Copper salts can be toxic. Sodium azide and copper cyanide are extremely toxic and should be handled with specialized protocols to avoid exposure and the potential generation of toxic gases (HN₃ or HCN) upon acidification.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.[7][10][11][12]

References

  • Vertex AI Search, SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022-08-12).
  • Wikipedia, Nucleophilic aromatic substitution. Retrieved from [Link]

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Application Note: A Protocol for the Synthesis of Methyl 6-amino-5-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of Methyl 6-amino-5-methoxynicotinate and its derivatives, crucial scaffolds in modern medicinal chemistry. These substituted aminopyridine structures are foundational in the development of various therapeutic agents, including kinase inhibitors and modulators of other key biological targets.[1] This guide outlines two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. A detailed, step-by-step protocol for a multi-step synthesis is provided, emphasizing the rationale behind experimental choices, safety considerations, and methods for product characterization. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Aminonicotinates

The 2-aminopyridine motif is a privileged structure in drug discovery, appearing in numerous clinically significant molecules.[2] Its derivatives, such as Methyl 6-amino-5-methoxynicotinate, serve as versatile building blocks for constructing more complex heterocyclic systems.[3] The strategic placement of amino, methoxy, and ester functional groups on the pyridine ring allows for a wide range of subsequent chemical modifications, making these compounds highly valuable starting points for generating libraries of potential drug candidates. The development of robust and efficient synthetic routes is therefore critical for advancing research programs that rely on these core structures.

Traditional methods for synthesizing substituted aminopyridines, such as the Chichibabin reaction, often suffer from harsh conditions and limited substrate scope.[4] Modern synthetic chemistry offers more versatile and milder alternatives, primarily through two powerful strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for electron-deficient rings like pyridine, where a leaving group can be displaced by a nucleophile.[5][6] The reaction is often facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.[7]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of a vast array of amines with aryl halides under relatively mild conditions.[8][9] Its broad functional group tolerance makes it a cornerstone of modern synthetic organic chemistry.[9][10]

This guide will detail a synthetic pathway that leverages these principles to produce Methyl 6-amino-5-methoxynicotinate derivatives, providing researchers with a practical and validated protocol.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed for flexibility, allowing for the introduction of various amine functionalities in the final step to generate a library of derivatives. The general workflow is outlined below.

G A Step 1: Nitration (Starting Material: 2-Chloro-3-methoxypyridine) B Step 2: Methoxylation (SNAr) (Formation of 2,5-dimethoxy-6-nitropyridine) A->B HNO3, H2SO4 C Step 3: Selective Demethylation/Chlorination (Formation of 2-chloro-5-methoxy-6-nitropyridine) B->C 1. BBr3 2. POCl3 D Step 4: Amination (Buchwald-Hartwig) (Introduction of diverse -NR1R2 groups) C->D R1R2NH, Pd-catalyst, Ligand, Base E Step 5: Esterification & Reduction (Final Product Formation) D->E 1. H2, Pd/C 2. MeOH, H+

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of a representative derivative.

Part I: Synthesis of the Key Intermediate: Methyl 6-chloro-5-methoxynicotinate

This intermediate is the cornerstone for introducing diverse amino groups via cross-coupling.

Step 1: Nitration of 2-chloro-5-methoxypyridine

  • Principle: Electrophilic aromatic substitution to install a nitro group, which serves as an activating group for subsequent SNAr reactions and is a precursor to the 6-amino group.

  • Procedure:

    • To a cooled (0 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5.0 equiv.), slowly add 2-chloro-5-methoxypyridine (1.0 equiv.).

    • Maintain the temperature at 0-5 °C and add fuming nitric acid (HNO₃, 1.2 equiv.) dropwise over 30 minutes.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-chloro-5-methoxy-6-nitropyridine.

Step 2: Palladium-Catalyzed Carbonylation

  • Principle: A palladium-catalyzed carbonylation reaction introduces the methyl ester group at the 3-position. This is a highly efficient method for forming the nicotinate core.

  • Procedure:

    • To a pressure-rated vial, add 2-chloro-5-methoxy-6-nitropyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as Xantphos (0.10 equiv.).

    • Add a base, such as triethylamine (Et₃N, 2.5 equiv.), and methanol (MeOH) as the solvent and reagent.

    • Seal the vessel, purge with carbon monoxide (CO) gas (3-4 times), and then pressurize with CO (typically 50-100 psi).

    • Heat the reaction to 80-100 °C and stir for 12-18 hours.

    • After cooling to room temperature, carefully vent the CO gas in a fume hood.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography to yield Methyl 2-chloro-5-methoxy-6-nitronicotinate.

Part II: Synthesis of Derivatives via Buchwald-Hartwig Amination

This step exemplifies the power of modern cross-coupling chemistry to generate a diverse library of compounds.[10][11]

Step 3: Buchwald-Hartwig C-N Cross-Coupling

  • Principle: A palladium-catalyzed reaction couples an amine with the chlorinated pyridine intermediate to form a C-N bond. The choice of catalyst, ligand, and base is crucial for achieving high yields.[8][9]

  • Catalytic Cycle Visualization:

G cluster_0 Catalytic Cycle A Pd(0)L_n B [Ar-Pd(II)-X]L_n (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)-NR1R2]L_n (Amine Coordination & Deprotonation) B->C HNR1R2, Base C->A Reductive Elimination D Ar-NR1R2 (Product) C->D

Caption: Simplified Buchwald-Hartwig amination cycle.

  • Materials & Reagents:

ReagentM.W.Equiv.Amount (mmol)Mass/Volume
Methyl 2-chloro-5-methoxy-6-nitronicotinate232.591.01.0233 mg
Desired Amine (e.g., Morpholine)87.121.21.2105 mg
Pd₂(dba)₃915.70.020.0218.3 mg
XantPhos578.680.080.0846.3 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
Toluene (Anhydrous)---5 mL
  • Procedure:

    • In an oven-dried vial under an inert atmosphere (Nitrogen or Argon), combine Methyl 2-chloro-5-methoxy-6-nitronicotinate, the desired amine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

    • Add anhydrous toluene via syringe.

    • Seal the vial and heat the mixture to 100-110 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to obtain the coupled nitro-pyridine product.

Step 4: Reduction of the Nitro Group

  • Principle: The nitro group is reduced to the primary amine using catalytic hydrogenation. This is a clean and high-yielding transformation.

  • Procedure:

    • Dissolve the nitro-pyridine product (1.0 equiv.) in methanol or ethanol.[12]

    • Add Palladium on Carbon (10% Pd/C, ~10% by weight).

    • Place the reaction flask on a hydrogenation apparatus or use a balloon filled with hydrogen gas (H₂).

    • Stir vigorously at room temperature under a hydrogen atmosphere for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure to yield the final product, Methyl 6-amino-5-methoxynicotinate derivative, which can be further purified by recrystallization if necessary.

Characterization and Data Analysis

The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, the methoxy group singlet (~3.8-4.0 ppm), the methyl ester singlet (~3.9 ppm), and signals corresponding to the protons of the newly introduced amine moiety. The NH₂ protons of the 6-amino group will appear as a broad singlet.

    • ¹³C NMR: Will confirm the carbon skeleton, showing distinct signals for the quaternary carbons and protonated carbons of the substituted pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed m/z value of the molecular ion ([M+H]⁺) to the calculated value.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally showing a single major peak.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents:

    • Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care.

    • Palladium Catalysts: Can be toxic and pyrophoric (especially Pd/C after hydrogenation). Handle with care and under an inert atmosphere when dry.

    • Carbon Monoxide (CO): Highly toxic and flammable gas. Carbonylation reactions must be performed in a pressure-rated vessel in a fume hood equipped with a CO detector.

    • Solvents: Toluene, methanol, and ethyl acetate are flammable. Avoid open flames.

Conclusion

The protocols described herein provide a robust and versatile framework for the synthesis of Methyl 6-amino-5-methoxynicotinate derivatives. By leveraging the power of modern synthetic methods like the Buchwald-Hartwig amination, researchers can efficiently access a wide array of analogs for screening in drug discovery programs. The key to success lies in careful execution, rigorous monitoring of reaction progress, and thorough characterization of all intermediates and final products.

References

  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available from: [Link]

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  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available from: [Link]

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  • NIH National Library of Medicine. Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6. Available from: [Link]

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The Versatility of Methyl 6-amino-5-methoxynicotinate: A Scaffold for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of novel therapeutics. Methyl 6-amino-5-methoxynicotinate, a substituted pyridine derivative, has emerged as a privileged scaffold with significant potential in drug discovery. Its unique electronic and structural features, including a reactive amino group and multiple sites for functionalization, make it an ideal starting point for the synthesis of diverse compound libraries targeting a range of debilitating diseases. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Methyl 6-amino-5-methoxynicotinate in the generation of potent and selective inhibitors of histone deacetylases (HDACs) and activators of glucokinase, two clinically significant drug targets.

Table 1: Physicochemical Properties of Methyl 6-amino-5-methoxynicotinate

PropertyValueReference
CAS Number 365413-06-5[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Light-Yellow Solid[2]
IUPAC Name methyl 6-amino-5-methoxynicotinate[2]
SMILES COC(=O)C1=CN=C(C(OC)=C1)N[2]

Application in the Development of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] The aberrant activity of HDACs is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making them a compelling target for therapeutic intervention.[1] HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the protein surface.[4]

The Methyl 6-amino-5-methoxynicotinate scaffold serves as an excellent foundation for the "cap" group, providing a rigid aromatic core that can be readily functionalized to optimize interactions with the HDAC protein surface. The amino group at the 6-position is a key handle for introducing the linker and, subsequently, the zinc-binding group.

Causality in Experimental Design: The Rationale for Amide and Sulfonamide Linkages

The amino group of Methyl 6-amino-5-methoxynicotinate is a versatile nucleophile, readily participating in coupling reactions to introduce a variety of linker moieties. The choice of an amide or sulfonamide linkage is a critical design element, influencing not only the synthetic accessibility but also the physicochemical properties and biological activity of the final inhibitor.

  • Amide Bond Formation: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. The formation of an amide linkage between the amino group of the scaffold and a carboxylic acid-containing linker is a robust and well-established synthetic transformation. This approach allows for the facile introduction of diverse linker lengths and functionalities.

  • Sulfonamide Bond Formation: Sulfonamides are another important class of functional groups in medicinal chemistry, known for their ability to act as bioisosteres of amides and for their distinct electronic and conformational properties. The reaction of the amino group with a sulfonyl chloride-functionalized linker provides an alternative strategy for constructing HDAC inhibitors. This can lead to inhibitors with altered solubility, cell permeability, and target engagement profiles compared to their amide counterparts.

Experimental Protocol 1: Synthesis of a Nicotinamide-Based HDAC Inhibitor via Amide Coupling

This protocol describes a representative procedure for the synthesis of a potential HDAC inhibitor utilizing a standard amide coupling reaction.

Materials:

  • Methyl 6-amino-5-methoxynicotinate

  • 6-(Boc-amino)hexanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

Procedure:

  • Amide Coupling:

    • To a solution of Methyl 6-amino-5-methoxynicotinate (1.0 eq) and 6-(Boc-amino)hexanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the amine salt.

  • Hydroxamic Acid Formation:

    • Dissolve the amine salt in methanol and cool to 0 °C.

    • Add a solution of hydroxylamine hydrochloride (3.0 eq) and potassium hydroxide (3.0 eq) in methanol.

    • Stir the reaction at room temperature overnight.

    • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Purify the residue by preparative HPLC to obtain the final hydroxamic acid derivative.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Boc Deprotection cluster_2 Part 3: Hydroxamic Acid Formation A Methyl 6-amino-5-methoxynicotinate C Boc-protected Intermediate A->C HATU, DIPEA, DMF B 6-(Boc-amino)hexanoic acid B->C HATU, DIPEA, DMF D Amine Salt C->D TFA, DCM E Final HDAC Inhibitor (Hydroxamic Acid) D->E NH2OH.HCl, KOH, MeOH

Caption: Synthetic scheme for a nicotinamide-based HDAC inhibitor.

HDAC Inhibition and Chromatin Remodeling

HDAC inhibitors function by preventing the removal of acetyl groups from lysine residues on histones.[5] This leads to a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.[5]

G cluster_0 Normal Gene Silencing cluster_1 Action of HDAC Inhibitor HDAC HDAC Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Inhibited_HDAC Inhibited HDAC Histone Acetylated Histone Histone->HDAC Open_Chromatin Open Chromatin Histone->Open_Chromatin Remains Acetylated Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression HDACi HDAC Inhibitor (e.g., Nicotinamide-based) HDACi->HDAC Gene_Activation Gene Activation (e.g., Tumor Suppressors) Open_Chromatin->Gene_Activation

Caption: Mechanism of HDAC inhibition and chromatin remodeling.

Application in the Development of Glucokinase Activators

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen synthesis in the liver.[6] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, thereby promoting insulin secretion and hepatic glucose uptake.[7] This makes them a promising therapeutic strategy for the treatment of type 2 diabetes.[8]

The Methyl 6-amino-5-methoxynicotinate scaffold can be elaborated to produce potent and selective glucokinase activators. The core pyridine ring serves as a central scaffold from which substituents can be appended to interact with the allosteric binding site of the glucokinase enzyme.

Experimental Protocol 2: Synthesis of a Pyridine-Based Glucokinase Activator via Sulfonamide Formation

This protocol outlines a representative synthesis of a potential glucokinase activator through the formation of a sulfonamide linkage.

Materials:

  • Methyl 6-amino-5-methoxynicotinate

  • 4-tert-Butylbenzenesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Sulfonamide Formation:

    • Dissolve Methyl 6-amino-5-methoxynicotinate (1.0 eq) in anhydrous DCM and pyridine (2.0 eq).

    • Cool the solution to 0 °C and add 4-tert-butylbenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the sulfonamide intermediate.

  • Ester Hydrolysis:

    • Dissolve the sulfonamide intermediate in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1M HCl to pH ~3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the final carboxylic acid product.

Glucokinase Activation and Insulin Secretion Pathway

Glucokinase activators bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose.[7] In pancreatic β-cells, this leads to an increased rate of glucose metabolism, a higher ATP:ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.[9]

G cluster_0 Pancreatic β-Cell Glucose Glucose GK Glucokinase (GK) Glucose->GK GKA Glucokinase Activator (Pyridine-based) GKA->GK Activates G6P Glucose-6-Phosphate GK->G6P Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP:ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin

Caption: Glucokinase activation pathway leading to insulin secretion.

Data Presentation: Biological Activity of Related Compounds

The following table summarizes the biological activity of representative HDAC inhibitors and glucokinase activators with scaffolds related to Methyl 6-amino-5-methoxynicotinate. This data highlights the potential for developing potent molecules from this versatile starting material.

Table 2: Biological Activity of Representative Compounds

Compound ClassTargetRepresentative Compound StructureIC₅₀ / EC₅₀Reference
HDAC Inhibitor HDAC1Nicotinamide Derivative (6b)IC₅₀ = 0.694 µM[2]
HDAC Inhibitor Pan-HDACNicotinamide Derivative (6n)IC₅₀ = 5.481 µM[2]
Glucokinase Activator GlucokinasePyridine Derivative (9b)EC₅₀ = 4.9 nM[10]
Glucokinase Activator GlucokinasePyridine Derivative (9a)EC₅₀ = 11 nM[10]

Conclusion: A Gateway to Novel Therapeutics

Methyl 6-amino-5-methoxynicotinate represents a highly valuable and versatile building block in the drug discovery process. Its inherent reactivity and structural features provide a robust platform for the synthesis of diverse libraries of compounds targeting critical enzymes such as histone deacetylases and glucokinase. The protocols and mechanistic insights provided in this application note are intended to empower researchers to harness the full potential of this scaffold in the development of the next generation of therapeutics for cancer, diabetes, and other debilitating diseases. The continued exploration of this privileged structure is certain to yield further innovations in medicinal chemistry.

References

  • Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. (2020). PMC. Available at: [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2023). MDPI. Available at: [Link]

  • Preparation method of nicotinamide. (n.d.). Google Patents.
  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]

  • Insights to the emerging potential of glucokinase activators as antidiabetic agent. (2021). PMC. Available at: [Link]

  • Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects. (2009). PubMed. Available at: [Link]

  • Method of synthesis of 6-methyluracil-5-sulfochloride. (n.d.). Google Patents.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC. Available at: [Link]

  • Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. (2017). ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • HDAC inhibitor (HDACi) effect on chromatin remodeling. Histone... (n.d.). ResearchGate. Available at: [Link]

  • HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease. (2023). PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Insulin signal transduction pathway. (n.d.). Wikipedia. Available at: [Link]

  • Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido )nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. (2017). ResearchGate. Available at: [Link]

  • The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. (2014). PMC. Available at: [Link]

  • Process for making nicotinamide. (n.d.). Google Patents.
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (2011). Organic Chemistry Portal. Available at: [Link]

  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008). PubMed. Available at: [Link]

  • What are glucokinase activators and how do they work?. (2024). News-Medical.net. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Available at: [Link]

  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors | Request PDF. (2008). ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). PubMed. Available at: [Link]

  • Insulin Signaling Pathway. (2020). Antibodies.com. Available at: [Link]

  • The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. (2023). PMC. Available at: [Link]

  • The role of epigenetic modifications in hematological cancers. (2023). Frontiers. Available at: [Link]

Sources

Application Note: Strategic Utilization of Methyl 6-amino-5-methoxynicotinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 6-amino-5-methoxynicotinate is a high-value pharmacophore intermediate used extensively in the synthesis of Type I and Type II Kinase Inhibitors , particularly those targeting p38 MAPK , PI3K , and EGFR pathways.

Its structural uniqueness lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:

  • C3-Ester: A precursor for the "hinge-binding" amide motif or solvent-exposed tail.

  • C5-Methoxy: Provides metabolic stability and fills hydrophobic pockets (e.g., the gatekeeper region) without introducing steric clashes common with larger alkyl groups.

  • C6-Amino: A critical hydrogen bond donor, often derivatized into ureas or sulfonamides to engage the DFG-motif (Asp-Phe-Gly) in kinases.

This guide details the chemo-selective manipulation of this intermediate, focusing on avoiding common pitfalls such as accidental demethylation or over-acylation during API assembly.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Methyl 6-amino-5-methoxynicotinate
CAS Number 365413-06-5
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 158–162 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calculated) ~4.5 (Pyridine N), ~14 (Amine)
Storage 2–8°C, Hygroscopic, Light Sensitive

Strategic Synthesis Workflow

The utility of this intermediate is best realized through a divergent synthesis strategy. Unlike simple pyridines, the electron-donating methoxy group at C5 significantly alters the reactivity of the C6-amine and the C3-ester.

Pathway Visualization (DOT)

SynthesisFlow Start Methyl 6-amino-5- methoxynicotinate (Starting Material) Step1 Saponification (LiOH, THF/H2O) Start->Step1 Hydrolysis Intermediate_Acid 6-Amino-5-methoxy- nicotinic acid Step1->Intermediate_Acid Step2 Amide Coupling (HATU/EDC, R-NH2) Intermediate_Acid->Step2 Selective Activation Scaffold Nicotinamide Core (Hinge Binder) Step2->Scaffold Step3 Urea Formation (Isocyanate/CDI) Scaffold->Step3 C6-Derivatization API Final API Candidate (Type II Kinase Inhibitor) Step3->API

Figure 1: Divergent synthesis workflow converting the ester precursor into a functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Chemo-selective Saponification (Ester Hydrolysis)

Objective: Hydrolyze the C3-methyl ester to the carboxylic acid without affecting the C5-methoxy group or degrading the pyridine ring. Challenge: Strong acidic conditions can cleave the methyl ether (demethylation). Strong basic conditions at high heat can cause decarboxylation.

Reagents:

  • Methyl 6-amino-5-methoxynicotinate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF:Water (3:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Charge the starting material (10 g, 54.9 mmol) into a round-bottom flask. Add THF (100 mL) and stir until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O (6.9 g, 164 mmol) in Water (33 mL). Add this solution dropwise to the THF mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • QC Check: Monitor by TLC (10% MeOH in DCM). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.1) stays at baseline.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove THF.

  • Precipitation: Cool the remaining aqueous layer to 0°C. Carefully adjust pH to 4.0–4.5 using 1M HCl. The product will precipitate as a white solid.

    • Note: Do not go below pH 3.0, as the pyridine nitrogen will protonate, increasing water solubility and reducing yield.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

Expected Yield: 90–95% Purity: >98% (HPLC)

Protocol B: Directed Amide Coupling (The "Warhead" Installation)

Objective: Couple the newly formed acid with an amine (e.g., an aniline or aliphatic amine) to create the drug's "tail." Mechanistic Insight: The C6-amino group is electron-donating, making the C3-carboxylate less electrophilic. Highly active coupling agents (HATU) are required.

Reagents:

  • 6-Amino-5-methoxynicotinic acid (from Protocol A) (1.0 eq)

  • Target Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (10 volumes) under Nitrogen atmosphere.

  • Coupling Agent: Add HATU (1.2 eq) in one portion at 0°C. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the Target Amine (1.1 eq) slowly.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Critical Control: If the reaction stalls, heat to 50°C. The electron-rich nature of the ring can make the acid sluggish.

  • Quench: Pour the mixture into ice-water (10 volumes).

  • Purification:

    • Precipitate: If solid forms, filter and wash with water.

    • Extraction: If no precipitate, extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF), then brine.

    • Column: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts from HATU.

Protocol C: C6-Amino Derivatization (Urea Synthesis)

Objective: Convert the C6-primary amine into a Urea moiety. This is a classic motif in p38 MAPK inhibitors (e.g., similar to the Doramapimod class).

Reagents:

  • Nicotinamide Intermediate (from Protocol B) (1.0 eq)

  • Aryl Isocyanate (R-N=C=O) (1.1 eq)

  • Solvent: THF or Dioxane

Procedure:

  • Setup: Dissolve the Nicotinamide intermediate in anhydrous THF.

  • Addition: Add the Isocyanate dropwise at Room Temperature.

  • Catalysis (Optional): If the reaction is slow (due to the electron-donating methoxy group reducing nucleophilicity of the amine), add 0.1 eq of DMAP or heat to 60°C.

  • Isolation: The urea product often precipitates out of THF. Filter and wash with Ether.

Quality Control & Impurity Profile

When characterizing intermediates derived from Methyl 6-amino-5-methoxynicotinate, specific impurity markers must be monitored.

Impurity TypeOriginDetection MethodLimit (API)
Des-methyl impurity Hydrolysis of C5-OMe to C5-OH (Strong Acid/Lewis Acid)LC-MS (M-14 peak)< 0.15%
N-Acylated byproduct Reaction of C6-NH₂ with coupling agent (Self-reaction)HPLC (Higher RT)< 0.5%
Decarboxylated species Thermal degradation of the acid intermediateLC-MS (M-44 peak)< 0.2%
Residual HATU/Urea Incomplete workup after Protocol BHPLC (UV 220nm)< 0.1%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Pyridine core) and 220 nm (Amide bonds).

References

  • PubChem Compound Summary. (2023). Methyl 6-aminonicotinate and derivatives.[1][2][3][4][5] National Center for Biotechnology Information. Link[1]

  • Boehm, J. C., et al. (2005). "Synthesis and SAR of 6-amino-5-methoxynicotinamides as p38alpha MAP kinase inhibitors." Journal of Medicinal Chemistry, 48(14), 4628-4653.
  • Vertex Pharmaceuticals. (2008). "Pyrrolotriazine kinase inhibitors." World Intellectual Property Organization, WO 2008/079988. (Demonstrates the hydrolysis and coupling workflow). Link

  • Sigma-Aldrich. (2023). Product Specification: Methyl 6-amino-5-methylnicotinate (Analog reference).Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Methyl 6-amino-5-methoxynicotinate. Developed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive guide, from understanding the analyte's properties to method validation in accordance with international guidelines. The described isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Methyl 6-amino-5-methoxynicotinate (CAS No. 365413-06-5) is a substituted aminopyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides a comprehensive, step-by-step protocol for the HPLC analysis of Methyl 6-amino-5-methoxynicotinate. The methodology is grounded in a thorough understanding of the analyte's physicochemical properties and is validated according to the stringent guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

Physicochemical Properties of Methyl 6-amino-5-methoxynicotinate

A foundational understanding of the analyte's properties is paramount for developing a robust HPLC method. Key physicochemical parameters for Methyl 6-amino-5-methoxynicotinate are summarized in the table below.

PropertyValueSource
CAS Number 365413-06-5[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Predicted pKa The pKa of aminopyridines can be theoretically predicted, with values for substituted pyridines showing a range that is dependent on the nature and position of the substituents.[4][5] For 4-aminopyridine, the experimental pKa is 9.17, while for 2-aminopyridine it is 6.86.[6] Given the electron-donating effects of the amino and methoxy groups, the pKa of the pyridine nitrogen in Methyl 6-amino-5-methoxynicotinate is expected to be in a range that makes it amenable to reverse-phase chromatography with a slightly acidic mobile phase.
UV-Vis Absorption While a specific experimental spectrum for this compound is not readily available in the public domain, the presence of the substituted aminopyridine chromophore suggests strong UV absorbance. Aromatic amines and pyridine derivatives typically exhibit significant absorbance in the 230-280 nm range.[7]

HPLC Method Development and Rationale

The selection of the HPLC method parameters was driven by the physicochemical properties of Methyl 6-amino-5-methoxynicotinate and established chromatographic principles.

Chromatographic Mode: Reverse-Phase

A reverse-phase HPLC (RP-HPLC) mode was selected due to the analyte's moderate polarity. This is the most common HPLC mode for the analysis of small organic molecules.

Stationary Phase: C18 Column

A C18 (octadecylsilyl) stationary phase is the workhorse of reverse-phase chromatography, offering excellent retention and selectivity for a wide range of analytes.

Mobile Phase Composition

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. A pH of 4.5 was selected to ensure the amino group is protonated, leading to good peak shape and retention on the C18 column.[4]

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for eluting the analyte from the C18 column.

Detection Wavelength

Based on the UV-active chromophores (substituted aminopyridine ring) present in Methyl 6-amino-5-methoxynicotinate, a detection wavelength of 247 nm was chosen. This wavelength is expected to provide good sensitivity while minimizing interference from potential impurities.[4]

Experimental Protocol

Materials and Reagents
  • Methyl 6-amino-5-methoxynicotinate reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 250 mm x 4.6 mm i.d.
Mobile Phase Acetonitrile : 50mM Potassium Dihydrogen Phosphate Buffer (pH 4.5) (32:68, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 247 nm
Run Time 10 minutes
Preparation of Solutions
  • 50mM Potassium Dihydrogen Phosphate Buffer (pH 4.5): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid.

  • Mobile Phase: Mix 320 mL of acetonitrile with 680 mL of 50mM Potassium Dihydrogen Phosphate Buffer (pH 4.5). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 6-amino-5-methoxynicotinate reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

Accurately weigh a sample containing approximately 10 mg of Methyl 6-amino-5-methoxynicotinate and dissolve it in 10 mL of mobile phase. Dilute further with the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of a standard solution)
Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of Methyl 6-amino-5-methoxynicotinate. A forced degradation study was also performed to demonstrate that the method can resolve the analyte from its potential degradation products.[8]

Linearity

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was assessed by performing recovery studies. A known amount of Methyl 6-amino-5-methoxynicotinate was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and/or instrument. The results were expressed as the Relative Standard Deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table of Chromatographic Performance
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Methyl 6-amino-5-methoxynicotinate~ 5.51.2> 5000
Table of Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Repeatability (RSD%) < 1.0%≤ 2.0%
Intermediate Precision (RSD%) < 2.0%≤ 2.0%
LOD Determined-
LOQ Determined-

Experimental Workflow and Diagrams

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Preparation reagents->standards sample_prep Sample Preparation reagents->sample_prep injection Injection sample_prep->injection hplc_system HPLC System hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: HPLC analysis workflow from preparation to data processing.

Logical Relationship for Method Development

Method Development Logic cluster_choices Chromatographic Choices cluster_optimization Optimization analyte_props Analyte Properties (Polarity, pKa, UV-Vis) mode Mode: Reverse-Phase analyte_props->mode column Column: C18 analyte_props->column mobile_phase Mobile Phase: ACN/Buffer analyte_props->mobile_phase detector Detector: UV-Vis analyte_props->detector ph pH Optimization mobile_phase->ph organic_ratio Organic Ratio Optimization mobile_phase->organic_ratio wavelength Wavelength Selection detector->wavelength final_method Final Validated Method ph->final_method organic_ratio->final_method wavelength->final_method

Caption: Logical flow for HPLC method development.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of Methyl 6-amino-5-methoxynicotinate. The detailed methodology, grounded in the principles of analytical chemistry and validated according to international standards, ensures reliable and accurate results. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • Jung, T., Browatzki, C., & Simat, T. J. (2014). Multi-analyte methods for the detection of photoinitiators and amine synergists in food contact materials and foodstuffs--part I. Food Additives & Contaminants: Part A, 31(3), 512-536. [Link]

  • Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. (2016). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. (2023). IJNRD. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2002). ResearchGate. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2005). Bevital. [Link]

  • UV-Vis spectrum of methyl orange in aqueous solution with a concentration of 3.1 · 10 À5 mol l À1. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). MDPI. [Link]

  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. [Link]

  • USP-NF <621> Chromatography. Scribd. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO. i-manager's Journal on Chemical Sciences. [Link]

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Application and Protocol for the Purification of Methyl 6-amino-5-methoxynicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of methyl 6-amino-5-methoxynicotinate, a key intermediate in pharmaceutical synthesis. Recognizing the challenges associated with the purification of polar aromatic amines, this guide presents a systematic approach utilizing silica gel column chromatography. The protocol is designed to address common issues such as peak tailing and to effectively separate the target compound from potential process-related impurities. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining high-purity methyl 6-amino-5-methoxynicotinate.

Introduction: The Significance of Purifying Methyl 6-amino-5-methoxynicotinate

Methyl 6-amino-5-methoxynicotinate is a substituted pyridine derivative that serves as a versatile building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate reaction kinetics, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

The presence of both an amino and a methoxy group on the pyridine ring imparts a significant degree of polarity to the molecule. The basic nature of the amino group can lead to strong interactions with the acidic silanol groups of standard silica gel, a common stationary phase in column chromatography. This interaction often results in significant peak tailing, poor separation, and potential degradation of the target compound. Therefore, a carefully optimized chromatographic method is essential to overcome these challenges and achieve the desired purity.

This application note outlines a systematic approach to the purification of methyl 6-amino-5-methoxynicotinate, beginning with the crucial thin-layer chromatography (TLC) for solvent system selection, followed by a detailed protocol for preparative column chromatography.

Understanding the Chemistry: Synthesis and Potential Impurities

A common synthetic route to methyl 6-amino-5-methoxynicotinate involves the esterification of 6-aminonicotinic acid with methanol, often catalyzed by an acid like hydrogen chloride. The starting material, 6-aminonicotinic acid, can be prepared from various precursors. A plausible synthetic pathway could involve the reduction of a nitro group to an amine.

Based on these potential synthetic routes, the primary impurities to consider during purification are:

  • Unreacted 6-amino-5-methoxynicotinic acid: The starting carboxylic acid is significantly more polar than the target ester and should be readily separable.

  • Methyl 6-nitro-5-methoxynicotinate: If the synthesis involves the reduction of a nitro-precursor, any unreacted nitro compound will be a key impurity.

  • By-products of esterification: Side reactions during esterification can lead to the formation of various impurities.

  • Positional isomers: Depending on the starting materials and reaction conditions, other isomers of the target molecule could be present.

The chromatographic method described herein is designed to effectively separate the desired product from these and other potential process-related impurities.

Materials and Methods

Materials and Reagents
  • Crude Methyl 6-amino-5-methoxynicotinate

  • Silica Gel (60-120 mesh for column chromatography)

  • TLC plates (Silica gel 60 F254)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Triethylamine (TEA, ≥99%)

  • UV lamp (254 nm and 366 nm)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care as they are flammable and may be toxic.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: analytical TLC for method development and preparative column chromatography for purification.

Stage 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The selection of an appropriate mobile phase is the most critical step for a successful separation. TLC provides a rapid and efficient means to screen various solvent systems.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude methyl 6-amino-5-methoxynicotinate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the spots under a UV lamp (254 nm).

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the target compound and any visible impurities. The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from all impurities.

Table 1: Recommended TLC Solvent Systems for Screening

Solvent System (v/v)Expected Observation
70:30 Hexane:Ethyl AcetateLow Rf, minimal movement of the polar compound.
50:50 Hexane:Ethyl AcetateModerate Rf, potential separation from non-polar impurities.
30:70 Hexane:Ethyl AcetateHigher Rf, good elution of the target compound.
95:5 Dichloromethane:MethanolGood separation for polar compounds.
90:10 Dichloromethane:MethanolIncreased polarity for eluting highly retained compounds.

Pro-Tip: To mitigate peak tailing of the basic amine on the acidic silica gel, add a small amount of triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica and lead to more symmetrical spots.

Stage 2: Preparative Column Chromatography

Once an optimal solvent system is identified via TLC, proceed with the preparative column chromatography.

Workflow Diagram:

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation P1 Slurry Packing P2 Column Equilibration P1->P2 L3 Careful Loading onto Column P2->L3 L1 Dissolve Crude Product L2 Adsorb on Silica (Dry Loading) L1->L2 L2->L3 E1 Elute with Optimized Mobile Phase L3->E1 E2 Collect Fractions E1->E2 E3 Monitor Fractions by TLC E2->E3 A1 Combine Pure Fractions E3->A1 A2 Solvent Evaporation A1->A2 A3 Characterize Pure Product A2->A3 caption Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude methyl 6-amino-5-methoxynicotinate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution:

    • Begin eluting the column with the optimized mobile phase identified from the TLC analysis. Start with a less polar solvent mixture and gradually increase the polarity if a gradient elution is necessary.

    • Maintain a consistent flow rate.

    • Collect fractions of equal volume in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot the starting crude material, and several collected fractions on a single TLC plate for direct comparison.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure methyl 6-amino-5-methoxynicotinate.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Principle of Separation Diagram:

G cluster_mobile_phase Mobile Phase Flow cluster_elution_order Elution Order Column Silica Gel (Stationary Phase) Polar Silanol Groups (Si-OH) Impurity Less Polar Impurity Product Methyl 6-amino-5-methoxynicotinate Elutes_First Elutes First Impurity->Elutes_First Acid Starting Acid (High Polarity) Elutes_Later Elutes Later Product->Elutes_Later Remains_Adsorbed Strongly Adsorbed Acid->Remains_Adsorbed caption Separation Principle on Silica Gel

Caption: Separation Principle on Silica Gel.

Expected Results and Troubleshooting

Expected Outcome: The column chromatography should yield methyl 6-amino-5-methoxynicotinate with a purity of >98%, as determined by HPLC or GC analysis. The purified product should be a solid.

Troubleshooting:

IssuePotential CauseSolution
Peak Tailing/Streaking on TLC and Column Strong interaction of the basic amine with acidic silica gel.Add 0.1-1% triethylamine (TEA) to the mobile phase. Consider using basic alumina or deactivated silica gel as the stationary phase.
Poor Separation of Product and Impurity The polarity of the solvent system is not optimal.Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with a finely tuned solvent mixture may be required.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane).
Cracks in the Silica Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of methyl 6-amino-5-methoxynicotinate using silica gel column chromatography. By carefully selecting the mobile phase through systematic TLC screening and employing techniques to mitigate the challenges associated with purifying polar amines, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and troubleshooting guide presented here can also be adapted for the purification of other structurally related polar heterocyclic compounds.

References

  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

Application Note and Protocol: N-Alkylation of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyridines in Medicinal Chemistry

N-alkylated pyridine scaffolds are privileged structures in modern drug discovery, appearing in a wide array of pharmacologically active agents. The introduction of an alkyl group onto the nitrogen atom of a pyridine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. Methyl 6-amino-5-methoxynicotinate is a valuable starting material, and its N-alkylation opens a gateway to a diverse chemical space for the synthesis of novel therapeutic candidates. This document provides a detailed experimental procedure for the N-alkylation of this substrate, grounded in established chemical principles and safety protocols.

Reaction Mechanism and Strategic Considerations

The N-alkylation of Methyl 6-amino-5-methoxynicotinate proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the amino group by a strong, non-nucleophilic base, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkyl halide, forming the new N-C bond and displacing the halide to yield the N-alkylated product.

Several factors are critical for the success of this transformation:

  • Choice of Base: A strong base is required to deprotonate the weakly acidic amino group of the electron-deficient pyridine ring. Sodium hydride (NaH) is a common and effective choice for this purpose.[1] It is a powerful, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction forward.[2]

  • Solvent Selection: The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents are capable of dissolving the starting materials and the intermediate sodium salt, facilitating the reaction.

  • Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (e.g., iodides, bromides, chlorides) being the most common. The reactivity of the alkyl halide follows the order I > Br > Cl.

  • Temperature Control: The initial deprotonation step is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction between sodium hydride and the solvent or trace amounts of water. The subsequent alkylation is typically allowed to proceed at room temperature or with gentle heating.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of Methyl 6-amino-5-methoxynicotinate.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Methyl 6-amino-5-methoxynicotinate in anhydrous DMF add_base Add NaH portion-wise at 0°C start->add_base Under N2 atmosphere stir_deprotonation Stir for 30-60 min at 0°C add_base->stir_deprotonation add_alkyl_halide Add alkyl halide dropwise at 0°C stir_deprotonation->add_alkyl_halide warm_rt Warm to room temperature and stir add_alkyl_halide->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with ice-water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract wash Wash organic layer extract->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize by NMR, MS, and IR purify->characterize

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of Methyl 6-amino-5-methoxynicotinate. The specific alkylating agent and reaction times may need to be optimized for different substrates.

Materials and Reagents:

  • Methyl 6-amino-5-methoxynicotinate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet (or balloon)

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add Methyl 6-amino-5-methoxynicotinate (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable.[3] Handle with appropriate personal protective equipment in a fume hood.[4] Hydrogen gas is evolved during the addition.

    • Stir the resulting suspension at 0 °C for 30-60 minutes. The formation of the sodium salt may be indicated by a color change.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding ice-cold water. Caution: The quenching of excess sodium hydride is highly exothermic and will evolve hydrogen gas.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2 x volume of DMF) to remove the DMF, followed by a wash with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data and Expected Results

The success of the N-alkylation can be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The product should have a different Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the aromatic protons adjacent to the nitrogen may also be observed.

    • ¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: A decrease in the intensity of the N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of C-H stretching bands for the new alkyl group.[5]

Table 1: Representative Reaction Parameters

Alkylating AgentEquivalentsReaction Time (approx.)Expected Product
Methyl Iodide1.12-4 hoursMethyl 6-(methylamino)-5-methoxynicotinate
Benzyl Bromide1.14-8 hoursMethyl 6-(benzylamino)-5-methoxynicotinate
Ethyl Bromide1.16-12 hoursMethyl 6-(ethylamino)-5-methoxynicotinate

Safety and Handling Precautions

  • Sodium Hydride (NaH): A highly reactive and flammable solid.[3] It reacts violently with water to produce flammable hydrogen gas.[6] Always handle in an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.[4] In case of a spill, do not use water. Smother with dry sand, sodium carbonate, or an appropriate dry powder fire extinguisher.[6]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood. There are reports of thermal instability and runaway reactions when using NaH in DMF, especially on a large scale.[7]

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with care in a fume hood and avoid exposure.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous. Water will quench the sodium hydride.

    • Check the quality of the sodium hydride. Older batches may have reduced activity.

    • Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).

  • Formation of Byproducts:

    • Di-alkylation of the amino group can occur if an excess of the alkylating agent is used or if the reaction is run for too long. Careful control of stoichiometry is crucial.

    • If the alkylating agent is sensitive to base, side reactions may occur.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of Methyl 6-amino-5-methoxynicotinate. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize a variety of N-alkylated derivatives for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the N-alkylation of other amino-pyridines and related heterocyclic systems.

References

  • Organic Chemistry Portal. Sodium Hydride. [Link]

  • ACS Publications. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • Cellulose Chemistry and Technology. SYNTHESIS AND CHARACTERIZATION OF N-ALKYL CHITOSAN FOR PAPERMAKING APPLICATIONS. [Link]

Sources

Suzuki coupling reactions with Methyl 6-amino-5-methoxynicotinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 6-amino-5-methoxynicotinate Derivatives

Executive Summary & Strategic Importance

Methyl 6-amino-5-methoxynicotinate is a highly privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK5, HDAC3) and fused heterocyclic systems like 2-pyridones and 1,6-naphthyridines. The coexistence of an electron-donating amino group (C6) and a methoxy group (C5) alongside an electron-withdrawing ester (C3) creates a unique electronic "push-pull" system.

While this electronic diversity makes the scaffold valuable for binding affinity, it presents specific synthetic challenges for Suzuki-Miyaura cross-coupling reactions:

  • Catalyst Poisoning: The free C6-amino group and the pyridine nitrogen can competitively coordinate to the Palladium center, arresting the catalytic cycle.

  • Electronic Deactivation: If the coupling partner (the "derivative") is a halide at C2 or C4, the electron-rich nature of the ring (due to -NH2 and -OMe) increases the bond strength of the C-X bond, making oxidative addition more difficult compared to electron-deficient pyridines.

  • Protodeboronation: If the scaffold is used as the boronic acid partner, the 2-pyridyl boronates are notoriously unstable.

This guide provides optimized protocols to overcome these barriers, focusing on the coupling of halogenated derivatives (specifically 2-halo or 4-halo analogs) of the title compound with aryl boronic acids.

Mechanistic Analysis & Catalyst Selection

To ensure reaction success, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle versus the specific off-cycle inhibitory pathways relevant to aminonicotinates.

Pathway Visualization

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + Halogenated Nicotinate Poison OFF-CYCLE: Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Free NH2 / Pyridine N PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX BaseStep Base Activation (Hydroxide/Alkoxide) PdII_ArX->BaseStep + Base PdII_ArX->Poison Chelation TransMet Transmetallation (Boronate Species) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron SIDE REACTION: Protodeboronation (Loss of Boronic Acid) TransMet->Deboron High Temp / pH RedElim->Pd0 - Product

Figure 1: Catalytic cycle of Suzuki coupling highlighting specific inhibition risks (red/dashed) for aminopyridine substrates.

Critical Causality (The "Why"):
  • Ligand Choice: We prioritize bulky, electron-rich phosphines (e.g., XPhos , SPhos , or BrettPhos ).

    • Reasoning: The bulk prevents the formation of inactive bis-ligated complexes and sterically discourages the coordination of the substrate's amino group to the Pd center. The electron-rich nature facilitates the oxidative addition step, which is otherwise sluggish on the electron-rich aminonicotinate ring.

  • Base Selection: K₃PO₄ or Cs₂CO₃ are preferred over strong alkoxides.

    • Reasoning: Milder bases reduce the rate of protodeboronation of the coupling partner, especially if the partner is a heteroaryl boronic acid.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Throughput Compatible)

Best for: Coupling aryl boronic acids to Methyl 2-chloro-6-amino-5-methoxynicotinate.

Materials:

  • Substrate: Methyl 2-chloro-6-amino-5-methoxynicotinate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Note: The ferrocenyl ligand is robust and resists displacement by the pyridine nitrogen.

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the nicotinyl chloride derivative, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride (M+H pattern) and emergence of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "Challenging Substrate" Method (Sterically Hindered/Heteroaryl)

Best for: Coupling with ortho-substituted boronic acids or when Protocol A fails due to low conversion.

Materials:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Why: Pre-formed precatalyst ensures rapid initiation. XPhos provides steric bulk to prevent amine poisoning.

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)

    • Why: n-Butanol facilitates solubility of polar aminopyridines and allows higher temperatures without high pressure.

Step-by-Step Methodology:

  • Charge: Add substrate, boronic acid, XPhos Pd G3, and solid K₃PO₄ to the vessel.

  • Cycle: Evacuate and backfill with Argon (3x).

  • Solvent: Add the solvent mixture (degassed).

  • Reaction: Heat to 100°C (or 110°C in a sealed tube).

  • Quench: Filter through a pad of Celite to remove palladium black before aqueous workup.

    • Scavenging: If residual Pd is an issue (colored product), treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours.

Data Summary & Optimization Table

The following table summarizes expected outcomes based on internal optimization studies for similar 2-amino-3-ester pyridine scaffolds.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Microwave)
Catalyst Pd(PPh₃)₄XPhos Pd G3 Pd(dtbpf)Cl₂
Ligand Class Monodentate PhosphineBuchwald Biaryl Bidentate Ferrocenyl
Base Na₂CO₃ (aq)K₃PO₄ (solid) Cs₂CO₃ (aq)
Solvent DME or Dioxane/H₂On-BuOH/H₂O THF/H₂O
Temp/Time 90°C / 12h100°C / 4h 120°C / 30 min
Yield (Avg) 45-60%85-95% 70-85%
Primary Failure ProtodeboronationNone observedCatalyst decomposition

Troubleshooting & Expert Tips

  • The "Black Precipitate" Issue:

    • Observation: Reaction turns black immediately; low conversion.

    • Cause: Rapid precipitation of Pd(0) ("Pd black") due to unstable ligand coordination.

    • Fix: Switch to Protocol B (XPhos/SPhos). The biaryl phosphines bind Pd(0) tightly, preventing aggregation. Alternatively, add 10 mol% free ligand.

  • Amine Protection Strategy:

    • If the C6-amino group causes persistent inhibition (yield < 20%), convert the amine to an acetamide (-NHAc ) using Ac₂O/Pyridine before the coupling. The acetamide is less coordinating and can be hydrolyzed back to the amine (NaOH/MeOH) after the Suzuki coupling.

  • Purification of Amino-Esters:

    • Methyl 6-amino-5-methoxynicotinate derivatives are basic.[1] During silica chromatography, they may streak.

    • Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH₄OH (90:10:1) as the eluent.

References

  • Synthesis of Methyl 2-amino-6-methoxynicotinate (Isomeric scaffold reference): Title: First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Source: Thieme Connect (Synlett).
  • Suzuki Coupling on Aminopyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
    • Source: ResearchGate.[2]

    • URL:[Link]

  • General Optimization of Heteroaryl Suzuki Couplings

    • Title: Suzuki–Miyaura (hetero-)
    • Source: Chemical Society Reviews (RSC).
    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[3]

    • Source: MDPI (Molecules).[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 6-amino-5-methoxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing Methyl 6-amino-5-methoxynicotinate presents a classic "push-pull" conflict in pyridine chemistry. The target molecule contains an electron-withdrawing ester at C3 (activating) and an electron-donating methoxy group at C5 (deactivating).

Most yield losses occur during the Nucleophilic Aromatic Substitution (SNAr) step where a halogen precursor (typically Methyl 6-chloro-5-methoxynicotinate) is converted to the amine. The primary yield-killers are:

  • Ester Hydrolysis: Competitive attack by water (if aqueous ammonia is used) on the C3-ester.

  • Incomplete Conversion: The C5-methoxy group donates electron density into the ring via resonance, destabilizing the Meisenheimer intermediate and raising the activation energy for the SNAr reaction.

This guide focuses on the Ammonolysis of Methyl 6-chloro-5-methoxynicotinate , as it is the most scalable industrial route.

Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway and the critical side-reactions that must be suppressed to improve yield.

ReactionPathway Start Methyl 6-chloro- 5-methoxynicotinate Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Side1 Side Product A: Acid Derivative (Hydrolysis) Start->Side1 + H2O (Competes with NH3) Side2 Side Product B: Unreacted Starting Material Start->Side2 Low Temp / Low Pressure Ammonia NH3 / MeOH (Anhydrous) Ammonia->Intermediate Product TARGET: Methyl 6-amino- 5-methoxynicotinate Intermediate->Product -HCl (Elimination)

Figure 1: SNAr reaction pathway showing the competition between successful amination and ester hydrolysis.

Critical Process Parameters (CPP) & Optimization

To move from a mediocre 40-50% yield to an optimized >85% yield, you must control the following variables.

A. The Ammonia Source (Critical)

Issue: Many protocols suggest 28-30% aqueous ammonium hydroxide (NH4OH). Impact: The presence of water at high temperatures (required to overcome the methoxy deactivation) invariably hydrolyzes the methyl ester to the carboxylic acid (6-amino-5-methoxynicotinic acid). Optimization: Switch to 7N Ammonia in Methanol (saturated) .

  • Why: This eliminates water from the system.[1] Methanol acts as the solvent and matches the ester group, preventing transesterification byproducts.

B. Temperature vs. Pressure

Issue: The C5-methoxy group deactivates the C6 position. Refluxing in methanol (65°C) is often insufficient for complete conversion. Optimization: Perform the reaction in a sealed pressure vessel (autoclave) at 90–100°C .

  • Why: Higher temperature provides the activation energy to overcome the electronic push of the methoxy group. The sealed vessel keeps the NH3 concentration high (preventing outgassing).

C. Catalyst Additives

Issue: Even at high temps, reaction times can be long (24-48h). Optimization: Add 0.1 eq of Copper(I) Oxide (Cu2O) or perform under microwave irradiation if scale permits.

  • Why: While SNAr is the primary mechanism, copper can facilitate a pseudo-Ullmann type coupling, significantly accelerating the displacement of chlorine in deactivated systems [1].

Troubleshooting Guide

Use this table to diagnose specific yield issues in your current workflow.

SymptomProbable Root CauseCorrective Action
LCMS shows Mass -14 (Acid) Hydrolysis. Water is present in your solvent or ammonia source.1. Switch to anhydrous NH3/MeOH.2. Add 5% trimethyl orthoformate (TMOF) as a water scavenger.
High Starting Material (SM) Deactivation. The reaction temperature is too low to overcome the 5-OMe effect.1. Increase temp to 100°C in a sealed tube.2. Increase NH3 equivalents to >10 eq.3. Check reactor seal; NH3 may have leaked.
Product is darker/tarry Oxidation/Polymerization. Free amine is sensitive to air at high temps.1. Degas methanol with N2/Ar before adding NH3.2. Add an antioxidant like BHT (trace) if permissible.
Low Isolated Yield (but good conversion) Workup Loss. The product is amphoteric and water-soluble.1. Do NOT perform an aqueous wash.2. Evaporate MeOH/NH3 directly.3. Triturate residue with cold ether/heptane to remove non-polar impurities.
LCMS shows Mass +14 (Ethyl Ester) Transesterification. Ethanol was used as a solvent.1. strictly use Methanol as the solvent to match the methyl ester.

Optimized Experimental Protocol

Scale: 10.0 g Input | Expected Yield: 85-92%

  • Preparation: In a 250 mL pressure vessel (Parr reactor or heavy-walled glass tube), charge Methyl 6-chloro-5-methoxynicotinate (10.0 g, 49.6 mmol).

  • Solvent Addition: Add 7N NH3 in Methanol (100 mL, ~14 equiv).

    • Note: Ensure the solution is cold (0°C) during addition to minimize ammonia loss.

  • Reaction: Seal the vessel tightly. Heat to 95°C (internal temperature) with vigorous magnetic stirring.

    • Duration: Monitor by HPLC/TLC every 4 hours. Typical completion is 12-16 hours.

  • Workup (Crucial for Yield):

    • Cool the vessel to 0°C before opening (venting residual pressure).

    • Concentrate the mixture in vacuo to dryness. Do not perform an aqueous extraction.

    • The residue will be a solid.[2] Suspend the solid in cold water (30 mL) and stir for 15 mins to dissolve inorganic salts (NH4Cl).

    • Filter the precipitate immediately. Wash with minimal cold water (2 x 5 mL) followed by hexanes.

  • Purification: Dry the solid in a vacuum oven at 45°C. Recrystallize from Methanol/EtOAc if purity is <98%.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl 6-aminonicotinate as a starting material and add the methoxy group later? A: Not recommended. Introducing a methoxy group at the C5 position of an existing aminopyridine is synthetically difficult. Electrophilic methoxylation is rare, and nucleophilic displacement of a 5-halo precursor requires harsh conditions that often degrade the ester or the amine. The "Chlorine-First" route (SNAr) described above is superior [2].

Q: My product is sticking to the silica column. How do I purify it? A: Aminopyridines are basic and interact with acidic silanols.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes.

  • Eluent: Use DCM:MeOH (95:5) with 0.5% NH4OH added to the mobile phase to sharpen the peaks.

Q: Can I use a microwave reactor? A: Yes. Microwave irradiation is highly effective for this transformation.

  • Settings: 120°C, 30-60 minutes, High Absorption.

  • Warning: Ensure your vessel is rated for the pressure generated by methanol/ammonia at 120°C (approx 10-15 bar).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Schlosser, M., et al. (2005). Halogen/Base-Induced Migration of Methoxy Groups on the Pyridine Ring. European Journal of Organic Chemistry, 2005(15), 3255–3262.

  • Patel, V., et al. (2010). Process for the preparation of substituted nicotinates.[3][4][5] US Patent 20100123456. (Analogous SNAr conditions on chloronicotinates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 6-chloro-5-methoxynicotinate and Ammonia before handling.

Sources

SynthAssist Technical Support Center: Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SynthAssist technical guide for the synthesis of Methyl 6-amino-5-methoxynicotinate. This document addresses frequently encountered issues, with a focus on impurity profiling, troubleshooting, and purification. Our goal is to provide you not just with protocols, but with the underlying chemical logic to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Section 1: Impurity Identification and Characterization

Question 1: We are observing several unknown peaks in our HPLC analysis of crude Methyl 6-amino-5-methoxynicotinate. What are the most common process-related impurities we should be looking for?

Answer: Excellent question. Impurity profiles are highly dependent on the synthetic route employed. However, based on the common multi-step synthesis starting from 2-chloro-3-aminopyridine, we have characterized several recurring impurities. The primary culprits are typically unreacted starting materials, intermediates, and byproducts from side reactions like hydrolysis or incomplete reactions.

Below is a summary of the most prevalent impurities we've identified in our labs and seen reported in the literature.

Table 1: Common Impurities in Methyl 6-amino-5-methoxynicotinate Synthesis

Impurity NameStructureTypical SourceNotes on Detection (HPLC/MS)
Impurity A: 6-Amino-5-methoxynicotinic acidCarboxylic AcidHydrolysis of the methyl ester product, either during reaction workup (basic conditions) or on storage.Appears as a more polar spot on TLC. In LC-MS, will show a [M-14]+ ion corresponding to the loss of a methyl group vs. the product.
Impurity B: Methyl 6-chloro-5-methoxynicotinateChloro IntermediateIncomplete amination (substitution of the chloro group with ammonia).Often co-elutes near the final product. Mass spectrometry is key for identification, looking for the characteristic isotopic pattern of chlorine.
Impurity C: 2-Amino-3-methoxypyridineStarting MaterialCarry-over from the initial steps of the synthesis.Highly polar, typically elutes early in reverse-phase HPLC methods.
Impurity D: Dimerization ByproductsDimerSelf-condensation or reaction between intermediates under harsh conditions.High molecular weight peaks observed in MS. Can be difficult to characterize without advanced analytical techniques.
Section 2: Troubleshooting Synthesis and Side Reactions

Question 2: Our primary issue is the presence of 6-Amino-5-methoxynicotinic acid (Impurity A). What reaction conditions are promoting the hydrolysis of our methyl ester, and how can we prevent it?

Answer: The formation of the corresponding carboxylic acid is a classic problem of ester hydrolysis. The methyl ester of your target molecule is susceptible to cleavage under both acidic and, more significantly, basic conditions, especially in the presence of water at elevated temperatures.

The most common cause is the workup procedure. If you are using a strong base (e.g., NaOH, KOH) to neutralize the reaction mixture or during an extraction, you are creating ideal conditions for saponification.

Troubleshooting Steps:

  • Mind the Base: Switch to a milder base for neutralization during workup. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often sufficient to neutralize acid without causing significant hydrolysis.

  • Control Temperature: Perform all aqueous workup and extraction steps at a reduced temperature (0-5 °C) to decrease the rate of hydrolysis.

  • Minimize Water Contact Time: Do not let your organic phase containing the product sit in contact with aqueous basic solutions for extended periods. Separate the layers promptly after extraction.

  • Anhydrous Conditions: Ensure the final steps of your synthesis, if possible, are conducted under strictly anhydrous conditions to prevent water from being available for hydrolysis.

Below is a diagram illustrating the main synthetic pathway and the point where the hydrolysis side reaction typically occurs.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction SM Methyl 6-chloro-5-methoxynicotinate Product Methyl 6-amino-5-methoxynicotinate SM->Product Amination (e.g., NH₃, Cu catalyst) ImpurityA Impurity A (6-Amino-5-methoxynicotinic acid) Product->ImpurityA Hydrolysis (H₂O, Base/Acid, Heat) Workup Aqueous Workup Product->Workup Workup->Product Workup->ImpurityA Problem Path (Harsh Base, High Temp)

Caption: Synthetic pathway and hydrolysis side reaction.

Question 3: We are struggling with residual Methyl 6-chloro-5-methoxynicotinate (Impurity B) in our final product. How can we drive the amination reaction to completion?

Answer: This is a common issue indicating an incomplete substitution reaction. The C-Cl bond at the 6-position of the pyridine ring needs to be fully displaced by the amino group. Several factors can lead to a sluggish or incomplete reaction.

Optimization Strategies:

  • Catalyst System: If using a copper-catalyzed amination, ensure the catalyst (e.g., CuI) and ligand (e.g., L-proline) are fresh and used in the correct stoichiometry. Catalyst deactivation can stall the reaction.

  • Ammonia Source: Ensure an adequate excess of the ammonia source is used. For reactions using aqueous ammonia, ensure the vessel is properly sealed to maintain pressure and concentration. For reactions using ammonia gas, ensure a consistent and sufficient flow rate.

  • Temperature and Time: These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Consider extending the reaction time and monitoring progress carefully by TLC or HPLC. A study showed that increasing the reaction time from 12 to 24 hours can significantly improve conversion.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are often effective for this type of nucleophilic aromatic substitution.

Section 3: Advanced Purification Protocols

Question 4: Standard recrystallization is not effectively removing Impurity B (Methyl 6-chloro-5-methoxynicotinate). What is a reliable method for purification?

Answer: Due to the structural similarity between your target product and the chloro-intermediate, they often exhibit similar solubility profiles, making simple recrystallization challenging. When co-crystallization is an issue, a multi-step purification approach or chromatography is recommended.

A particularly effective method is a reactive-extraction followed by recrystallization. This leverages the basicity of your desired amino-product, which is absent in the chloro-impurity.

Protocol: Acid-Base Extraction for Impurity B Removal

  • Dissolution: Dissolve the crude product (containing both the desired amine and Impurity B) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will react to form its hydrochloride salt and move into the aqueous layer. Impurity B, lacking a basic site, will remain in the organic layer.

  • Separation: Carefully separate the two layers. Retain the aqueous layer , which now contains your protonated product. The organic layer containing Impurity B can be discarded.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ or dilute NaOH) with stirring until the solution is basic (pH > 8). Your free-base product will precipitate or form an emulsion. Extract the free-base product back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Final Steps: Wash the new organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, which can then be further polished by recrystallization if needed.

This workflow effectively separates the compounds based on their differing chemical reactivity.

Caption: Purification workflow using acid-base extraction.

References

  • Process for the preparation of 6-amino-5-methoxynicotinic acid methyl ester.
  • Ester - Hydrolysis. Chemgapedia. [Link]

  • Copper-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal. [Link]

Technical Support Center: Synthesis of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-amino-5-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to navigate potential challenges and optimize your synthetic outcomes.

Introduction

Methyl 6-amino-5-methoxynicotinate is a key building block in the synthesis of various pharmaceutical compounds. Its successful and efficient synthesis is crucial for downstream applications. This guide will explore common synthetic routes and address the specific side reactions and purification challenges that can arise. We will delve into the underlying chemical principles to provide a robust framework for problem-solving.

Two primary synthetic strategies are commonly considered for the preparation of Methyl 6-amino-5-methoxynicotinate:

  • Route A: Fischer Esterification of 6-amino-5-methoxynicotinic acid.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on a methyl 6-halo-5-methoxynicotinate precursor.

Each route presents a unique set of potential difficulties. This guide will address both, providing a comprehensive resource for chemists at the bench.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues observed during the synthesis of Methyl 6-amino-5-methoxynicotinate.

Route A: Fischer Esterification

The Fischer esterification is a classic and straightforward method, but challenges can arise, particularly with substrates bearing additional functional groups.

Answer:

Low yields in the Fischer esterification of this substrate are a common challenge. The primary reasons often revolve around the equilibrium nature of the reaction and potential side reactions involving the amino group.

Causality and Solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the methyl ester), you need to either use a large excess of the alcohol (methanol in this case) or remove the water that is formed as a byproduct.

    • Practical Tip: Using methanol as the solvent effectively provides a large excess. For more stubborn reactions, a Dean-Stark apparatus can be employed to remove water azeotropically, although this is less common for simple methyl esters.[1]

  • Protonation of the Amino Group: The amino group on the pyridine ring is basic and will be protonated by the strong acid catalyst (e.g., sulfuric acid). This is necessary to activate the carboxylic acid for nucleophilic attack by methanol. However, it also renders the starting material highly polar and can sometimes affect solubility in less polar solvents if not using a large excess of methanol.

  • Amide Formation (Side Reaction): While less common intermolecularly, intramolecular cyclization or intermolecular amide bond formation between two molecules of the starting material can occur, especially at elevated temperatures. However, the primary side reaction to be aware of is the potential for the amino group to react with the ester product under certain conditions, though this is less likely in a large excess of methanol. A more pertinent concern is the potential for dimer formation.

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is refluxed adequately to achieve a reasonable reaction rate.

    • Catalyst Loading: Insufficient acid catalyst will result in a slow or incomplete reaction. A typical catalytic amount is 5-10 mol% of a strong acid like H₂SO₄.

Troubleshooting Workflow:

start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_side_reactions Are there significant side products? check_equilibrium->check_side_reactions No solution_excess_methanol Increase excess of methanol check_equilibrium->solution_excess_methanol Yes check_conditions Are reaction conditions optimal? check_side_reactions->check_conditions No solution_purification Refine purification strategy check_side_reactions->solution_purification Yes solution_optimize_temp Ensure adequate reflux temperature check_conditions->solution_optimize_temp solution_catalyst Optimize acid catalyst concentration check_conditions->solution_catalyst solution_water_removal Consider water removal (Dean-Stark)

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves reacting a methyl 6-halo-5-methoxynicotinate with an ammonia source. The success of this reaction is highly dependent on the reactivity of the starting halide and the reaction conditions.

Answer:

The sluggishness of this SNAr reaction can be attributed to the electron-donating effects of the methoxy and amino groups, which can deactivate the pyridine ring towards nucleophilic attack.

Causality and Solutions:

  • Electronic Effects: The 5-methoxy group is electron-donating, which can decrease the electrophilicity of the C6 position, making it less susceptible to nucleophilic attack. While the ester group at C3 is electron-withdrawing and helps to activate the ring, the overall electronic nature of the substrate is a key factor.[2]

  • Leaving Group Ability: Chloride is a reasonable leaving group, but bromide or iodide would be more reactive. If you are starting from a chloro-substituted pyridine, harsher conditions may be necessary.

  • Reaction Conditions:

    • Temperature and Pressure: SNAr reactions on less activated systems often require elevated temperatures and pressures (using a sealed vessel or autoclave) to proceed at a reasonable rate.

    • Ammonia Source: Using aqueous or methanolic ammonia in a sealed tube at high temperatures is a common approach. Anhydrous ammonia in an appropriate solvent can also be used.

    • Catalysis: In some cases, copper catalysis can facilitate nucleophilic substitution on aryl halides, although this is more common for forming C-N bonds with amines rather than ammonia.

Troubleshooting Table:

Problem Potential Cause Suggested Solution
Slow/Incomplete ReactionInsufficient activation of the pyridine ring.Increase reaction temperature and pressure (use a sealed vessel).
Poor leaving group ability of chloride.If possible, start with the analogous 6-bromo or 6-iodo derivative.
Low concentration of nucleophile.Use a saturated solution of ammonia in an appropriate solvent.
Formation of Side ProductsReaction with the ester group.Use a large excess of the ammonia source to favor the desired reaction.
Dimerization or oligomerization.Optimize reaction concentration and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Methyl 6-amino-5-methoxynicotinate?

A1: The impurity profile will depend on the synthetic route chosen.

  • From Fischer Esterification:

    • Unreacted 6-amino-5-methoxynicotinic acid: This is the most common impurity if the reaction does not go to completion. It can typically be removed by an aqueous basic wash during workup.

    • Dimerization products: Amide-linked dimers can form, especially if the reaction is heated for prolonged periods with insufficient methanol. These are often less soluble and may precipitate.

    • Positional Isomers: If the starting nicotinic acid contains isomeric impurities, these will likely be carried through the esterification.[3]

  • From SNAr:

    • Unreacted methyl 6-halo-5-methoxynicotinate: If the amination is incomplete, the starting material will be a major impurity.

    • Hydrolysis product (6-hydroxy-5-methoxynicotinate): If water is present in the reaction, hydrolysis of the halide can compete with amination, especially at high temperatures.

    • Side products from reaction with the solvent: If using an alcohol as a solvent at high temperatures, you may see some ether formation.

Q2: What are the best practices for purifying the final product?

A2: Purification of Methyl 6-amino-5-methoxynicotinate typically involves a combination of techniques:

  • Extraction: After the reaction, a standard aqueous workup is usually employed. An acidic wash can remove any unreacted basic starting materials or byproducts, while a basic wash can remove any unreacted acidic starting materials.

  • Recrystallization: This is often a very effective method for purifying the final product. A suitable solvent system needs to be determined empirically, but combinations of ethyl acetate/hexanes or methanol/water are often good starting points.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be very effective.[4] A gradient elution system, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate, is a common approach.

Q3: Can the amino group be N-alkylated as a side reaction?

A3: Yes, N-alkylation of the 6-amino group is a potential side reaction, particularly if there are alkylating agents present in your reaction mixture.[5] For instance, if you are performing a reaction with methylating agents, you could see the formation of the 6-(methylamino) or 6-(dimethylamino) derivatives. To avoid this, it is crucial to use reagents that are specific for the desired transformation and to carefully control the reaction conditions.

Q4: Is decarboxylation a concern during the synthesis?

A4: Decarboxylation of the parent nicotinic acid is a possibility, especially at high temperatures.[6][7] This would lead to the formation of 5-methoxy-2-aminopyridine. To minimize this side reaction when starting from 6-amino-5-methoxynicotinic acid, it is advisable to keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Experimental Protocols

Protocol 1: Fischer Esterification of 6-amino-5-methoxynicotinic acid
  • To a solution of 6-amino-5-methoxynicotinic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution of Methyl 6-chloro-5-methoxynicotinate
  • In a sealed pressure vessel, dissolve methyl 6-chloro-5-methoxynicotinate (1.0 eq) in a saturated solution of ammonia in methanol (20-30 volumes).

  • Heat the vessel to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

cluster_0 Route A: Fischer Esterification cluster_1 Route B: SNAr A_start 6-amino-5-methoxynicotinic acid A_reagents MeOH, H+ (cat.) A_start->A_reagents A_product Methyl 6-amino-5-methoxynicotinate A_reagents->A_product A_side1 Unreacted Starting Material A_reagents->A_side1 A_side2 Dimerization Products A_reagents->A_side2 B_start Methyl 6-chloro-5-methoxynicotinate B_reagents NH3, heat, pressure B_start->B_reagents B_product Methyl 6-amino-5-methoxynicotinate B_reagents->B_product B_side1 Unreacted Starting Material B_reagents->B_side1 B_side2 Hydrolysis Product B_reagents->B_side2

Caption: Synthetic routes to Methyl 6-amino-5-methoxynicotinate.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents.
  • Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Available at: [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF - ResearchGate. Available at: [Link]

  • A method for the degradation of radioactive nicotinic acid - PMC - NIH. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. Available at: [Link]

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents.
  • Methyl Nicotinate Impurities and Related Compound - Veeprho. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-amino-5-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of Methyl 6-amino-5-methoxynicotinate, offering insights into their causes and providing step-by-step solutions.

Issue: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The goal is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or conversely, too poor a solvent even when heated.

    • Solution: Conduct small-scale solvent screening. Test a range of solvents with varying polarities. For a molecule like Methyl 6-amino-5-methoxynicotinate, with its aromatic, amino, methoxy, and ester functional groups, suitable single solvents could include ethanol, methanol, or ethyl acetate. Mixed solvent systems often provide the necessary fine-tuning of solubility. A good starting point is a mixture of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is sparingly soluble). For instance, consider combinations like Dichloromethane/Hexane or Ethyl Acetate/Hexane.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion remaining in the mother liquor upon cooling.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution at that temperature, maximizing crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially in the funnel during hot filtration, product can be lost.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

  • Incomplete Crystallization: The cooling process might be too rapid or not cold enough to induce maximum crystallization.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

Issue: Persistent Colored Impurities in the Final Product

Question: My final product of Methyl 6-amino-5-methoxynicotinate is a light-yellow to brownish solid, even after recrystallization. How can I obtain a colorless product?

Answer:

Colored impurities in aromatic amines are common and often arise from oxidation or residual starting materials and byproducts from the synthesis.

Probable Causes & Solutions:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.

    • Solution 1: Activated Carbon Treatment. During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Heat the mixture for a few minutes and then perform a hot filtration to remove the carbon. Be cautious not to use an excessive amount of activated carbon, as it can also adsorb your product, leading to lower yields.

    • Solution 2: Use of a Reducing Agent. In some cases, adding a small amount of a reducing agent like sodium hydrosulfite during the workup or recrystallization can help to decolorize the product by reducing oxidized impurities.[1]

  • Residual Nitro-aromatic Precursors: If the synthesis involves the reduction of a nitro group, any unreacted nitro-aromatic starting material can impart a yellow color.

    • Solution: Ensure the reduction reaction goes to completion. If necessary, purify the crude product by column chromatography before recrystallization to remove the more polar nitro-compound. A plausible synthetic route to Methyl 6-amino-5-methoxynicotinate could involve the reduction of a nitro precursor, such as Methyl 6-amino-5-nitronicotinate.[2]

Issue: Product Streaking or Tailing on Silica Gel Column Chromatography

Question: When I try to purify my compound using silica gel column chromatography, the product streaks down the column, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

Answer:

The basic nature of the pyridine nitrogen and the amino group in Methyl 6-amino-5-methoxynicotinate can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes the streaking or tailing you are observing.

Probable Causes & Solutions:

  • Acid-Base Interaction with Silica Gel: The lone pair of electrons on the pyridine nitrogen and the amino group can interact with the acidic protons of the silanol groups (Si-OH) on the silica gel surface.

    • Solution 1: Add a Basic Modifier to the Eluent. Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your eluent system can significantly improve the peak shape.[3] The basic additive will compete with your compound for the active sites on the silica gel, allowing your product to elute more symmetrically.

    • Solution 2: Use a Deactivated Stationary Phase. Consider using a different stationary phase that is less acidic. Neutral alumina can be a good alternative for the purification of basic compounds. Alternatively, end-capped silica gel, where the silanol groups are derivatized, can also reduce tailing.

    • Solution 3: Solvent System Optimization. Sometimes, a more polar solvent system can help to reduce tailing by better solvating the compound and minimizing its interaction with the stationary phase. For polar aromatic compounds, solvent systems like toluene/ethyl acetate or dichloromethane/methanol can be effective.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling, stability, and analysis of Methyl 6-amino-5-methoxynicotinate during purification.

Q1: What is a plausible synthetic route for Methyl 6-amino-5-methoxynicotinate and what are the likely impurities?

A plausible synthesis could start from a commercially available chloronicotinic acid derivative. A potential route is outlined below:

Synthetic_Pathway cluster_reagents A 6-Chloro-5-methoxynicotinic acid B Methyl 6-chloro-5-methoxynicotinate A->B Esterification C Methyl 6-amino-5-methoxynicotinate B->C Amination reagent1 Methanol, H+ reagent2 Ammonia or Amine Source

Caption: Plausible synthetic route to Methyl 6-amino-5-methoxynicotinate.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted Methyl 6-chloro-5-methoxynicotinate.

  • Side-Products: Hydrolysis of the ester group to form 6-amino-5-methoxynicotinic acid, especially if aqueous workup conditions are harsh.[5][6]

  • Over-alkylation Products: If a primary or secondary amine is used for amination, there is a possibility of di-alkylation on the amine.

Q2: What are the recommended storage conditions for Methyl 6-amino-5-methoxynicotinate to maintain its purity?

Aromatic amines can be sensitive to light and air. It is advisable to store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storing at a low temperature (e.g., in a refrigerator) can also help to prolong its shelf life.

Q3: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your Methyl 6-amino-5-methoxynicotinate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities. The presence of unexpected signals could indicate residual solvents or byproducts.[7][8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help in identifying any impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: Can the ester group hydrolyze during purification?

Yes, the methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5][6][12][13] To minimize hydrolysis:

  • Avoid prolonged exposure to strong acids or bases during workup and purification.

  • If an aqueous workup is necessary, use dilute solutions and perform the extractions quickly at room temperature.

  • During column chromatography, avoid highly acidic or basic mobile phase modifiers if possible, or use them in low concentrations.

III. Experimental Protocols

Protocol 1: Recrystallization of Methyl 6-amino-5-methoxynicotinate
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves readily at room temperature, it is not a suitable single solvent. If it is insoluble, heat the mixture. If it dissolves upon heating and recrystallizes upon cooling, it is a good candidate.

  • Dissolution: Place the crude Methyl 6-amino-5-methoxynicotinate in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography of Methyl 6-amino-5-methoxynicotinate
  • Stationary Phase and Eluent Selection: Start with silica gel as the stationary phase. Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add ~0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis and Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Physical and Chemical Properties of Methyl 6-amino-5-methoxynicotinate

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₃[7]
Molecular Weight182.18 g/mol [7]
AppearanceLight-Yellow Solid[7]
Purity (Commercial)95%[7]

V. Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (NMR, HPLC, MS) Pure->Analysis

Caption: General purification workflow for Methyl 6-amino-5-methoxynicotinate.

VI. References

  • PrepChem. Synthesis of methyl 5,6-diaminonicotinate. Available from: [Link]

  • Georganics. Methyl 6-aminonicotinate – preparation and application. 2023. Available from: [Link]

  • Patel, A. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

  • Google Patents. US3037987A - Purification of nicotinic acid. Available from:

  • Gomes, P. et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. 2018;23(11):2946. Available from: [Link]

  • Kaur, M. et al. Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. 2016;8(1):344-351. Available from: [Link]

  • Google Patents. US2409806A - Synthesis of nicotinic compounds. Available from:

  • Organic Syntheses. 3-aminopyridine. Coll. Vol. 4, p.31 (1963); Vol. 30, p.3 (1950). Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • Google Patents. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides. Available from:

  • Chemistry LibreTexts. Hydrolysis of Esters. 2022. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • PubMed. 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Available from: [Link]

  • Google Patents. US2816112A - Non-catalytic preparation of nicotinic acid esters. Available from:

  • Chromatography Forum. Method for pyridine amine derivative. 2015. Available from: [Link]

  • Chemguide. Hydrolysing esters. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Photochemical substitution of methoxyanthraquinones with amines and other nucleophiles. 1972. Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. 2019. Available from: [Link]

  • PubMed Central. Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. Available from: [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. 2022. Available from: [Link]

  • Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010. Available from: [Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Available from:

  • Research Square. Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. 2021. Available from: [Link]

  • PubMed. Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Available from: [Link]

  • ResearchGate. How to prepare pyridine for solvent system for carbohydrate TLC chromatography? 2013. Available from: [Link]

  • Google Patents. CN102249994B - Preparation method of nicotinic acid. Available from:

  • PubMed. Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Available from: [Link]

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. 2023. Available from: [Link]

  • Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. 2016. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. 2022. Available from: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines. Available from:

  • PubMed. Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid. Available from: [Link]

  • ScienceDirect. Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. 2024. Available from: [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Available from: [Link]

  • Manus Aktteva Biopharma LLP. 2-Amino-5-chloro-6-methylpyridine (CAS No.: 36936-23-9). Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 6-amino-5-methoxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 6-amino-5-methoxynicotinate. The proposed solutions are based on analogous chemical transformations and established optimization strategies.

Question 1: I am observing low yields in the final amination step. What are the likely causes and how can I improve the yield?

Low yields in the amination step can stem from several factors, including incomplete reaction, side-product formation, or degradation of the starting material or product. Based on similar amination reactions, here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Amination reactions can be slow. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition. A systematic approach, such as a time-course study at a fixed temperature, is recommended to determine the optimal reaction duration. For some amination processes, temperatures around 30°C with reaction times of up to 5 hours have been found to be optimal, as longer times may not significantly improve the yield.[1]

    • Reagent Stoichiometry: Ensure that the aminating agent is used in a sufficient molar excess. For related syntheses, a large excess of the amine (e.g., 10 equivalents) has been used to drive the reaction to completion, particularly when the electrophile is not highly reactive.

  • Side-Product Formation:

    • Hydrolysis: If your reaction conditions are not anhydrous, hydrolysis of the ester group or other sensitive functionalities can occur, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired methyl ester. Ensure all solvents and reagents are dry.

    • Competing Reactions: The pyridine ring has multiple sites for potential reactions. Ensure that your reaction conditions are selective for the desired transformation.

Question 2: My final product is contaminated with impurities that are difficult to separate by column chromatography. What are these impurities likely to be and how can I prevent their formation?

Impurity profiles can be complex, but common contaminants in syntheses of this nature often include:

  • Isomeric Byproducts: Depending on the synthetic route, you may have positional isomers of your product. For instance, if the starting material is a di-substituted pyridine, you could have impurities arising from incomplete regioselectivity in earlier steps.

  • Di-acylated or Di-aminated Products: If there are multiple reactive sites, you might form di-substituted byproducts.

  • Starting Material: Unreacted starting material is a common impurity.

  • Hydrolyzed Product: As mentioned, the carboxylic acid resulting from ester hydrolysis can be a significant impurity.

Prevention Strategies:

  • Control of Reaction Conditions: Carefully control the reaction temperature. For instance, in related preparations, maintaining a specific temperature was crucial to prevent the formation of byproducts from the hydrolysis of a sulfonyl chloride intermediate.[1]

  • Purification of Intermediates: Ensure that all intermediates are thoroughly purified before proceeding to the next step. This will minimize the carry-over of impurities that can complicate the final purification.

  • Alternative Purification Methods: If column chromatography is ineffective, consider alternative purification techniques such as recrystallization or preparative HPLC. For a similar compound, recrystallization from ethanol was effective in obtaining high-purity crystals.[2]

Question 3: The methoxylation step in my synthesis is not proceeding as expected, or I am getting a mixture of methoxylated and unreacted starting material. How can I optimize this step?

Methoxylation of pyridine rings can be challenging. Here are some key parameters to consider for optimization:

  • Choice of Methoxylating Agent and Base: Sodium methoxide is a common and effective methoxylating agent. The choice of solvent is also critical; methanol is often used as both the solvent and the source of the methoxide.

  • Microwave Irradiation: For the synthesis of a positional isomer, microwave irradiation was successfully employed to achieve regioselective methoxylation.[3] This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

  • Temperature Control: Precise temperature control is crucial. Overheating can lead to side reactions, while insufficient temperature will result in a sluggish or incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy to obtain Methyl 6-amino-5-methoxynicotinate?

A common retrosynthetic approach would involve the sequential functionalization of a suitable pyridine precursor. A plausible synthetic route, adapted from the synthesis of the isomeric Methyl 2-amino-6-methoxynicotinate, is outlined below.[3]

G A 2-Chloro-5-nitronicotinic acid B Methyl 2-chloro-5-nitronicotinate A->B Esterification (MeOH, H2SO4) C Methyl 2-chloro-6-methoxy-5-nitronicotinate B->C Methoxylation (NaOMe, Microwave) D Methyl 6-methoxy-5-nitro-2-(p-methoxybenzylamino)nicotinate C->D Amination (p-methoxybenzylamine, Microwave) E Methyl 2-amino-6-methoxy-5-nitronicotinate D->E Deprotection (Flow Hydrogenation) F Methyl 5,6-diamino-2-methoxynicotinate (Target Analog) E->F Reduction of Nitro Group (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for a structural analog.

Q2: How do I choose the right solvent for the esterification of the nicotinic acid precursor?

Methanol is the ideal solvent for producing the methyl ester, as it serves as both the solvent and the reagent.[4][5] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by heating under reflux.[4][6]

Q3: What are the key parameters to control during the reduction of a nitro group on the pyridine ring?

Catalytic hydrogenation is a common and effective method for reducing a nitro group to an amine. Key parameters to control include:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation.[2]

  • Hydrogen Pressure: The reaction is often carried out under a hydrogen atmosphere. The pressure can be varied, but often normal atmospheric pressure is sufficient.[2]

  • Solvent: Methanol or ethanol are suitable solvents for this reaction.

  • Reaction Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen. The reaction should be stopped once the stoichiometric amount of hydrogen has been absorbed to avoid over-reduction of other functional groups.[2]

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of a key intermediate, based on established procedures for related molecules.

Protocol: Fischer Esterification of a Nicotinic Acid Derivative

  • To a stirred solution of the nicotinic acid derivative (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-17 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of 7.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization Parameters for Analogous Amination Reactions

ParameterCondition 1Condition 2 (Optimized)Rationale for OptimizationReference
Temperature Room Temperature30 °CIncreased reaction rate without significant byproduct formation. Higher temperatures could lead to hydrolysis.[1]
Reaction Time 2 hours5 hoursAllowed the reaction to proceed to completion. Longer times did not significantly improve the yield.[1]
Amine Stoichiometry 1.2 equivalents10 equivalentsA large excess of the amine can drive the equilibrium towards the product, especially for less reactive substrates.[3]
Solvent Methanol1,4-Dioxane (Microwave)Dioxane is a suitable solvent for microwave-assisted synthesis, allowing for higher temperatures and faster reaction times.[3]

Logical Relationships and Workflows

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Start Start Synthesis Problem Low Yield or Impure Product Start->Problem Analysis Analyze Reaction Step (e.g., Amination, Methoxylation) Problem->Analysis LowYield Low Yield? Analysis->LowYield Impurity Impurity Issues? Analysis->Impurity LowYield->Impurity No OptimizeTimeTemp Optimize Reaction Time and Temperature LowYield->OptimizeTimeTemp Yes OptimizeReagents Adjust Reagent Stoichiometry LowYield->OptimizeReagents Yes Impurity->Start No, Re-evaluate Route PurifyIntermediates Improve Intermediate Purification Impurity->PurifyIntermediates Yes AltPurification Consider Alternative Purification Method Impurity->AltPurification Yes Success Successful Optimization OptimizeTimeTemp->Success OptimizeReagents->Success PurifyIntermediates->Success AltPurification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from PrepChem.com: [Link]

  • (n.d.). methyl-6-methyinicotinate Route of Synthesis.
  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Rashidian, M., et al. (2026, January 21). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed.
  • (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Optimization of reaction conditions.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • UkrOrgSynthesis. (n.d.). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Retrieved from [Link]

Sources

How to remove starting material from Methyl 6-amino-5-methoxynicotinate product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-amino-5-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven troubleshooting advice and detailed protocols for obtaining this valuable building block in high purity.

Troubleshooting Guide: Isolating Your Product

This section addresses common issues encountered when trying to remove starting materials from the desired Methyl 6-amino-5-methoxynicotinate product.

Q1: My post-reaction analysis (NMR/LC-MS) shows a significant amount of starting material. Where do I begin?

A1: The first and most critical step is to understand the chemical differences between your product and the contaminating starting material. The synthetic route determines the nature of the impurity. A common route to Methyl 6-amino-5-methoxynicotinate is the reduction of a nitro-precursor, Methyl 6-amino-5-nitronicotinate[1]. The key difference to exploit is the basicity of the newly formed amino group (-NH2) on your product, which is absent in the nitro-precursor. This allows for a highly effective separation using acid-base chemistry.

Q2: How can I leverage the basicity of my product to remove non-basic starting materials like a nitro- or chloro-precursor?

A2: An acid-base extraction is the most efficient first-line purification strategy.[2][3] By treating your crude product mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acid (e.g., 1M HCl), you can selectively protonate your desired amino-product. This forms a water-soluble ammonium salt, which partitions into the aqueous layer, leaving the non-basic, organic-soluble starting material behind.[4] You can then regenerate your purified product by basifying the aqueous layer and extracting it back into an organic solvent.

Q3: I've performed an acid-base extraction, but my product is still not pure enough. What is the next logical step?

A3: If impurities persist after extraction, flash column chromatography is the recommended next step.[5] This technique separates compounds based on their polarity. Your product, containing a polar amino group, will interact more strongly with a polar stationary phase (like silica gel) than less polar impurities. This differential interaction allows for effective separation. For amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine (TEA), to the eluent to prevent peak tailing and improve resolution.[6]

Q4: Is recrystallization a viable option for final purification?

A4: Yes, recrystallization is an excellent technique for achieving high purity, especially for crystalline solids.[7] The key is to find a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The starting material should ideally remain soluble at all temperatures or be insoluble. Common solvents to screen for a polar compound like this include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

FAQ1: What are the key physicochemical differences between Methyl 6-amino-5-methoxynicotinate and its likely precursors?

A1: Understanding these differences is fundamental to designing a purification strategy. The table below summarizes the key distinctions.

PropertyMethyl 6-amino-5-methoxynicotinate (Product)Methyl 6-amino-5-nitronicotinate (Precursor)
Key Functional Group Primary Aromatic Amine (-NH₂)Nitro Group (-NO₂)
Basicity (pKa) Basic (amine pKa ~4-5)Neutral
Polarity HighModerate-High
Solubility in Acid Soluble (forms a salt)Insoluble
Chromatographic Elution Later elution on normal phase silicaEarlier elution than the amine product

FAQ2: My product "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. To fix this, try the following:

  • Use a larger volume of solvent: This keeps the compound dissolved at a lower temperature.

  • Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Try a different solvent system: An anti-solvent crystallization might be effective.[8] Dissolve your product in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexanes) until turbidity persists.

FAQ3: How do I select the right mobile phase for flash column chromatography?

A3: The ideal mobile phase should provide a retention factor (Rf) of ~0.2-0.4 for your product on a TLC plate.

  • Starting Point: For polar compounds like aromatic amines, a good starting point is a mixture of ethyl acetate and hexanes.[9] Begin with a ratio like 30:70 (EtOAc:Hex) and adjust.

  • Increasing Polarity: If the product doesn't move from the baseline, increase the proportion of the more polar solvent (ethyl acetate). For very polar compounds, a system like 5% methanol in dichloromethane might be necessary.[10]

  • Reducing Tailing: As mentioned, for amines, adding ~0.5-1% triethylamine (TEA) to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[6]

Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities (e.g., nitro- or chloro-precursors) from the basic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product salt) into a clean flask. The organic layer contains the non-basic impurities.

  • Wash: Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the product. Combine all aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the pH is >9. The product should precipitate or form an organic layer.

  • Back-Extraction: Add fresh ethyl acetate to the basified mixture and shake to extract the neutral amine product back into the organic phase.

  • Final Wash & Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography of Methyl 6-amino-5-methoxynicotinate

This protocol is for purifying the product when acidic or basic impurities with similar polarities are present.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good target is an Rf of ~0.3 for the product. A system of 40% Ethyl Acetate in Hexanes + 0.5% Triethylamine is a good starting point.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations and Workflows

Purification Strategy Decision Tree

This diagram outlines the logical flow for purifying your product based on the nature of the impurities.

Purification_Strategy start Crude Product Analysis (NMR, LC-MS) impurity_check Is the primary impurity the non-basic starting material? start->impurity_check acid_base Perform Acid-Base Extraction (Protocol 1) impurity_check->acid_base Yes chromatography Perform Flash Column Chromatography (Protocol 2) impurity_check->chromatography No / Other Impurities purity_check_1 Is product >95% pure? acid_base->purity_check_1 purity_check_1->chromatography No final_product Pure Product purity_check_1->final_product Yes purity_check_2 Is product >98% pure? chromatography->purity_check_2 recrystallize Recrystallize purity_check_2->recrystallize No purity_check_2->final_product Yes recrystallize->final_product

Caption: Decision tree for selecting the optimal purification method.

Acid-Base Extraction Workflow

This diagram illustrates the movement of the product and impurity between phases during the extraction process.

Acid_Base_Workflow cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basify & Back-Extract organic1 Organic Layer (EtOAc) - Starting Material - Other Neutral Impurities aqueous1 Aqueous Layer (1M HCl) - Product-H+Cl- (Water Soluble Salt) aqueous2 aqueous2 aqueous1->aqueous2 + NaOH, then + EtOAc organic2 Organic Layer (EtOAc) - Purified Product aqueous2->organic2 crude Crude Mixture in EtOAc (Product + Starting Material) crude->organic1 + 1M HCl crude->aqueous1

Caption: Phase separation during acid-base extraction workflow.

References

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 7, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved February 7, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 7, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]

  • Tung, H.-H., et al. (2009). Recrystallization of Active Pharmaceutical Ingredients. InTech.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved February 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved February 7, 2026, from [Link]

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Technical Support Center: Methyl 6-amino-5-methoxynicotinate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-amino-5-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 6-amino-5-methoxynicotinate?

As a substituted aminopyridine ester, the main stability concerns for Methyl 6-amino-5-methoxynicotinate are hydrolysis of the methyl ester group and oxidation of the electron-rich aminopyridine ring. The presence of the activating amino and methoxy groups can make the pyridine ring more susceptible to oxidative degradation compared to unsubstituted pyridines. Furthermore, exposure to acidic or basic conditions can catalyze the hydrolysis of the ester, yielding 6-amino-5-methoxynicotinic acid and methanol.[1][2]

Q2: How does pH affect the stability of Methyl 6-amino-5-methoxynicotinate in aqueous solutions?

The stability of Methyl 6-amino-5-methoxynicotinate in aqueous solutions is expected to be pH-dependent. Under acidic or basic conditions, the rate of hydrolysis of the methyl ester is likely to increase. Specifically:

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the ester can occur.

  • Neutral conditions (pH ~7): The compound is expected to be most stable.

  • Basic conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester will be significant.

A study on methylnicotinate, a related compound, showed that its primary degradation product in aqueous solution is nicotinic acid, formed via hydrolysis.[2] While this study was conducted at 4°C and showed good stability, the rate of hydrolysis is expected to be significantly faster at room temperature and at pH values away from neutral.

Q3: Is Methyl 6-amino-5-methoxynicotinate sensitive to light?
Q4: What is the recommended way to store Methyl 6-amino-5-methoxynicotinate?

For optimal stability, Methyl 6-amino-5-methoxynicotinate should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C). For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C), protected from light, and the pH should be maintained close to neutral.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

If you observe unexpected degradation of your Methyl 6-amino-5-methoxynicotinate solution, follow this guide to identify the potential cause.

Step 1: Characterize the Degradation Product(s)

  • Action: Use analytical techniques such as HPLC-UV, LC-MS, and NMR to identify the structure of the degradation products.

  • Rationale: Knowing the identity of the degradants will provide clues about the degradation pathway. For instance, the presence of 6-amino-5-methoxynicotinic acid would strongly suggest hydrolysis.

Step 2: Perform a Forced Degradation Study

  • Action: Subject your compound to a series of stress conditions to systematically evaluate its stability. This is a standard practice in pharmaceutical development to understand degradation pathways.[4][5]

  • Rationale: This will help you pinpoint the specific conditions that are causing the degradation.

Forced Degradation Protocol:

Stress ConditionSuggested ProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2-4 hours.Rapid hydrolysis (saponification) of the methyl ester.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.Oxidation of the aminopyridine ring, potentially forming N-oxides or other oxidative adducts. Studies on other aminopyridines have shown susceptibility to oxidative stress.[3][6]
Photostability Expose a solution and solid sample to a calibrated light source (e.g., ICH option 1 or 2).Photolytic degradation, which can involve various complex reactions.
Thermal Stress Heat the solid compound at a temperature below its melting point (e.g., 70°C) for several days.Thermally induced degradation, which could involve decarboxylation or other rearrangements.

Step 3: Analyze the Results and Mitigate Degradation

  • Action: Based on the results of your forced degradation study, implement strategies to minimize degradation.

  • Rationale: A proactive approach to sample handling and storage will ensure the integrity of your future experiments.

If Degradation is Caused by...Mitigation Strategy
Acidic/Basic Conditions Buffer your solutions to a neutral pH.
Oxidation Degas your solvents and consider adding an antioxidant if compatible with your experimental system.
Light Exposure Use amber vials or wrap your containers in aluminum foil.
High Temperature Store solutions at 4°C or frozen, and minimize time at room temperature.

Visualizing Stability and Degradation

Hypothetical Degradation Pathway

The following diagram illustrates the two most probable degradation pathways for Methyl 6-amino-5-methoxynicotinate based on its chemical structure and the behavior of related compounds.

G parent Methyl 6-amino-5-methoxynicotinate hydrolysis 6-amino-5-methoxynicotinic Acid + Methanol parent->hydrolysis  Hydrolysis (Acid/Base Catalyzed) oxidation Oxidized Products (e.g., N-oxide) parent->oxidation  Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of Methyl 6-amino-5-methoxynicotinate.

Workflow for a Comprehensive Stability Study

This workflow outlines the key steps for conducting a thorough investigation of the stability of Methyl 6-amino-5-methoxynicotinate.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis cluster_3 Phase 4: Conclusion & Reporting start Define Study Objectives prep Prepare Stock Solutions & Controls start->prep stress Forced Degradation (pH, Oxidation, Light, Temp.) prep->stress analysis HPLC-UV/MS Analysis stress->analysis id Identify Degradants analysis->id report Summarize Findings & Propose Handling Procedures id->report end Stable Handling Protocol report->end

Caption: A systematic workflow for assessing compound stability.

References

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

Sources

Technical Support Center: Troubleshooting Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 6-amino-5-methoxynicotinate is a deceptively simple building block. While it appears to be a standard aniline analogue, its reactivity is heavily skewed by the pyridine core and the ortho-methoxy substituent.

The Central Conflict:

  • Electronic Deactivation: The pyridine nitrogen acts as an electron sink, rendering the exocyclic 6-amino group significantly less nucleophilic than a phenyl-aniline equivalent.

  • Steric Buttressing: The 5-methoxy group exerts a "buttressing effect," crowding the 6-amino position. This hinders nucleophilic attack on bulky electrophiles and complicates metal coordination in catalytic cycles.

  • Ester Fragility: The C3-methyl ester is prone to unintended saponification (hydrolysis) under the strong basic conditions often required to activate the sluggish amino group.

This guide addresses the three most common failure modes reported by our users: Failed N-Functionalization , Unintended Ester Hydrolysis , and Decomposition during Diazotization .

Troubleshooting Guide: N-Functionalization Failures

Symptom: Reaction with alkyl halides or acyl chlorides yields <10% product; starting material (SM) is recovered unchanged.

Root Cause Analysis

The 6-amino group is electronically deactivated by the pyridine ring. Furthermore, the 5-OMe group blocks the trajectory for nucleophilic attack. Standard bases (TEA, DIPEA) are often insufficient to deprotonate the amine for simple SN2 reactions.

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)

For arylations, standard conditions often fail. You must use ligands capable of stabilizing the oxidative addition complex while facilitating reductive elimination in sterically crowded environments.

Optimized Conditions:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2 (pre-activated).

  • Ligand: BrettPhos or Xantphos . (BrettPhos is superior for primary aminopyridines).

  • Base: Cs2CO3 (Anhydrous). Avoid NaOtBu if ester transesterification is observed.

  • Solvent: 1,4-Dioxane or Toluene (Degassed, Anhydrous).

  • Temperature: 90–110°C.

Self-Validating Check: If the reaction turns black immediately, your catalyst has crashed out (Pd black formation). Ensure the ligand:metal ratio is >1.2:1 and the solvent is rigorously degassed.

Protocol B: Amide Coupling (Acylation)

If reacting with carboxylic acids, HATU/EDC often fails due to the low nucleophilicity of the aminopyridine.

Solution:

  • Convert the carboxylic acid to the acid chloride (SOCl2/DMF cat.).

  • Use Pyridine as both solvent and base (or DMAP/DCM).

  • Heat to 60°C. The pyridine solvent acts as an acyl-transfer catalyst.

Visualization: N-Functionalization Decision Tree

N_Functionalization Start Target: N-Functionalization Type Electrophile Type? Start->Type Aryl Aryl Halide Type->Aryl C-N Bond Acyl Carboxylic Acid Type->Acyl Amide Bond Buchwald Buchwald-Hartwig Aryl->Buchwald Direct Standard Coupling (HATU/EDC) Acyl->Direct Ligand Ligand: BrettPhos Base: Cs2CO3 Buchwald->Ligand Prevent Ester Hydrolysis Fail Likely Failure (Low Yield) Direct->Fail Sol Convert to Acid Chloride Solvent: Pyridine Direct->Sol Recommended Route

Figure 1: Decision matrix for overcoming low nucleophilicity of the 6-amino group.

Troubleshooting Guide: Ester Instability

Symptom: The methyl ester peak (approx. 3.8 ppm in 1H NMR) disappears, replaced by a broad acid peak or a different alkyl group.

Root Cause Analysis

Methyl esters are more susceptible to hydrolysis than ethyl or t-butyl esters [1].[1] When using hydroxide bases (NaOH, LiOH) or alkoxide bases (NaOEt) in nucleophilic substitution reactions, two side reactions occur:

  • Saponification: Hydroxide attacks the carbonyl, yielding the carboxylic acid.

  • Transesterification: If using an alcohol solvent (e.g., EtOH) with a base, the methyl group is swapped for an ethyl group.

Data: Base Compatibility Table
BaseSolventRisk LevelOutcome
NaOH / LiOH Water/THFCritical Rapid hydrolysis to acid.
NaOEt / KOEt EthanolHigh Transesterification to Ethyl ester.
NaOtBu TolueneMedium Potential hydrolysis if wet; t-Bu ester unlikely (sterics).
Cs2CO3 DMF/DioxaneLow Recommended. Stable if anhydrous.
K3PO4 TolueneLow Recommended. Poor solubility limits side reactions.
Corrective Protocol
  • Switch Solvents: Never use methanol or ethanol unless you intend to transesterify. Use DMF, DMAc, or Toluene .

  • Switch Bases: Replace hydroxides with Carbonates (Cs2CO3) or non-nucleophilic organic bases (DBU , DIPEA ).

  • Water Control: Use molecular sieves in the reaction vessel. Even trace water at >80°C with carbonate bases can hydrolyze the ester.

Troubleshooting Guide: Diazotization (Sandmeyer)

Symptom: Attempting to convert the amine to a halide (Cl, Br, I) results in a black tar or phenol formation (OH insertion).

Root Cause Analysis

Pyridine diazonium salts are notoriously unstable in aqueous acid compared to benzene diazonium salts. In water, they rapidly decompose to the phenol (6-hydroxy-5-methoxy...) or polymerize [2].

Protocol: Non-Aqueous Diazotization (Doyle-type)

Do not use NaNO2/HCl(aq). Instead, use an organic nitrite in an anhydrous solvent.

Step-by-Step Methodology:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Reagents:

    • t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv).

    • Copper(II) Halide (CuCl2 or CuBr2) (1.2 equiv).

  • Procedure:

    • Dissolve CuX2 and t-BuONO in MeCN.

    • Add the amine slowly (solid or solution) at 0°C to 60°C (optimization required).

    • Mechanism:[2][3][4] The reaction proceeds via a radical pathway, bypassing the unstable aqueous diazonium species.

Visualization: Diazotization Workflow

Diazotization Start Start: Methyl 6-amino-5-methoxynicotinate PathA Path A: Aqueous Acid (NaNO2 / HCl / H2O) Start->PathA Avoid PathB Path B: Anhydrous (Doyle) (t-BuONO / MeCN / CuBr2) Start->PathB Recommended ResultA Result: Phenol Formation & Tarry Decomposition PathA->ResultA ResultB Result: Clean Halogenation (Methyl 6-bromo-5-methoxynicotinate) PathB->ResultB

Figure 2: Comparison of aqueous vs. anhydrous diazotization routes.

Frequently Asked Questions (FAQ)

Q: Can I reduce the ester to an alcohol without touching the pyridine ring? A: Yes, but avoid LiAlH4 as it can reduce the pyridine ring or over-reduce. Use LiBH4 in THF or DIBAL-H (at -78°C) in DCM. The 5-methoxy group provides some electron density, making the ring slightly harder to reduce than bare nicotinate, but caution is still required.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the N-oxide or the Hydrolyzed Acid .

  • Test: Add a drop of acetic acid to your eluent. If the spot moves slightly, it is the carboxylic acid (zwitterion).

  • Fix: If it's the acid, re-esterify using TMS-diazomethane or SOCl2/MeOH.

Q: Why does the amine not react with 2,4-dichloropyrimidine? A: The nucleophilicity is too low for SNAr without activation. You must use NaH (sodium hydride) in THF to deprotonate the amine first (forming the amide anion), then add the electrophile. Warning: This risks ester hydrolysis if the THF is wet. Ensure rigorous drying.

References

  • Hydrolysis of Esters: Koshikari, Y., Sakakura, A., & Ishihara, K. (2012).[5] "Efficient Catalytic Hydrolysis of Esters." Organic Letters, 14(12), 3194–3197.

  • Diazotization Stability: Filimonov, V. D., et al. (2008).[3] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[3] Organic Letters, 10(18), 3961–3964.

  • Buchwald-Hartwig Conditions: "Buchwald-Hartwig Amination - Reaction Conditions & Catalysts." Organic Chemistry Portal.

Sources

Technical Support Center: Scaling Up Methyl 6-amino-5-methoxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Methyl 6-amino-5-methoxynicotinate is a critical intermediate for various kinase inhibitors (e.g., FGFR or EGFR targets). Scaling this synthesis presents a unique "orthogonal" challenge: you must introduce an electron-donating methoxy group onto an electron-deficient pyridine ring while preserving a base-sensitive methyl ester.

This guide focuses on the most robust industrial route: Bromination of Methyl 6-aminonicotinate followed by Copper-Catalyzed Methoxylation.

Process Workflow (Graphviz)

SynthesisWorkflow SM Methyl 6-aminonicotinate (Starting Material) Step1 Step 1: Bromination (NBS or Br2 / MeCN) SM->Step1 Electrophilic Sub. Inter Intermediate: Methyl 6-amino-5-bromonicotinate Step1->Inter Step2 Step 2: Methoxylation (NaOMe / CuI / DMF) Inter->Step2 Ullmann Coupling Issue CRITICAL ISSUE: Ester Hydrolysis Step2->Issue Side Reaction Step3 Step 3: In-situ Re-esterification (H2SO4 / MeOH quench) Step2->Step3 Process Fix Product Target: Methyl 6-amino-5-methoxynicotinate Step3->Product

Figure 1: Optimized scale-up workflow highlighting the critical re-esterification step required to bypass yield loss.

Troubleshooting Guide (Q&A Format)

Module A: Bromination (The Regioselectivity Challenge)

Q1: We are observing the formation of a di-bromo impurity during the bromination of Methyl 6-aminonicotinate. How do we control this?

Diagnosis: The 6-amino group is a powerful ortho/para director. Since the para position (C3) is blocked by the ester, the ortho position (C5) is the primary target. However, if the reaction is too aggressive, bromination can occur at the amino nitrogen (N-bromo) or lead to over-bromination if the stoichiometry is loose.

Corrective Action:

  • Switch Reagent: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of bromonium ions.
    
  • Temperature Control: Maintain the reaction between

    
     and 
    
    
    
    . Higher temperatures promote side reactions.
  • Solvent Choice: Use Acetonitrile (MeCN) or DMF. Avoid protic solvents like methanol here, as they can interact with NBS.

  • Stoichiometry: Use exactly 1.05 equivalents of NBS. Do not exceed 1.1 eq.

Q2: The reaction mixture turns into a thick slurry that is difficult to stir. How do we handle this on a 10kg scale?

Diagnosis: The hydrobromide salt of the product (Methyl 6-amino-5-bromonicotinate HBr) is often less soluble than the free base, causing it to crash out.

Protocol Adjustment:

  • Do not dilute immediately. The precipitation actually protects the product from over-bromination.

  • Work-up: Quench with aqueous Sodium Bisulfite (

    
    ) to remove excess bromine, then neutralize with Sodium Bicarbonate (
    
    
    
    ) to liberate the free base. The free base should be much more soluble in organic extraction solvents (like Ethyl Acetate/THF).
Module B: Methoxylation (The "Saponification Trap")

Q3: After treating the bromo-intermediate with Sodium Methoxide (NaOMe) and Copper Iodide (CuI), our LC-MS shows the product mass is M-14 (Acid form) instead of the Target Ester. Why?

The Mechanism: This is the most common failure mode. Sodium Methoxide is a strong nucleophile (desired for displacing Bromine) but also a strong base. Even trace amounts of water—or simply the thermodynamics of the system—will cause the methoxide to attack the methyl ester, hydrolyzing it to the carboxylate (Saponification).



The "One-Pot" Fix (Self-Validating System): Do not try to prevent hydrolysis entirely; it is often unavoidable at the high temperatures (


) required for the Copper coupling. Instead, reverse it in the same pot.
  • Run the Coupling: React Intermediate + NaOMe (3-4 eq) + CuI (0.1 eq) in DMF/MeOH.

  • Monitor: Wait for the consumption of the Bromide, not the formation of the Ester. You will likely see the Acid form.

  • The Fix: Once the Bromide is gone, cool the mixture to

    
    .
    
  • Add Acid: Slowly add concentrated Sulfuric Acid (

    
    )  or Thionyl Chloride (
    
    
    
    )
    directly to the reaction vessel until the pH is acidic (< 1).
  • Reflux: Heat the mixture (now in acidic MeOH) to reflux for 2-3 hours. This forces the acid back into the methyl ester (Fischer Esterification).

Q4: We are struggling to remove Copper residues from the final product. The product is green/blue.

Diagnosis: Pyridine nitrogens and amino groups are excellent ligands for Copper, making it "sticky."

Purification Protocol:

  • Chelation Wash: During the aqueous workup, wash the organic layer with 10% aqueous Ethylenediamine or Ammonium Hydroxide (

    
    ) . These bind copper more tightly than your pyridine product.
    
  • Scavengers: If solid isolation is performed, treat the organic solution with SiliaMetS® Thiol or charcoal before crystallization.

  • Crystallization: Recrystallize from Methanol/Water. Copper salts usually stay in the aqueous mother liquor.

Impurity Profile & Specifications

Use this table to set specifications for your raw materials and final release testing.

Impurity / ComponentOriginDetection (LC-MS)Limit (Scale-Up)Removal Strategy
Des-bromo (Starting Material) Incomplete BrominationM-30 (approx)< 0.5%Drive Step 1 to completion; difficult to separate.
6-Amino-5-methoxynicotinic Acid Hydrolysis during Step 2M-14< 1.0%Critical: Acidic MeOH reflux (re-esterification) before workup.
6-Amino-5-hydroxynicotinic Acid Demethylation of etherM-14-14< 0.1%Avoid excessive heating with strong Lewis acids.
Copper (Residual) CatalystICP-MS< 10 ppmEthylenediamine wash; Recrystallization.

Detailed Experimental Protocol (Step 2 Optimized)

Note: This protocol assumes the "Re-esterification" fix is employed.

  • Charge a glass-lined reactor with Methyl 6-amino-5-bromonicotinate (1.0 eq).

  • Add Methanol (5 vol) and DMF (2 vol).

  • Add Sodium Methoxide (30% in MeOH, 3.0 eq).

  • Add CuI (0.1 eq).

  • Heat to

    
     under Nitrogen for 12–16 hours.
    
    • IPC (In-Process Control): Monitor disappearance of Bromide. Ignore the ratio of Ester vs. Acid.

  • Cool to

    
    .
    
  • Slowly Add Conc.

    
      (4.0 eq) to quench NaOMe and acidify (Exothermic!).
    
  • Heat to Reflux (

    
    ) for 4 hours.
    
    • IPC: Monitor conversion of Acid to Methyl Ester.

  • Concentrate to remove bulk Methanol.

  • Neutralize with sat.

    
     to pH 8.[1]
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with

    
    
    
    
    
    (to remove Cu) followed by Brine.
  • Dry and Concentrate .

References

  • Synthesis of Aminonicotinate Derivatives:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors.
  • Copper-Catalyzed Methoxylation: Keegstra, M. A., et al. "The copper catalysed reaction of sodium methoxide with aryl bromides."[2] Tetrahedron 48.17 (1992): 3633-3652.

  • Fischer Esterification Workup Strategy:Organic Process Research & Development (OPRD). Standard industrial practice for handling base-labile esters during nucleophilic substitution.
  • Safety Data: PubChem Compound Summary for Methyl 6-aminonicotinate.

(Note: Specific patent literature for the exact 5-methoxy-6-amino-3-ester pattern often references the general Ullmann conditions described in Ref 2, adapted for the re-esterification logic described in Ref 3.)

Sources

Navigating the Purification of Methyl 6-amino-5-methoxynicotinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to alternative purification methods for Methyl 6-amino-5-methoxynicotinate. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting strategies and detailed protocols to address common challenges encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: My crude Methyl 6-amino-5-methoxynicotinate is a dark, oily residue. What is the best initial approach to purification?

A: An oily or deeply colored crude product often indicates the presence of polymeric impurities or residual high-boiling solvents from the synthesis. A good first step is to attempt trituration. This involves stirring the crude material with a solvent in which the desired compound is sparingly soluble at room temperature, while the impurities are more soluble. Hexane or a mixture of hexane and ethyl acetate are often good starting points. This process can help to break down the oil and solidify the product, making subsequent purification steps more manageable.

Q2: I am observing significant peak tailing during HPLC analysis of my purified compound. What could be the cause?

A: Peak tailing with aminopyridine derivatives is a common issue in chromatography. It is often caused by the basic amino group interacting strongly with acidic silanol groups on the surface of standard silica-based columns. This can be addressed by using a mobile phase modifier, such as a small amount of triethylamine or ammonia, to "shield" the silanol groups and improve peak shape. Alternatively, using a specialized column, such as one with an amine-functionalized stationary phase, can provide a more inert surface for the separation.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A: Colored impurities can often be effectively removed by treating the hot, dissolved solution with activated charcoal before filtration.[1] The charcoal adsorbs the colored compounds. It is crucial to use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product, leading to yield loss. After a brief treatment, the charcoal is removed by hot filtration.

Alternative Purification Methods: A Deep Dive

While direct precipitation or distillation might be employed in some synthetic routes, recrystallization and column chromatography remain the most robust and versatile methods for achieving high-purity Methyl 6-amino-5-methoxynicotinate.

Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Core Principle: The crude product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to increase the concentration.[2]- Try adding a small seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider a solvent with a lower boiling point.- A preliminary purification step like a quick filtration through a plug of silica may be necessary.
Low recovery of the purified product. - Too much solvent was used.- The crystals were filtered while the solution was still warm.- The crystals are significantly soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Suggested Recrystallization Protocol:

Based on the purification of a structurally similar compound, methyl 5,6-diaminonicotinate, ethanol is a promising solvent for the recrystallization of Methyl 6-amino-5-methoxynicotinate.[3]

  • Dissolution: In a fume hood, place the crude Methyl 6-amino-5-methoxynicotinate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram: Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional, for insolubles) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insolubles hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure Crystals dry->pure_product

Caption: General workflow for purification by recrystallization.

Flash Column Chromatography: A Powerful Separation Technique

Flash column chromatography is a highly effective method for separating components of a mixture based on their differential adsorption to a stationary phase. For a polar compound like Methyl 6-amino-5-methoxynicotinate, normal-phase chromatography using silica gel is a common approach.

Core Principle: A solution of the crude product is loaded onto a column packed with an adsorbent (typically silica gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus effecting separation.

Troubleshooting Common Column Chromatography Issues:

Problem Potential Cause Solution
The compound does not move from the origin (Rf = 0). - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
The compound runs with the solvent front (Rf = 1). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Poor separation between the desired compound and impurities. - The chosen solvent system does not provide adequate resolution.- Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity.- Consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation.
Streaking of the compound on the column. - The compound is interacting too strongly with the silica gel (common for amines).- The column is overloaded.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[5]- Use an amine-functionalized silica gel column.- Ensure the amount of crude material loaded is appropriate for the column size.

Suggested Flash Chromatography Protocol:

  • Solvent System Selection: The first step is to determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For a polar amine, a starting point could be a mixture of hexane and ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude Methyl 6-amino-5-methoxynicotinate in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. The flow rate can be increased by applying gentle pressure with a pump or inert gas.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Diagram: Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate to Induce Solidification is_solid->triturate No (Oily) is_pure Is the product pure by TLC/HPLC? recrystallize->is_pure column Perform Column Chromatography is_pure->column No final_product Pure Product is_pure->final_product Yes is_pure2 Is the product pure by TLC/HPLC? column->is_pure2 is_pure2->column No (Re-evaluate conditions) is_pure2->final_product Yes triturate->is_solid

Sources

Minimizing byproduct formation in Methyl 6-amino-5-methoxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process optimization and byproduct minimization for the synthesis of Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5). This guide is structured for organic chemists and process engineers, focusing on the critical Bromination-Methoxylation pathway, which is the most scalable and common synthetic route.

Executive Summary & Molecule Profile

Target Molecule: Methyl 6-amino-5-methoxynicotinate CAS: 365413-06-5 Core Application: Key intermediate for kinase inhibitors (e.g., BTK, EGFR) and fused bicyclic pyridones. Critical Quality Attribute (CQA): Purity >98% with <0.5% Hydrolyzed Acid Impurity.

Optimized Synthetic Pathway

The synthesis typically proceeds via the regioselective bromination of methyl 6-aminonicotinate followed by a copper-catalyzed methoxylation.

SynthesisPathway Start Methyl 6-aminonicotinate (Starting Material) Inter Intermediate: Methyl 6-amino-5-bromonicotinate Start->Inter NBS, MeCN <0°C to RT Byprod1 Impurity A: Dibromo species Start->Byprod1 Excess NBS High Temp Product Target: Methyl 6-amino-5-methoxynicotinate Inter->Product NaOMe, CuI MeOH, Reflux Byprod2 Impurity B: Acid (Hydrolysis) Inter->Byprod2 H2O present Excess Base Byprod3 Impurity C: Protodebromination Inter->Byprod3 Overheating Radical mechanism

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific failure modes encountered during the Methoxylation Step , which is the most prone to byproduct formation.

Issue 1: High Levels of Carboxylic Acid Impurity (Hydrolysis)

Symptom: LCMS shows mass M-14 (168.15 Da) instead of Target (182.18 Da). Mechanism: The methoxide ion (


) acts as a nucleophile attacking the methyl ester carbonyl instead of the C-5 bromide, or adventitious water causes saponification.
Root Cause Corrective Action
Wet Methanol Use anhydrous MeOH (<0.05% water). Water is a more potent nucleophile for hydrolysis than MeOH is for transesterification.
Excess Base Limit NaOMe to 1.1–1.2 equivalents . Large excesses promote attack on the ester.
Temperature Maintain reaction temperature at 65–70°C . Avoid temperatures >80°C (sealed tube) unless necessary, as ester cleavage accelerates exponentially.
Issue 2: Incomplete Conversion (Starting Material Retention)

Symptom: Significant retention of Methyl 6-amino-5-bromonicotinate (M+H 231/233). Mechanism: Poisoning of the Copper catalyst or poor solubility of the intermediate.

Root Cause Corrective Action
Catalyst Deactivation The free amino group can chelate Cu, deactivating it. Use 10-20 mol% CuI and consider a ligand like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline to stabilize the active Cu species.
Solvent Choice If solubility is poor in MeOH, use a co-solvent system: MeOH/DMF (3:1) . DMF improves the solubility of the bromo-intermediate and increases the reaction rate.
Issue 3: Formation of "Reduced" Impurity (Protodebromination)

Symptom: Appearance of Methyl 6-aminonicotinate (M+H 153). Mechanism: Radical hydrodehalogenation can occur if the reaction is overheated or if radical scavengers are absent during the copper cycle.

  • Solution: Degas solvents thoroughly (sparge with

    
     for 15 mins) before adding the catalyst. Oxygen can promote radical pathways that lead to bromine loss without methoxylation.
    

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesize Methyl 6-amino-5-bromonicotinate.

  • Charge Methyl 6-aminonicotinate (1.0 eq) into a reactor with Acetonitrile (10 vol).

  • Cool the mixture to 0–5°C .

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents bis-bromination.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitor by HPLC. Target: <2% Starting Material.

  • Workup: Pour into ice water (20 vol). The product precipitates.[1] Filter, wash with water, and dry.

    • Expected Yield: 85–90%

    • Appearance: Off-white solid.

Step 2: Copper-Catalyzed Methoxylation (The Critical Step)

Objective: Convert Bromo-intermediate to Methyl 6-amino-5-methoxynicotinate.

  • Prepare a solution of Sodium Methoxide (NaOMe) in MeOH (25% wt/wt, 2.0 eq) or dissolve solid NaOMe (1.5 eq) in anhydrous MeOH (15 vol) under

    
    .
    
  • Add Methyl 6-amino-5-bromonicotinate (1.0 eq).

  • Add CuI (0.1 eq). Optional: Add ligand 1,10-phenanthroline (0.2 eq) for faster kinetics.

  • Heat to reflux (approx. 65°C) under inert atmosphere.

  • Time: 12–16 hours.

  • Quench: Cool to RT. Add acetic acid to neutralize excess base (pH ~7). Crucial: Do not use strong aqueous acid, which hydrolyzes the ester.

  • Extraction: Concentrate MeOH, dilute with EtOAc, wash with water/brine.

  • Purification: Recrystallize from EtOAc/Heptane if necessary.

FAQ: Expert Insights

Q: Can I use Palladium (Buchwald-Hartwig) instead of Copper? A: Yes, Pd-catalyzed C-O coupling (e.g., using


 and BippyPhos or tBuBrettPhos) works well and often requires milder conditions (80°C). However, Pd is significantly more expensive and requires rigorous removal of heavy metals (ppm level) for pharmaceutical intermediates. Copper is preferred for early-scale cost efficiency.

Q: Why is the color of my product turning dark brown? A: Aminopyridines are electron-rich and prone to oxidation.

  • Ensure all drying steps are done under vacuum/nitrogen.

  • Store the final product in amber vials at 4°C.

  • If dark, treat the organic layer with activated charcoal during workup.

Q: How do I recover the product if the ester hydrolyzes? A: If you accidentally form the acid (6-amino-5-methoxynicotinic acid), do not discard it.

  • Recovery Protocol: Suspend the acid in MeOH (10 vol), add

    
     (1.5 eq) dropwise at 0°C, then reflux for 3 hours. This Fischer esterification will regenerate the methyl ester in near-quantitative yield.
    

Logic Flow for Impurity Identification

TroubleshootingFlow Start Analyze Crude LCMS Decision1 Mass = 168 (M-14)? Start->Decision1 Decision2 Mass = 231/233? Decision1->Decision2 No Action1 Hydrolysis Detected. Action: Dry MeOH, Reduce Base, Check Workup pH. Decision1->Action1 Yes Decision3 Mass = 153? Decision2->Decision3 No Action2 Incomplete Reaction. Action: Add Ligand, Increase Temp/Time. Decision2->Action2 Yes Action3 Protodebromination. Action: Degas Solvents, Lower Temp. Decision3->Action3 Yes Success Mass = 182 Target Product Decision3->Success No

Figure 2: Diagnostic logic for identifying and resolving impurity issues based on Mass Spectrometry data.

References

  • Sigma-Aldrich. Methyl 6-amino-5-methoxynicotinate Product Sheet. CAS 365413-06-5.[2][3][4][5][6][7] Available at:

  • PubChem. Methyl 6-aminonicotinate Compound Summary. (Precursor Chemistry).[8] Available at:

  • Organic Syntheses.General Methods for Methoxylation of Aryl Bromides. Coll. Vol. 10, p. 423. (Methodology grounding).
  • Accela ChemBio. Product Analysis: Methyl 6-Amino-5-methoxynicotinate. Available at:

Sources

Technical Support Center: NMR-Based Impurity Identification for Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize impurities in Methyl 6-amino-5-methoxynicotinate. The content is structured to address common experimental challenges, moving from frequently asked questions to in-depth troubleshooting protocols, ensuring both scientific rigor and practical utility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the routine NMR analysis of Methyl 6-amino-5-methoxynicotinate.

Q1: My ¹H NMR spectrum shows several unexpected sharp singlets, particularly around 7.26, 2.50, and 1.56 ppm. What are these signals?

A: These are classic signs of residual solvent and water contamination. The specific chemical shift of these impurities depends heavily on the deuterated solvent used for the analysis.[1]

  • ~7.26 ppm: This is the residual proton signal from deuterated chloroform (CDCl₃).

  • ~2.50 ppm: This corresponds to the residual protons in deuterated dimethyl sulfoxide (DMSO-d₆).

  • ~1.56 ppm (in CDCl₃) or ~3.33 ppm (in DMSO-d₆): This is typically due to trace amounts of water (H₂O) in the sample or solvent.

Actionable Advice: Always consult a standard NMR solvent impurity chart.[2][3] To confirm a water peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The H₂O peak will disappear or significantly diminish due to proton exchange.[4]

Q2: The signal for the amino (-NH₂) protons is very broad, and its integration is unreliable. Why does this happen?

A: The broadening of -NH₂ proton signals is a common phenomenon caused by several factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and signal broadening for attached protons.

  • Chemical Exchange: The amino protons can exchange with trace amounts of acid or water in the solvent, which also broadens the signal.[5] This exchange rate is often intermediate on the NMR timescale.

Actionable Advice: To definitively identify the -NH₂ peak, perform a D₂O shake experiment. The labile amino protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum. This is a standard technique for identifying exchangeable protons.[4]

Q3: I suspect the methyl ester has hydrolyzed. What NMR signals would confirm the presence of the corresponding carboxylic acid?

A: Hydrolysis of the methyl ester (-COOCH₃) on Methyl 6-amino-5-methoxynicotinate would form 6-amino-5-methoxynicotinic acid. The two key changes to look for in the ¹H NMR spectrum are:

  • Disappearance of the Ester Methyl Singlet: The sharp singlet corresponding to the -COOCH₃ protons (expected around 3.8-3.9 ppm) will decrease in intensity or disappear.

  • Appearance of a Carboxylic Acid Proton: A new, very broad singlet will appear far downfield, typically between 10-13 ppm. This signal is characteristic of a carboxylic acid proton (-COOH).

Q4: The integration of the aromatic protons does not add up correctly. What could be the cause?

A: Inaccurate integration in the aromatic region can stem from two primary issues:

  • Overlapping Impurity Signals: An impurity may have signals that overlap with your product's aromatic peaks. Closely inspect the peak shapes for any asymmetry or shouldering that might indicate a hidden peak.

  • Insufficient Relaxation Delay (d1): Aromatic protons, especially those on substituted rings, can have longer relaxation times. If the relaxation delay (d1) in your acquisition parameters is too short, these protons may not fully relax between scans, leading to suppressed signal intensity and inaccurate integration.

Actionable Advice: Increase the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of your compound (a value of 5-10 seconds is often a safe starting point for quantitative work).

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to more complex spectral problems.

Issue 1: Poor Spectral Quality (Broad Peaks, Low Resolution)

Poor lineshape is a common problem that compromises both identification and quantification of impurities.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor NMR spectral quality.

Causality Explained:

  • Incomplete Dissolution: Undissolved solid particles disrupt the magnetic field homogeneity within the sample, leading to broad peaks and poor resolution.[6] Filtering ensures a homogenous solution.

  • Poor Shimming: The shimming process corrects for inhomogeneities in the main magnetic field (B₀). If not done correctly, the entire spectrum will show poor lineshape.

  • Paramagnetic Impurities: Paramagnetic species (like dissolved oxygen or trace metal ions) induce very rapid relaxation, causing severe line broadening.[7] A quick filtration through silica can often remove these contaminants.

Issue 2: Identifying an Unknown Impurity Signal

When an unidentifiable signal is present, a systematic approach is required to determine its structure.

Workflow for Unknown Impurity Identification:

Caption: Systematic workflow for the identification of unknown impurities.

Expert Insights:

  • 2D NMR is Crucial: While ¹H NMR is excellent for initial assessment, 2D NMR techniques are indispensable for structure elucidation of unknowns.[8]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

  • Hyphenated Techniques: When NMR alone is insufficient, coupling it with mass spectrometry (LC-MS) provides the molecular weight of the impurity, which is a critical piece of the puzzle.[9]

Part 3: Key Data and Experimental Protocols

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 6-amino-5-methoxynicotinate (Note: These are estimated values based on substituent effects on related pyridine structures. Actual shifts may vary slightly based on solvent and concentration.)

Assignment Proton (¹H) Predicted Shift (ppm) Multiplicity Carbon (¹³C) Predicted Shift (ppm)
H-2H~8.1dC-2~145
H-4H~7.5dC-3~110
-NH₂H4.5 - 6.0br sC-4~138
5-OCH₃H~3.9sC-5~148
Ester -OCH₃H~3.8sC-6~158
C=O~166
5-OCH₃~56
Ester -OCH₃~52

Table 2: Common Potential Impurities and Characteristic ¹H NMR Signals (in DMSO-d₆)

Impurity Type Characteristic Signal(s) and Shift (ppm) Notes
6-Amino-5-methoxynicotinic AcidHydrolysis ProductBroad singlet at 10-13 ppm (-COOH); absence of ester -OCH₃ singlet.Formed by exposure to moisture.[10]
6-Aminonicotinic AcidStarting MaterialLacks the 5-methoxy singlet (~3.9 ppm). Aromatic signals will be different.Incomplete reaction or carryover.[11]
MethanolReagent / SolventSinglet at ~3.31 ppm.Common residual solvent from synthesis.[12]
Dichloromethane (DCM)Extraction SolventSinglet at ~5.76 ppm.[1]Common residual solvent from workup.
Ethyl AcetateExtraction SolventQuartet at ~4.0 ppm, Triplet at ~1.1 ppm.[2]Common residual solvent from workup.
Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free sample for high-resolution NMR analysis.

Materials:

  • Methyl 6-amino-5-methoxynicotinate sample

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision NMR tube (e.g., Norell® 507-HP or equivalent)

  • Glass Pasteur pipette and bulb

  • Small vial

  • Glass wool or syringe filter (0.45 µm PTFE)

Methodology:

  • Weighing: Accurately weigh 15-20 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[6]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for good spectral quality.[6]

  • Filtration (If Necessary): If any solid particles remain, filter the solution directly into the NMR tube. This can be done by pushing the solution through a syringe filter or by passing it through a small plug of glass wool packed into a Pasteur pipette.

  • Transfer: Carefully transfer the clear solution into the NMR tube using a clean Pasteur pipette. Avoid introducing any solid particles.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

Protocol 2: Quantitative ¹H NMR (qNMR) Data Acquisition

Objective: To acquire a ¹H NMR spectrum with accurate signal integrations suitable for impurity quantification.

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune/match the probe.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.

  • Set Acquisition Parameters:

    • Pulse Angle (p1): Set to a 90° pulse for maximum signal intensity.

    • Spectral Width (sw): Ensure the spectral window is wide enough to encompass all expected signals (e.g., -2 to 16 ppm).

    • Acquisition Time (at): Set to a minimum of 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. Set d1 to be at least 5 times the longest T₁ of any proton in your sample. A conservative value of 10-30 seconds is recommended to ensure full relaxation of all nuclei.

    • Number of Scans (ns): Set to a multiple of 8 (e.g., 8, 16, 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the spectrum using the defined parameters.

  • Data Processing:

    • Apply a gentle exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals of interest, ensuring the integration region covers the entire peak.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate." PubChem, [Link].

  • Central Pollution Control Board, India. "Manufacturing Process of Methyl-6-methylnicotinate." CPCB, [Link].

  • Georganics. "Methyl 6-aminonicotinate – preparation and application." Georganics, [Link].

  • Veeprho. "Methyl Nicotinate Impurities and Related Compound." Veeprho, [Link].

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Characterization." University of Rochester, [Link].

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation, [Link].

  • Veeprho. "Use of NMR in Impurity Profiling for Pharmaceutical Products." Veeprho, [Link].

  • Pharmaffiliates. "Methyl Nicotinate-impurities." Pharmaffiliates, [Link].

  • PrepChem.com. "Synthesis of methyl 5,6-diaminonicotinate." PrepChem, [Link].

  • Reddit. "I made a website to help identify common impurities in NMR spectra." Reddit, r/chemistry, 2017, [Link].

  • Perveen, S., et al. "Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids." ResearchGate, 2007, [Link].

  • Dongala, T., et al. "The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view." ResearchGate, 2019, [Link].

  • Oregon State University. "13C NMR Chemical Shift." Oregon State University, [Link].

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 1997, [Link].

  • Spectroscopy Online. "Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches." Spectroscopy Online, 2016, [Link].

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Organometallics, 2010, [Link].

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, [Link].

  • ACD/Labs. "Distinguishing Impurities … Part 1." ACD/Labs, [Link].

  • Michigan State University, Department of Chemistry. "Proton NMR Table." MSU, [Link].

  • ResearchGate. "Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone..." ResearchGate, [Link].

  • Sarotti, A. M., et al. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques." Magnetic Resonance in Chemistry, 2020, [Link].

  • Akutsu, H., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 2020, [Link].

  • Gafner, G., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014, [Link].

  • Yeole, R. D., et al. "Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771)." ACS Omega, 2021, [Link].

  • Inagaki, F., et al. "13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure." Journal of Biomolecular NMR, 1993, [Link].

  • Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps, [Link].

  • Wikipedia. "Amino acid synthesis." Wikipedia, [Link].

  • University of Regensburg. "Chemical shifts." University of Regensburg, [Link].

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Technical Support Center: Optimizing Chromatographic Separations of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively develop and troubleshoot chromatographic methods for Methyl 6-amino-5-methoxynicotinate. By understanding the physicochemical properties of this molecule and the principles of liquid chromatography, users can overcome common challenges and achieve optimal separation performance.

Understanding Your Analyte: Methyl 6-amino-5-methoxynicotinate

Before embarking on method development, it is crucial to understand the key characteristics of Methyl 6-amino-5-methoxynicotinate. While specific experimental data for this exact molecule is limited, we can infer its properties from the closely related structure, Methyl 6-aminonicotinate.

Physicochemical Properties (Inferred from Methyl 6-aminonicotinate)

PropertyValue/CharacteristicImplication for Chromatography
Molecular Weight ~182.18 g/mol Suitable for standard HPLC and UHPLC systems.
Polarity PolarThe presence of an amino group, a methoxy group, and a methyl ester contributes to its polar nature. This suggests that reversed-phase chromatography might require a highly aqueous mobile phase, or that Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.
pKa (of the amino group) Estimated to be in the range of 3-5The amino group is basic and will be protonated at acidic pH. This is a critical parameter for controlling retention and peak shape in reversed-phase chromatography.[1]
Solubility Likely soluble in a mixture of organic solvents (like methanol or acetonitrile) and water.Sample preparation should be straightforward in typical reversed-phase or HILIC mobile phases.

Choosing the Right Chromatographic Mode

The polarity of Methyl 6-amino-5-methoxynicotinate makes both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) viable options. The choice between them will depend on the specific requirements of the analysis, such as the desired retention time and the nature of potential impurities.

Reversed-Phase Chromatography (RPC)

Reversed-phase HPLC is the most common chromatographic mode and is a good starting point for method development.[2] In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[2] For a polar compound like Methyl 6-amino-5-methoxynicotinate, achieving sufficient retention can be a challenge.

Key Considerations for RPC:

  • Stationary Phase: A C18 column is a versatile choice for initial screening.[3]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used.[2] Due to the analyte's polarity, a higher percentage of the aqueous component will likely be needed to achieve retention.

  • Mobile Phase pH: This is a critical parameter for basic compounds.[2] By adjusting the pH, you can control the ionization state of the amino group and significantly impact retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4] HILIC utilizes a polar stationary phase (such as silica or a polar bonded phase) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a smaller amount of a more polar solvent, like water.[4]

Key Considerations for HILIC:

  • Stationary Phase: Bare silica or columns with polar functional groups are common choices.

  • Mobile Phase: A high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer is a typical starting point.

  • Additive: The addition of a small amount of an acid (like formic acid) or a salt (like ammonium formate) to the mobile phase can improve peak shape and reproducibility.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the chromatography of Methyl 6-amino-5-methoxynicotinate in a question-and-answer format.

Frequently Asked Questions

Q1: My peak for Methyl 6-amino-5-methoxynicotinate is tailing in reversed-phase chromatography. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like yours is often caused by secondary interactions between the protonated amino group of the analyte and residual silanol groups on the silica-based stationary phase. These interactions lead to a portion of the analyte being retained more strongly, resulting in a "tail" on the peak.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH of around 2.5-3.5, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups. Using such a column can significantly improve peak shape for basic analytes.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, be aware that TEA can suppress MS signals if you are using a mass spectrometer for detection.

Q2: I have very little retention of my compound on a C18 column, even with a high percentage of water in the mobile phase. What should I do?

A2: This is a common issue for polar compounds in reversed-phase chromatography. Here are a few strategies to increase retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.

  • Consider a Phenyl-Hexyl Column: These columns offer different selectivity compared to C18 phases and can sometimes provide better retention for aromatic compounds.

  • Switch to HILIC: If you still struggle to get adequate retention in reversed-phase, HILIC is the recommended next step. The mechanism of HILIC is well-suited for retaining and separating polar compounds.[4]

Q3: My peak shape is good with TFA in the mobile phase, but when I switch to formic acid for LC-MS compatibility, the peak starts to tail. Why does this happen?

A3: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can effectively mask the positive charge on your basic analyte and also suppress silanol activity, leading to sharp peaks. Formic acid is a much weaker ion-pairing agent. While it lowers the mobile phase pH, it may not be as effective at preventing secondary interactions, leading to the re-emergence of peak tailing.

To improve peak shape with formic acid:

  • Optimize Formic Acid Concentration: Ensure you are using an adequate concentration of formic acid (typically 0.1%) to maintain a low and stable pH.

  • Use a High-Performance, Base-Deactivated Column: A high-quality, modern column will have fewer active silanols, making the chromatography less reliant on strong ion-pairing agents.

Troubleshooting Workflow: Poor Peak Shape

Use the following decision tree to diagnose and resolve common peak shape issues.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) is_tailing->lower_ph Yes is_split Is the peak split? is_fronting->is_split No reduce_concentration Reduce sample concentration or injection volume is_fronting->reduce_concentration Yes check_for_void Check for a void or blockage at the column inlet is_split->check_for_void Yes solution_found Problem Resolved is_split->solution_found No use_base_deactivated_column Use a base-deactivated or end-capped column lower_ph->use_base_deactivated_column Still Tailing consider_hilc Consider switching to HILIC mode use_base_deactivated_column->consider_hilc Still Tailing consider_hilc->solution_found check_solvent_mismatch Ensure sample solvent is compatible with the mobile phase reduce_concentration->check_solvent_mismatch Still Fronting replace_column Inspect and potentially replace the column check_solvent_mismatch->replace_column Still Fronting replace_column->solution_found dissolve_in_mobile_phase Dissolve sample in the initial mobile phase check_for_void->dissolve_in_mobile_phase Still Split dissolve_in_mobile_phase->solution_found Method_Development_Logic start Start Method Development analyte_properties Assess Analyte Properties (Polar, Basic) start->analyte_properties choose_mode Choose Chromatographic Mode analyte_properties->choose_mode rp_path Reversed-Phase (RP) choose_mode->rp_path Default hilich_path HILIC choose_mode->hilich_path Low RP Retention rp_retention Sufficient Retention? rp_path->rp_retention hilich_retention Appropriate Retention? hilich_path->hilich_retention rp_retention->hilich_path No rp_peak_shape Good Peak Shape? rp_retention->rp_peak_shape Yes rp_peak_shape->rp_path No (Adjust pH/Column) rp_optimize Optimize RP Method (Gradient, Flow Rate) rp_peak_shape->rp_optimize Yes final_method Final Validated Method rp_optimize->final_method hilich_retention->hilich_path No (Adjust Organic %) hilich_peak_shape Good Peak Shape? hilich_retention->hilich_peak_shape Yes hilich_peak_shape->hilich_path No (Adjust Additives) hilich_optimize Optimize HILIC Method (Gradient, Additives) hilich_peak_shape->hilich_optimize Yes hilich_optimize->final_method

Sources

How to increase the purity of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) . This content is designed for organic chemists and process engineers requiring high-purity material for downstream SAR (Structure-Activity Relationship) studies or API synthesis.[1]

Senior Application Scientist Desk [1]

Executive Summary

Methyl 6-amino-5-methoxynicotinate is a critical pyridine building block.[1] Its amphoteric nature (basic amino group, potential for acidic hydrolysis of the ester) and electron-rich ring system present specific purification challenges.[1] Common issues include the persistence of the parent acid (6-amino-5-methoxynicotinic acid), oxidative discoloration (N-oxide formation or diazo coupling), and difficult crystallization due to hydrogen bonding.[1]

This guide provides a self-validating purification workflow designed to increase purity from crude (~85-90%) to analytical grade (>98%).

Part 1: The Core Purification Protocol

"The Differential pH Swing" Method

Rationale: Relying solely on chromatography often fails to remove the hydrolyzed acid impurity efficiently due to streaking.[1] This protocol utilizes the pKa difference between the amino ester and its parent acid.[1]

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • 0.5 M Hydrochloric Acid (HCl) (Optional, for back-extraction)[1]

  • Brine (Saturated NaCl)[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    
Step-by-Step Methodology:
  • Dissolution & Initial Wash:

    • Dissolve the crude solid in DCM (10 mL per gram). Note: DCM is preferred over EtOAc due to better solubility of the pyridine derivative.[1]

    • Critical Step: Wash the organic phase twice with Saturated

      
       (1:1 volume ratio).[1]
      
    • Mechanism:[1][2] The parent acid impurity (6-amino-5-methoxynicotinic acid) is deprotonated to its carboxylate salt, which partitions into the aqueous phase.[1] The target ester remains in the organic phase.[1]

  • The "Check-Point" (Self-Validation):

    • Acidify a small aliquot of the aqueous wash with HCl.[1] If a precipitate forms, it confirms the removal of the acid impurity.[1]

  • Drying & Concentration:

    • Wash the organic layer once with Brine to remove trapped water.[1]

    • Dry over anhydrous

      
       for 15 minutes. Filter and concentrate in vacuo at <40°C.
      
    • Caution: High heat can promote ester hydrolysis or oxidation of the amino group.[1]

  • Recrystallization (Polishing):

    • If purity is still <98%, perform recrystallization.[1]

    • Solvent System: Methanol/Water (High yield) or EtOAc/Heptane (High purity).[1]

    • Protocol: Dissolve in minimum hot Methanol.[1][2] Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

Part 2: Troubleshooting & FAQs

Q1: My product has turned a pink/reddish color. Is it ruined?

Diagnosis: This indicates oxidation of the primary amino group at the C6 position, likely forming azo-linkages or N-oxides.[1] This is common in electron-rich aminopyridines exposed to light and air.[1] Solution:

  • Immediate Action: Perform a filtration through a short pad of silica gel or activated charcoal.[1]

  • Prevention: Store the compound under an inert atmosphere (Argon/Nitrogen) and away from light. The 5-methoxy group pushes electron density into the ring, making the amine more nucleophilic and prone to oxidation than unsubstituted aminopyridines.[1]

Q2: I see a persistent spot on TLC just below my product. What is it?

Diagnosis: This is almost certainly 6-amino-5-methoxynicotinic acid (the hydrolysis product).[1] Fix:

  • Do not run a standard silica column; the acid will drag and contaminate fractions.[1]

  • Use the Differential pH Swing described in Part 1.

  • If chromatography is mandatory, add 1% Triethylamine (TEA) to your eluent to keep the amine deprotonated and improve peak shape, or use a reverse-phase C18 column with an acidic buffer (0.1% Formic Acid).[1]

Q3: The yield is lower than expected after recrystallization.

Diagnosis: The compound may be too soluble in the chosen alcohol, or the "crash out" was too rapid, trapping solvent. Optimization:

  • Switch to Trituration .[1] Suspend the solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether) and sonicate.[1] The impurities (often oily residues) will dissolve, leaving the pure ester as a solid.[1]

  • Why this works: The ester lattice is stable, while lipophilic impurities remain in the ether.[1]

Part 3: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)ApplicationNotes
DCM HighExtractionBest for initial dissolution.[1]
Methanol HighRecrystallizationGood solvent; requires anti-solvent (Water).[1]
Ethyl Acetate ModerateChromatographyStandard mobile phase component.[1]
Water Low (<1 mg/mL)WashUsed to remove inorganic salts.[1]
Diethyl Ether LowTriturationExcellent for removing non-polar oils.[1]

Table 2: Impurity Profile

Impurity NameOriginRemoval Strategy
6-Amino-5-methoxynicotinic acid HydrolysisBasic wash (

)
Starting Material (e.g., Cl-analog) Incomplete RxnColumn Chromatography
Oxidation Byproducts Air ExposureCharcoal filtration / Recrystallization

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for purifying crude reaction mixtures of Methyl 6-amino-5-methoxynicotinate.

PurificationLogic Start Crude Methyl 6-amino-5-methoxynicotinate (Purity < 90%) Dissolve Dissolve in DCM Start->Dissolve BaseWash Wash with Sat. NaHCO3 Dissolve->BaseWash IsAcidPresent Acid Impurity Present? BaseWash->IsAcidPresent Discard Aqueous Waste (Contains Acid Impurity) BaseWash->Discard Aqueous Layer CheckPurity Check Purity (TLC/HPLC) IsColor Colored/Oxidized? CheckPurity->IsColor IsAcidPresent->CheckPurity Organic Layer Dried Recryst Recrystallize (MeOH/Water) IsColor->Recryst No (Off-white) Charcoal Filter through Activated Charcoal IsColor->Charcoal Yes (Pink/Red) Final Pure Product (>98%) Recryst->Final Charcoal->Recryst

Figure 1: Decision tree for the purification of Methyl 6-amino-5-methoxynicotinate, prioritizing chemical extraction over chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [Link][1]

    • Context: Provides physicochemical properties and safety data for the core aminonicotinate scaffold, relevant for solubility and handling.
  • Context: Validates the esterification protocols and workup procedures (neutralization with NaHCO3) used for similar nicotinic acid esters.
  • Georganics (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

    • Context: Cites the standard Fisher esterification method (HCl/Methanol)
  • Context: Confirms CAS 365413-06-5, molecular weight, and storage conditions (inert

Sources

Technical Support Center: Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and storage of Methyl 6-amino-5-methoxynicotinate.

Q1: What are the optimal storage conditions for Methyl 6-amino-5-methoxynicotinate to ensure long-term stability?

A: To maximize shelf-life and maintain purity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature of 2-8°C.[1] It is crucial to protect it from light and moisture.

  • Causality: The ester and amino functionalities make the molecule susceptible to hydrolysis and oxidation, respectively. Low temperatures slow down the kinetics of these degradation reactions. An inert atmosphere minimizes contact with oxygen and moisture, while protection from light prevents photolytic degradation.[2]

Q2: What are the primary safety and handling precautions for this compound?

A: Based on data for structurally similar aminopyridine compounds, Methyl 6-amino-5-methoxynicotinate may cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[2][3][4]

Q3: How can I verify the purity of my sample before starting an experiment?

A: The purity of the starting material is paramount. We recommend verifying the purity of each new batch or any material that has been in storage. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[5][] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is also a suitable technique, particularly for assessing volatile impurities.[7][8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation, linking them to potential degradation pathways.

Q1: I'm observing a new, more polar peak in my HPLC chromatogram after an aqueous workup. What could it be?

A: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) strongly suggests hydrolysis of the methyl ester group. The likely degradation product is 6-amino-5-methoxynicotinic acid .

  • Root Cause Analysis: The ester linkage is susceptible to cleavage under both acidic and basic aqueous conditions. Even neutral water can cause slow hydrolysis, which is accelerated by heat. If your reaction or workup involves strong acids or bases, this pathway is highly probable. Studies on the analogous compound, methyl nicotinate, confirm its susceptibility to alkaline hydrolysis.[10][11]

  • Recommended Action: To confirm, you can spike your sample with a standard of the suspected carboxylic acid, if available. To prevent this, minimize the exposure of the compound to harsh pH conditions and elevated temperatures during workups. Consider extractions from a pH-neutral aqueous phase if possible.

Q2: My reaction yield is consistently low when performing a reaction sensitive to primary amines. Why might this be happening?

A: This issue could stem from the degradation of the 6-amino group. While aminopyridines are generally less prone to oxidation than anilines, they are not inert.[12] If your reaction conditions involve strong oxidizing agents, you may be forming degradation products.

  • Root Cause Analysis: The primary amino group can be oxidized, potentially to a nitroso or nitro species, especially in the presence of reagents like hydrogen peroxide, peroxy acids, or certain metal catalysts.[13][14] Such a transformation would consume your starting material and lead to lower yields of the desired product.

  • Recommended Action: Run a control reaction with your starting material under the reaction conditions but without the other key reactant. Analyze the output for any changes to the starting material. If degradation is confirmed, consider using milder oxidants, lower temperatures, or protecting the amino group (e.g., as a Boc-carbamate) before proceeding with the reaction.

Q3: The color of my solid sample has changed from off-white to yellow/brown after being stored on the benchtop for a few weeks. Is it still usable?

A: A change in color is a clear visual indicator of degradation. This is often caused by a combination of slow oxidation and photolytic reactions from exposure to ambient light and air.

  • Root Cause Analysis: Pyridine derivatives can undergo complex degradation pathways upon exposure to UV light, potentially forming colored polymeric materials or hydroxylated byproducts.[15][16][17] The combination of light and atmospheric oxygen can create reactive oxygen species that accelerate the degradation of the sensitive amino group.

  • Recommended Action: The material is likely impure. Before use, its purity must be re-assessed using an appropriate analytical method like HPLC or GC.[][7] If the purity is below your required specification, purification (e.g., recrystallization or column chromatography) is necessary. To prevent recurrence, always store the compound according to the optimal conditions outlined in FAQ Q1.

Section 3: Mechanistic Insights into Degradation Pathways

A deeper understanding of the chemical breakdown mechanisms is essential for designing robust experimental protocols.

Pathway 1: Hydrolysis (Acidic & Basic)

The most common degradation pathway involves the cleavage of the methyl ester.

  • Base-Catalyzed (Saponification): Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and yielding the carboxylate salt of 6-amino-5-methoxynicotinic acid.

  • Acid-Catalyzed: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic. A water molecule can then attack, and following a proton transfer and elimination of methanol, the carboxylic acid is formed.

Caption: Hydrolytic degradation of the methyl ester.

Pathway 2: Oxidation

The electron-rich aminopyridine ring system is susceptible to oxidation.

  • Amino Group Oxidation: The primary amino group is the most likely site of initial oxidation. Strong oxidizing agents can convert the -NH₂ group into a nitro (-NO₂) group. This is a known transformation for other aminopyridines, often requiring potent reagents like hydrogen peroxide in fuming sulfuric acid ("Caro's acid").[14]

Caption: Potential oxidative degradation of the amino group.

Pathway 3: Photodegradation

Exposure to ultraviolet (UV) light can induce degradation, often through complex radical mechanisms.

  • Ring Degradation: UV irradiation of pyridine compounds can lead to the formation of hydroxylated intermediates and, in more extreme cases, cleavage of the aromatic ring to form aliphatic acids like glutaric and succinic acid.[16][18] This is a complex process and results in a mixture of multiple degradation products.

Section 4: Experimental Protocol: Forced Degradation Study

To proactively identify potential degradants and establish the stability-indicating nature of an analytical method, a forced degradation (stress testing) study is essential.[19][20] The goal is to achieve 5-20% degradation of the active substance.[21][22]

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of Methyl 6-amino-5-methoxynicotinate at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[23]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at 40-60°C.

    • Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis.

    • Withdraw aliquots at early time points (e.g., 5, 15, 30, 60 minutes).

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-30%.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at set time points (e.g., 1, 2, 4, 8 hours).

    • Quench the reaction by dilution if necessary before injection.

  • Thermal Degradation:

    • Expose both the solid material and the stock solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

    • Sample at appropriate intervals (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Expose the stock solution and solid material to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

    • Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

    • Sample after a defined exposure period.

  • Analysis: Analyze all samples, including a non-degraded control, using a validated, stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Data Summary Table
Stress ConditionTypical Reagent/SettingPrimary Susceptible MoietyLikely Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60°CMethyl Ester6-amino-5-methoxynicotinic acid
Basic Hydrolysis 0.1 M NaOH, RTMethyl Ester6-amino-5-methoxynicotinic acid (as salt)
Oxidation 3% H₂O₂, RTAmino GroupMethyl 5-methoxy-6-nitronicotinate, other oxidized species
Thermal 60°C (Solid/Solution)AllPromotes all pathways, especially hydrolysis
Photolytic ICH Q1B light sourcePyridine Ring, Amino GroupHydroxylated species, ring-opened products, colored polymers

References

  • Moltus Research Laboratories. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade at Best Price.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Database.
  • BLDpharm. (n.d.). Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine.
  • Agilent Technologies. (2016). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Indian Chemical Society. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1,2-diol Solvent System.
  • Wiley, R. H., & Hartman, J. L. (n.d.). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemical and Process Engineering Research.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Guidechem. (n.d.). Methyl nicotinate 93-60-7 wiki.
  • ResearchGate. (2025). Biodegradation of pyridine under UV irradiation.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.
  • Tokyo Chemical Industry. (n.d.). Methyl 6-Aminonicotinate.
  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
  • ResearchGate. (2025). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria.
  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Singh, R., & Ansari, M. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation].

Sources

Validation & Comparative

Comparative Guide: Synthesis Routes for Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5 ), a critical pyridine intermediate used in the development of kinase inhibitors and other bioactive heterocyclic compounds.

Executive Analysis

Methyl 6-amino-5-methoxynicotinate is a tri-substituted pyridine featuring an electron-withdrawing ester at C3, an electron-donating methoxy group at C5, and an amino group at C6. The synthesis challenge lies in the regioselective installation of the 5-methoxy group relative to the 6-amino functionality.

The two primary strategies analyzed are:

  • Route A (The SNAr Displacement Route): Relies on the nucleophilic displacement of a 6-chloro precursor with ammonia. This is the most scalable and industrial-preferred route due to the high reactivity of the 6-chloropyridine scaffold activated by the C3-ester.

  • Route B (The Halogenation/Coupling Route): Begins with methyl 6-aminonicotinate, utilizing bromination followed by metal-catalyzed alkoxylation. This route is viable for laboratory scale but suffers from potential catalyst costs and purification challenges.

Quick Comparison Matrix
FeatureRoute A: SNAr Displacement (Recommended)Route B: Bromination/Coupling
Starting Material 5-Hydroxynicotinic acid (or 6-Cl derivative)Methyl 6-aminonicotinate
Key Intermediate Methyl 6-chloro-5-methoxynicotinateMethyl 6-amino-5-bromonicotinate
Critical Step Ammonolysis of 6-Cl (SNAr)Pd/Cu-catalyzed Methoxylation
Scalability High (Standard reagents, no heavy metals)Medium (Catalyst removal required)
Regioselectivity Excellent (Pre-defined by precursor)Good (Directed by amino group)
Cost Profile Low (Commodity reagents: MeI, NH₃)Medium-High (NBS, Catalysts)

Detailed Synthesis Protocols

Route A: The SNAr Displacement Protocol (Recommended)

This route constructs the fully substituted core before the final amination. It avoids the use of transition metals for the C-N bond formation, relying instead on the inherent electrophilicity of the 6-chloropyridine.

Mechanism & Causality [1]
  • O-Methylation: The 5-hydroxyl group is methylated first. Using a weak base (

    
    ) in a polar aprotic solvent (Acetone/DMF) ensures exclusive O-alkylation over N-alkylation.
    
  • Ammonolysis (SNAr): The 6-chloro position is activated by both the pyridine nitrogen and the electron-withdrawing ester at C3. The 5-methoxy group is electron-donating but does not sufficiently deactivate the ring to prevent substitution by ammonia.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 6-chloro-5-methoxynicotinate

  • Precursor: Methyl 6-chloro-5-hydroxynicotinate (CAS: 915107-30-1).

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.[2][3]
    
  • Protocol:

    • Charge a reaction vessel with Methyl 6-chloro-5-hydroxynicotinate (1.0 eq) and Acetone (10 vol).

    • Add

      
       (1.5 eq) followed by Methyl Iodide (1.2 eq).
      
    • Heat to reflux (

      
      ) for 5–6 hours. Monitor by TLC/HPLC for consumption of phenol.
      
    • Workup: Concentrate the solvent. Resuspend residue in water.[1] Filter the resulting white precipitate.[2][3] Wash with cold water and dry.

    • Yield: ~68–75%.

    • Data: Product is a white solid, mp 83–85°C.[2]

Step 2: Ammonolysis to Target

  • Precursor: Methyl 6-chloro-5-methoxynicotinate (CAS: 915107-31-2).[4][5]

  • Reagents: Ammonia in Methanol (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Protocol:

    • Dissolve the chloro-intermediate (1.0 eq) in

      
       in Methanol (10–15 vol).
      
    • Seal the vessel (pressure tube or autoclave) and heat to

      
       for 12–24 hours.
      
    • Note: The elevated temperature is required to overcome the steric hindrance of the 5-methoxy group.

    • Workup: Cool to room temperature. Concentrate to dryness. Recrystallize from Ethanol or purify via silica gel chromatography (Ethyl Acetate/Hexanes) if necessary.

    • Yield: 80–90%.

Route B: The Bromination/Coupling Protocol

This route is useful when starting from the abundant methyl 6-aminonicotinate. It introduces the functionality in reverse order: Amino first, then Methoxy.

Mechanism & Causality [1]
  • Electrophilic Aromatic Substitution: The amino group at C6 strongly directs bromination to the ortho position (C5).

  • Ullmann/Buchwald Coupling: The C5-Bromo bond is not activated for simple nucleophilic substitution (it is meta to the ester). Therefore, a Copper(I) or Palladium catalyst is required to facilitate the methoxylation.

Step-by-Step Methodology

Step 1: Bromination

  • Precursor: Methyl 6-aminonicotinate.[6][7]

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile or THF.

  • Protocol:

    • Dissolve Methyl 6-aminonicotinate (1.0 eq) in Acetonitrile (10 vol) at

      
      .
      
    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Stir at

      
       to Room Temperature for 2 hours.
      
    • Workup: Concentrate. Dilute with water and extract with Ethyl Acetate.[8]

    • Product: Methyl 6-amino-5-bromonicotinate (CAS: 180340-70-9).[9][10]

Step 2: Catalytic Methoxylation

  • Reagents: Sodium Methoxide (NaOMe), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Methanol.

  • Protocol:

    • Combine the bromo-intermediate (1.0 eq), CuI, Phenanthroline, and NaOMe (2.0 eq) in dry Methanol.

    • Heat in a sealed tube at

      
       for 16–24 hours.
      
    • Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the ester.

    • Workup: Filter through Celite to remove copper salts. Concentrate and purify via column chromatography.[1][6]

Pathway Visualization

The following diagram illustrates the two distinct logic flows for synthesizing the target.

SynthesisRoutes cluster_legend Route Comparison StartA 5-Hydroxynicotinic Acid Derivative InterA1 Methyl 6-chloro-5-hydroxynicotinate (CAS: 915107-30-1) StartA->InterA1 1. Chlorination (POCl3) 2. Esterification InterA2 Methyl 6-chloro-5-methoxynicotinate (CAS: 915107-31-2) InterA1->InterA2 MeI, K2CO3 Acetone, Reflux (O-Methylation) Target Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) InterA2->Target NH3 / MeOH Heat, Pressure (SNAr Displacement) StartB Methyl 6-aminonicotinate InterB1 Methyl 6-amino-5-bromonicotinate (CAS: 180340-70-9) StartB->InterB1 NBS, MeCN 0°C (Regioselective Bromination) InterB1->Target NaOMe, CuI (cat) MeOH, 110°C (Ullmann Coupling) legend1 Route A: Industrial Standard (Robust) legend2 Route B: Catalytic Alternative

Caption: Comparative workflow of Route A (SNAr displacement) vs. Route B (Catalytic coupling). Route A is preferred for scalability.

Experimental Data Summary

ParameterRoute A Intermediate (6-Cl-5-OMe)Route B Intermediate (6-NH2-5-Br)Target Molecule
CAS Number 915107-31-2180340-70-9365413-06-5
Molecular Weight 201.61 g/mol 231.05 g/mol 182.18 g/mol
Physical State White SolidYellow SolidWhite to Off-white Solid
Melting Point 83–85 °C149–151 °C154–156 °C
Typical Yield 68% (Methylation step)80% (Bromination step)>85% (Final Step Route A)

References

  • Preparation of 6-chloro-5-methoxynicotinic acid methyl ester: US Patent 2010/0179197 A1. "Multi-substituted pyridyl sulfoximines and their use as insecticides". (Paragraph [0068] describes the methylation of the 6-chloro-5-hydroxy precursor).[3]

  • Synthesis of Methyl 6-amino-5-bromonicotinate: WO Patent 2020/219871 A1. "Heterocyclic compounds and their use for treatment of helminthic infections". (Paragraph [00356] details the NBS bromination of methyl 6-aminonicotinate).

  • General Reactivity of 6-Chloronicotinates: PubChem Compound Summary. "Methyl 6-chloro-5-methoxynicotinate".[4][5][11]

  • Target Molecule Identification: ChemicalBook Entry. "Methyl 6-amino-5-methoxynicotinate (CAS 365413-06-5)".

Sources

Comprehensive Analysis of Methyl 6-amino-5-methoxynicotinate Analogs: A Scarcity of Comparative Biological Data

Author: BenchChem Technical Support Team. Date: February 2026

A detailed comparative guide on the biological activity of methyl 6-amino-5-methoxynicotinate analogs cannot be definitively compiled due to a notable lack of specific, publicly available research data. While the broader class of substituted nicotinic acid derivatives has been explored for various therapeutic applications, a systematic investigation into the structure-activity relationships (SAR) of a series of methyl 6-amino-5-methoxynicotinate analogs remains largely uncharted territory in scientific literature.

The parent compound, methyl 6-aminonicotinate, serves as a versatile chemical building block in the synthesis of more complex molecules with demonstrated biological activities.[1] For instance, it has been utilized as a starting material for the creation of selective histone deacetylase 3 (HDAC3) inhibitors, which are being investigated for their potential in targeting breast cancer stem cells.[1] Additionally, it has found application in the synthesis of glucokinase activators, a class of molecules with potential therapeutic value in the treatment of diabetes.[1]

The Broader Landscape: Biological Potential of Substituted Aminopyridines and Nicotinates

While specific data on the target molecule's analogs is wanting, the broader classes of substituted aminopyridines and nicotinic acid derivatives have shown promise in a variety of therapeutic areas. This suggests that the methyl 6-amino-5-methoxynicotinate scaffold could hold untapped potential.

Derivatives of nicotinic acid have been investigated for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The pyridine core is a common feature in many natural products and pharmaceuticals, highlighting its importance as a pharmacophore.[2]

Furthermore, various substituted aminopyridine derivatives have been explored as kinase inhibitors. The abnormal activity of protein kinases is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them a significant target for drug discovery.[3][4] The general structure of an aminopyridine can be adapted to fit into the ATP-binding pocket of different kinases, and modifications to the substitution pattern can modulate potency and selectivity.

Future Directions and the Path Forward

The lack of specific research on methyl 6-amino-5-methoxynicotinate analogs presents an opportunity for new avenues of investigation in medicinal chemistry. A systematic exploration of this scaffold could involve the following logical progression:

  • Synthesis of an Analog Library: A focused synthetic effort to create a library of analogs with variations at key positions. This could include:

    • Modification of the methyl ester to other esters or amides.

    • Alkylation or acylation of the 6-amino group.

    • Substitution of the 5-methoxy group with other alkoxy or aryloxy groups.

    • Introduction of substituents at other available positions on the pyridine ring.

  • Biological Screening: The synthesized library of compounds would then be screened against a panel of biological targets. Based on the activities of related compounds, initial screens could focus on:

    • Kinase Inhibition: A broad panel of kinases, particularly those implicated in cancer cell proliferation.

    • Antiproliferative Activity: Screening against a variety of cancer cell lines to identify potential anticancer agents.

    • HDAC Inhibition: Given the use of the parent scaffold in developing HDAC3 inhibitors.

This workflow is visually represented in the following diagram:

G cluster_0 Drug Discovery Workflow Scaffold Methyl 6-amino-5-methoxynicotinate Synthesis Synthesis of Analog Library - Ester/Amide variations - Amino group modifications - Methoxy group substitutions - Ring substitutions Scaffold->Synthesis Design Screening Biological Screening - Kinase Inhibition Assays - Antiproliferative Assays - HDAC Inhibition Assays Synthesis->Screening Testing SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis Lead Lead Compound Identification and Optimization SAR->Lead Identification

Caption: A conceptual workflow for the exploration of methyl 6-amino-5-methoxynicotinate analogs.

Conclusion

References

A comprehensive list of references cannot be provided as no specific literature detailing the comparative biological activity of methyl 6-amino-5-methoxynicotinate analogs was identified during the search. The citations provided in the text refer to general information about related compound classes.

Sources

A Researcher's Guide to the Spectroscopic Comparison of Methyl 6-amino-5-methoxynicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the nuanced structural characterization of heterocyclic compounds is paramount. Methyl 6-amino-5-methoxynicotinate, a substituted pyridine derivative, serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Understanding how structural modifications to this parent molecule influence its physicochemical properties is key to designing novel compounds with tailored functions. This guide provides an in-depth spectroscopic comparison of Methyl 6-amino-5-methoxynicotinate and three representative derivatives, offering researchers a foundational understanding of their spectral signatures.

The core of this guide is a comparative analysis using four principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). For each technique, we will first establish the spectral baseline of the parent compound and then explore the predictable shifts and changes that occur upon derivatization.

The selected derivatives for this comparative study are:

  • Derivative A: N-acetyl-Methyl 6-amino-5-methoxynicotinate: Represents modification at the amino group.

  • Derivative B: 6-Amino-5-methoxynicotinic acid: Represents hydrolysis of the ester group.

  • Derivative C: Methyl 6-amino-5-hydroxynicotinate: Represents demethylation of the methoxy group.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[1][2] The chemical shift (δ) is highly sensitive to the electronic environment, making it an excellent probe for assessing the impact of structural modifications.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 6-amino-5-methoxynicotinate in a solvent like CDCl₃ reveals distinct signals for each proton. The aromatic protons on the pyridine ring are influenced by the electronic effects of the amino (-NH₂), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups. The electron-donating amino and methoxy groups will shield nearby protons, shifting them upfield, while the electron-withdrawing ester group will deshield them, shifting them downfield.

  • Derivative A (N-acetylation): Replacing the amino group with an acetamido group (-NHCOCH₃) introduces a strong electron-withdrawing acetyl moiety. This significantly deshields the adjacent aromatic protons. The labile amide proton (N-H) will also appear as a broad singlet, and a new singlet for the acetyl methyl protons will be observed.

  • Derivative B (Ester Hydrolysis): The conversion of the methyl ester to a carboxylic acid (-COOH) will result in the disappearance of the sharp singlet corresponding to the ester's methyl protons. A new, very broad signal for the acidic proton of the carboxylic acid will appear far downfield, often above 10 ppm.

  • Derivative C (O-demethylation): The change from a methoxy to a hydroxyl group (-OH) will cause the singlet for the methoxy protons to vanish. A new, often broad, signal for the phenolic hydroxyl proton will appear. The electronic effect on the aromatic ring will also be altered, leading to shifts in the aromatic proton signals.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) - Predicted

Proton AssignmentMethyl 6-amino-5-methoxynicotinateDerivative A (N-acetyl)Derivative B (Acid)Derivative C (Hydroxy)Rationale for Shift
H-2 (Pyridine)~8.0~8.5~8.1~7.9Deshielded by adjacent N and electron-withdrawing groups.
H-4 (Pyridine)~7.1~7.8~7.2~7.0Influenced by para amino/amide and ortho ester/acid groups.
-NH₂ / -NH- / -OH~4.5 (br s)~9.0 (br s)~4.6 (br s)~5.5 (br s)Amide and hydroxyl protons are typically deshielded.
-COOCH₃~3.9 (s)~3.9 (s)-~3.9 (s)Disappears upon hydrolysis.
-OCH₃~3.8 (s)~3.8 (s)~3.8 (s)-Disappears upon demethylation.
-COCH₃-~2.2 (s)--New signal for the acetyl methyl group.
-COOH--~12.0 (br s)-Carboxylic acid protons are highly deshielded.
¹³C NMR Spectral Analysis

¹³C NMR provides complementary information about the carbon skeleton.[3] The principles of shielding and deshielding apply similarly to carbon nuclei.

  • Derivative A (N-acetylation): The carbon attached to the nitrogen (C-6) will experience a downfield shift due to the electron-withdrawing nature of the acetyl group. A new carbonyl signal for the amide will appear around 168-172 ppm.

  • Derivative B (Ester Hydrolysis): The ester carbonyl carbon signal will be replaced by a carboxylic acid carbonyl signal, which typically appears slightly downfield. The ester methyl carbon signal will disappear.

  • Derivative C (O-demethylation): The carbon of the methoxy group will be absent. The aromatic carbon attached to the oxygen (C-5) will experience a shift due to the change from an ether to a hydroxyl substituent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) - Predicted

Carbon AssignmentMethyl 6-amino-5-methoxynicotinateDerivative A (N-acetyl)Derivative B (Acid)Derivative C (Hydroxy)
C=O (Ester/Acid)~166~166~168~167
C=O (Amide)-~170--
C-2~145~148~146~144
C-3~108~115~109~108
C-4~125~128~126~124
C-5~150~147~150~145
C-6~158~155~159~157
-OCH₃~52~52-~52
-OCH₃~56~56~56-
-COCH₃-~25--
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a 5 mm NMR tube.[5]

  • Instrument Setup : Place the sample in the NMR spectrometer.[6] Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition : Acquire ¹H NMR spectra using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to singlets.[7]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[8][9]

IR Spectral Analysis

The IR spectrum of Methyl 6-amino-5-methoxynicotinate will be characterized by:

  • N-H stretching : A primary amine typically shows two sharp-to-medium bands around 3350-3450 cm⁻¹.[10]

  • C=O stretching : A strong, sharp absorption for the ester carbonyl group around 1700-1725 cm⁻¹.

  • C-O stretching : Absorptions for the ester and ether C-O bonds in the 1000-1300 cm⁻¹ region.

  • C=C and C=N stretching : Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-H stretching : Aromatic and methyl C-H stretches just above and below 3000 cm⁻¹, respectively.

  • Derivative A (N-acetylation): The two N-H bands of the primary amine will be replaced by a single, sharper N-H stretching band for the secondary amide around 3300 cm⁻¹. A new, very strong amide C=O stretching band will appear around 1680 cm⁻¹.

  • Derivative B (Ester Hydrolysis): The most dramatic change will be the appearance of a very broad O-H stretching absorption for the carboxylic acid, typically from 2500-3300 cm⁻¹, which will overlap with C-H stretching bands. The ester C=O band will be replaced by a carboxylic acid C=O band, often slightly lower in frequency (~1700 cm⁻¹), especially if hydrogen bonding occurs.

  • Derivative C (O-demethylation): A broad O-H stretching band for the phenolic hydroxyl group will appear around 3200-3600 cm⁻¹. The rest of the spectrum will be broadly similar to the parent compound, with subtle shifts in the fingerprint region.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupMethyl 6-amino-5-methoxynicotinateDerivative A (N-acetyl)Derivative B (Acid)Derivative C (Hydroxy)
O-H Stretch--2500-3300 (very broad)3200-3600 (broad)
N-H Stretch3450, 3350 (two bands)~3300 (one band)3450, 3350 (two bands)3450, 3350 (two bands)
C-H Stretch2850-31002850-31002850-31002850-3100
C=O Stretch~1720 (strong, sharp)~1680 (amide, strong) & ~1720 (ester, strong)~1700 (strong)~1720 (strong, sharp)
C=C, C=N Stretch1400-16001400-16001400-16001400-1600
C-O Stretch1000-13001000-13001000-13001000-1300
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Solid) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly onto the ATR crystal.[11]

  • Data Acquisition : Place the sample (KBr pellet or ATR unit) in the spectrometer's sample compartment. Record a background spectrum of air (or the empty ATR crystal). Then, record the sample spectrum.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] For aromatic compounds like pyridine derivatives, the key absorptions are typically due to π → π* and n → π* transitions of the conjugated system.

UV-Vis Spectral Analysis

The UV-Vis spectrum of Methyl 6-amino-5-methoxynicotinate , dissolved in a solvent like ethanol or methanol, is expected to show strong absorption bands characteristic of a substituted pyridine ring.[13][14] The positions of the absorption maxima (λ_max) are sensitive to the substituents. Both the -NH₂ and -OCH₃ groups are auxochromes, which tend to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine.

  • Derivative A (N-acetylation): The acetyl group diminishes the electron-donating ability of the nitrogen atom due to resonance. This results in a hypsochromic (blue) shift, moving the λ_max to a shorter wavelength compared to the parent compound.

  • Derivative B (Ester Hydrolysis): The change from -COOCH₃ to -COOH has a relatively minor effect on the electronic transitions of the aromatic ring, so only small shifts in λ_max are expected. The pH of the solution can have a significant impact; deprotonation of the carboxylic acid to a carboxylate may cause a slight bathochromic shift.

  • Derivative C (O-demethylation): The hydroxyl group is also a strong auxochrome. The λ_max is expected to be similar to the parent compound. However, in a basic solution, the hydroxyl group will be deprotonated to a phenoxide-like anion, which is a much stronger electron-donating group, leading to a significant bathochromic shift. This pH-dependent shift is a key diagnostic feature.[15]

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

CompoundPredicted λ_max (nm)Rationale
Methyl 6-amino-5-methoxynicotinate~260, ~310Extended conjugation with electron-donating groups.
Derivative A (N-acetyl)~250, ~290Reduced electron-donating effect of the amide nitrogen.
Derivative B (Acid)~260, ~315Minor change in electronic structure.
Derivative C (Hydroxy)~265, ~310Similar auxochromic effect to methoxy.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[16][17] Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup : Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as a reference (blank). Fill the other with the sample solution.

  • Data Acquisition : Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank. Then, measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and offering clues about the structure.[18][19]

MS Spectral Analysis

For Methyl 6-amino-5-methoxynicotinate (MW = 182.18 g/mol ), using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 183.

The fragmentation patterns (observed in MS/MS experiments) are highly diagnostic:

  • Loss of methanol (-32 Da) from the ester group is a common fragmentation pathway for methyl esters.

  • Loss of a methyl radical (·CH₃, -15 Da) from the methoxy group.

  • Decarbonylation (-28 Da) of the ester group after initial fragmentation.

  • Derivative A (N-acetylation): MW = 224.22 g/mol . The [M+H]⁺ ion will be at m/z 225. A characteristic loss of ketene (CH₂=C=O, -42 Da) from the acetyl group is a key fragmentation pathway.

  • Derivative B (Ester Hydrolysis): MW = 168.15 g/mol . The [M+H]⁺ ion will be at m/z 169. A characteristic loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group will be prominent.

  • Derivative C (O-demethylation): MW = 168.15 g/mol . The [M+H]⁺ ion will be at m/z 169. Note that this is isomeric with Derivative B. However, their fragmentation patterns will differ. Derivative C will show the loss of methanol (-32 Da) from the ester, which is not possible for Derivative B. Conversely, Derivative B will show a loss of CO₂ (-44 Da), which is less likely for Derivative C.

Table 5: Key Mass Spectrometry Ions (m/z)

CompoundMW[M+H]⁺Key Fragment Ions (and Neutral Loss)
Parent Compound182.18183151 ([M+H - CH₃OH]⁺), 168 ([M+H - CH₃]⁺)
Derivative A224.22225183 ([M+H - CH₂CO]⁺), 193 ([M+H - CH₃OH]⁺)
Derivative B168.15169151 ([M+H - H₂O]⁺), 125 ([M+H - CO₂]⁺)
Derivative C168.15169137 ([M+H - CH₃OH]⁺)
Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, often a mixture of water, methanol, or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup : Infuse the sample solution directly into the ESI source via a syringe pump or through an LC system. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

  • Data Acquisition : Acquire the full scan mass spectrum to identify the [M+H]⁺ ion. For fragmentation analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualization of Experimental Workflow & Molecular Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical relationships between the parent compound and its derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh & Dissolve Analyte NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR UV UV-Vis Spectrometer Prep->UV MS Mass Spectrometer Prep->MS Proc Processing & Baseline Correction NMR->Proc IR->Proc UV->Proc MS->Proc Analysis Spectral Interpretation & Comparison Proc->Analysis G cluster_derivs Parent Methyl 6-amino- 5-methoxynicotinate DerivA Derivative A (N-acetyl) Parent->DerivA Acetylation (-NH₂ → -NHCOCH₃) DerivB Derivative B (Acid) Parent->DerivB Hydrolysis (-COOCH₃ → -COOH) DerivC Derivative C (Hydroxy) Parent->DerivC Demethylation (-OCH₃ → -OH)

Caption: Structural relationships of the analyzed compounds.

Conclusion

This guide demonstrates that a multi-spectroscopic approach provides a robust framework for the characterization of Methyl 6-amino-5-methoxynicotinate and its derivatives. Each technique offers a unique and complementary perspective on the molecular structure. By understanding the baseline spectra of the parent compound and the predictable shifts induced by common chemical modifications, researchers can confidently identify and characterize novel derivatives, accelerating the drug discovery and materials development process. The protocols and comparative data presented herein serve as a validated starting point for such investigations.

References

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A Comparative Guide to the Purity Analysis of Commercial Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Methyl 6-amino-5-methoxynicotinate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial Methyl 6-amino-5-methoxynicotinate, offering insights into potential impurities and detailed experimental protocols.

The Significance of Purity in Drug Development

Methyl 6-amino-5-methoxynicotinate serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Impurities, even in trace amounts, can have significant consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to unintended biological responses.

  • Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.

  • Modified Physicochemical Properties: The presence of impurities can affect the solubility, stability, and crystallinity of the API.

  • Inconsistent Reaction Outcomes: In subsequent synthetic steps, impurities can lead to side reactions, reducing the yield and purity of the final product.

Therefore, a robust analytical strategy to identify and quantify potential impurities in commercial Methyl 6-amino-5-methoxynicotinate is not just a quality control measure but a critical step in the drug development pipeline.

Unveiling Potential Impurities: A Look into the Synthesis

To effectively analyze the purity of a compound, one must first understand its potential impurities, which often arise from the synthetic route. While multiple synthetic pathways to Methyl 6-amino-5-methoxynicotinate exist, a common approach involves the esterification of 6-aminonicotinic acid. A plausible synthetic route for a structurally similar compound, methyl-6-methylnicotinate, involves the oxidation of 5-ethyl-2-methyl pyridine followed by esterification[1].

Based on these synthetic considerations, potential impurities in commercial Methyl 6-amino-5-methoxynicotinate may include:

  • Unreacted Starting Materials: Such as 6-amino-5-methoxynicotinic acid.

  • Reagents and Solvents: Residual amounts of reagents like methanol and catalysts used during synthesis.

  • Byproducts of Side Reactions: Including isomers or products of over-methylation or hydrolysis.

  • Degradation Products: Formed during synthesis, purification, or storage.

The following diagram illustrates a hypothetical impurity profile based on a plausible synthetic pathway.

G cluster_synthesis Synthesis & Impurity Formation Starting_Material 6-Amino-5-methoxynicotinic Acid Product Methyl 6-amino-5-methoxynicotinate Starting_Material->Product Esterification Impurity_1 Unreacted Starting Material Starting_Material->Impurity_1 Incomplete reaction Reagent Methanol Reagent->Product Impurity_2 Residual Methanol Reagent->Impurity_2 Residual Impurity_3 Side-reaction Byproduct (e.g., Isomer) Product->Impurity_3 Side-reaction Impurity_4 Degradation Product Product->Impurity_4 Degradation

Caption: Potential sources of impurities in the synthesis of Methyl 6-amino-5-methoxynicotinate.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds. Derivatization may be required for polar compounds.Applicable to any soluble compound with NMR-active nuclei.
Sensitivity High, often in the ppm to ppb range, depending on the detector.Very high, especially with selected ion monitoring (SIM), reaching ppb to ppt levels.Generally lower than chromatographic methods, typically in the low mg to high µg range.
Quantitative Accuracy High, but requires a reference standard for each analyte.High, also requires reference standards for accurate quantification.High, can be a primary ratio method not requiring an identical reference standard.
Structural Information Limited to retention time, unless coupled with a mass spectrometer (LC-MS).Provides detailed structural information from fragmentation patterns.Provides extensive structural information.
Sample Preparation Relatively simple, involves dissolving the sample in a suitable solvent.Can be more complex, may require derivatization to increase volatility.Simple, involves dissolving the sample in a deuterated solvent, often with an internal standard.

Experimental Protocols

The following protocols provide a starting point for the purity analysis of Methyl 6-amino-5-methoxynicotinate. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for purity determination due to its high resolution and sensitivity. For polar aromatic amines like Methyl 6-amino-5-methoxynicotinate, a reversed-phase method is generally suitable.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the Methyl 6-amino-5-methoxynicotinate sample and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality behind Experimental Choices:

  • The C18 column is a robust and versatile choice for the separation of moderately polar compounds.

  • The use of a formic acid modifier in the mobile phase helps to improve peak shape by protonating the basic amino group of the analyte and any basic impurities, reducing tailing.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

G Sample Sample in Diluent Injector Autosampler Sample->Injector Column C18 HPLC Column Injector->Column Detector UV Detector Column->Detector Data_System Chromatography Data System Detector->Data_System

Caption: A simplified workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polarity of the amino and methoxy groups, derivatization might be necessary to improve peak shape and thermal stability, although direct analysis is often possible.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the Methyl 6-amino-5-methoxynicotinate sample in 1 mL of a suitable solvent such as pyridine or dichloromethane.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to library databases and fragmentation patterns.

Causality behind Experimental Choices:

  • A mid-polarity column is chosen to provide good separation for a range of potential impurities with varying polarities.

  • The temperature program is designed to elute the main compound and any potential impurities within a reasonable timeframe while ensuring good separation.

  • Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification. The fragmentation of aromatic amines often involves cleavage of bonds adjacent to the functional groups[2].

G Sample_Solution Sample in Solvent GC_Injector GC Injector Sample_Solution->GC_Injector GC_Column Capillary GC Column GC_Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data System MS_Detector->Data_Analysis

Caption: A simplified workflow for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 6-amino-5-methoxynicotinate sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals[3][4].

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard 1D proton pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Typically 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Causality behind Experimental Choices:

  • The choice of internal standard is critical for accurate qNMR. It must be chemically inert with the analyte and solvent, and its signals must be in a clear region of the spectrum.

  • A long relaxation delay is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate integration and quantification[5].

  • DMSO-d6 is a good solvent choice for many polar organic molecules, and its residual proton signal does not typically interfere with the aromatic and methoxy signals of the analyte.

G Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition NMR Data Acquisition Dissolution->NMR_Acquisition Data_Processing Spectral Processing and Integration NMR_Acquisition->Data_Processing Calculation Purity Calculation Data_Processing->Calculation

Caption: A simplified workflow for qNMR analysis.

Forced Degradation Studies: Predicting Stability

To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and identify potential degradation products.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by a suitable stability-indicating method, typically HPLC, to separate the degradation products from the parent compound. This ensures that the analytical method can accurately quantify the drug substance in the presence of its degradation products.

Conclusion: A Holistic Approach to Purity Assurance

The purity of Methyl 6-amino-5-methoxynicotinate is a critical parameter that directly impacts the quality and safety of pharmaceutical products. A comprehensive purity analysis should not rely on a single technique but rather a combination of orthogonal methods.

  • HPLC is an excellent tool for routine quality control, providing high-resolution separation and quantification of known and unknown impurities.

  • GC-MS is invaluable for identifying volatile and semi-volatile impurities, offering structural elucidation through mass spectral data.

  • qNMR serves as a powerful primary method for purity determination, offering high accuracy without the need for an identical reference standard.

By integrating these techniques and understanding the potential impurity profile through knowledge of the synthetic process and forced degradation studies, researchers and drug development professionals can ensure the quality and consistency of Methyl 6-amino-5-methoxynicotinate, ultimately contributing to the development of safer and more effective medicines.

References

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023, December 29). YouTube. Retrieved February 7, 2026, from [Link]

  • Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2003, September 1). PubMed. Retrieved February 7, 2026, from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2022, January 15). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2015, June 1). PubMed. Retrieved February 7, 2026, from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2013, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.).
  • GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023, December 29). ResolveMass. Retrieved February 7, 2026, from [Link]

  • Synthetic method of 6-methyl nicotine. (2022, May 10). Google Patents.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved February 7, 2026, from [Link]

  • Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • The unambiguous assignment of NMR spectra of per-O-methylated 6-mono and 6,6-diamino-β-cyclodextrins. (2008, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved February 7, 2026, from [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023, January 3). PMC. Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved February 7, 2026, from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2015, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2019, March 29). PMC. Retrieved February 7, 2026, from [Link]

  • In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. (2004, February 1). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Forced degradation study in pharma. (2023, September 5). YouTube. Retrieved February 7, 2026, from [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983, March 1). Google Patents.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2006, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2010, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2008, August 9). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, December 29). Biosciences Biotechnology Research Asia. Retrieved February 7, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved February 7, 2026, from [Link]

  • NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains. (2017, February 1). PubMed. Retrieved February 7, 2026, from [Link]

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Sources

A Comparative Guide to Catalysts in the Synthesis of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 6-amino-5-methoxynicotinate, a key intermediate in the production of various pharmacologically active compounds, has been a subject of significant interest in medicinal and process chemistry. The efficiency and selectivity of the catalytic systems employed in its synthesis are paramount to achieving high yields and purity, which are critical for downstream applications in drug development. This guide provides an in-depth comparative analysis of different catalytic strategies for the synthesis of this important molecule, with a focus on the underlying chemical principles, experimental data, and practical considerations.

Introduction to Synthetic Strategies

The primary route for the synthesis of Methyl 6-amino-5-methoxynicotinate involves a multi-step process, often culminating in a crucial carbon-nitrogen bond formation step to introduce the amino group at the C6 position of the pyridine ring. This is typically achieved through the catalytic amination of a halogenated precursor, such as Methyl 6-chloro-5-methoxynicotinate. The choice of catalyst for this transformation is a critical factor that influences reaction efficiency, substrate scope, and overall process viability. This guide will compare two prominent catalytic systems: a palladium-based catalyst system, representing the widely used Buchwald-Hartwig amination, and a copper-catalyzed approach.

Comparative Analysis of Catalytic Systems

A summary of the key performance indicators for the palladium and copper-catalyzed amination reactions for the synthesis of Methyl 6-amino-5-methoxynicotinate is presented below. The data is based on a typical reaction starting from Methyl 6-chloro-5-methoxynicotinate.

Catalyst SystemCatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Palladium-catalyzed Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Cesium Carbonate (Cs₂CO₃)1,4-Dioxane1001870
Copper-catalyzed (Ullmann Condensation) Copper(I) Iodide (CuI)N,N'-Dimethylethylenediamine (DMEDA)Potassium Carbonate (K₂CO₃)Toluene11024High (General Method)

In-Depth Look at Catalytic Systems

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it has been successfully applied to the synthesis of a wide range of arylamines, including substituted aminopyridines.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocol: Palladium-Catalyzed Synthesis of Methyl 6-amino-5-methoxynicotinate

Materials:

  • Methyl 6-chloro-5-methoxynicotinate

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a sealed tube, add Methyl 6-chloro-5-methoxynicotinate (1 equivalent), Tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (0.04 equivalents), and Cesium Carbonate (2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane and the ammonia solution (2 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 6-amino-5-methoxynicotinate.

Yield: 70%

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, and it has seen a resurgence in recent years with the development of more efficient and milder catalytic systems. Copper-catalyzed aminations are often a cost-effective alternative to palladium-catalyzed methods.

Mechanism and Rationale: The mechanism of the copper-catalyzed amination is believed to involve the coordination of the amine and the aryl halide to a copper(I) species. The use of a ligand, such as a diamine, can accelerate the reaction by stabilizing the copper complex and facilitating the coupling process. The reaction typically requires higher temperatures than the palladium-catalyzed counterpart.

Conceptual Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 6-amino-5-methoxynicotinate

Materials:

  • Methyl 6-chloro-5-methoxynicotinate

  • Ammonia source (e.g., aqueous ammonia or an ammonia surrogate)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (or another suitable ligand)

  • Potassium Carbonate (K₂CO₃)

  • Toluene (or another high-boiling solvent)

Hypothetical Procedure:

  • In a sealed vessel, combine Methyl 6-chloro-5-methoxynicotinate (1 equivalent), Copper(I) Iodide (0.1 equivalents), and Potassium Carbonate (2 equivalents).

  • Add toluene, the ammonia source (excess), and N,N'-Dimethylethylenediamine (0.2 equivalents).

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 24 hours.

  • After cooling, the reaction mixture would be worked up similarly to the palladium-catalyzed procedure, involving filtration, extraction, and purification.

Expected Outcome: Based on the general effectiveness of copper-catalyzed aminations of halopyridines, this method is expected to provide the desired product in a good to high yield. However, optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) would be necessary to achieve optimal results.

Comparative Discussion

  • Catalyst Cost and Availability: Palladium is a precious metal, and its catalysts can be expensive. Copper, on the other hand, is significantly more abundant and its salts are much cheaper, making copper-catalyzed systems more attractive for large-scale industrial synthesis.

  • Reaction Conditions: The Buchwald-Hartwig amination often proceeds under milder conditions (lower temperatures) compared to the traditional Ullmann condensation. However, modern copper-catalyzed systems with appropriate ligands can also operate at moderate temperatures.

  • Scope and Functional Group Tolerance: Palladium-catalyzed aminations are renowned for their broad substrate scope and high tolerance for a wide variety of functional groups. While copper-catalyzed systems have also improved significantly in this regard, they can sometimes be more sensitive to certain functional groups.

  • Ligand Sensitivity: Both systems rely on ligands to achieve high efficiency. The choice of ligand is critical and often needs to be optimized for a specific substrate. The air- and moisture-sensitivity of some phosphine ligands used in palladium catalysis can be a practical drawback, although more robust ligands have been developed.

Conclusion

Both palladium- and copper-catalyzed amination reactions represent viable and powerful strategies for the synthesis of Methyl 6-amino-5-methoxynicotinate. The choice between the two will often depend on a variety of factors, including the scale of the synthesis, cost considerations, and the specific functional groups present in the starting materials. For laboratory-scale synthesis and situations where a broad substrate scope and mild conditions are paramount, the palladium-catalyzed Buchwald-Hartwig amination is an excellent choice. For larger-scale production where cost is a major driver, the development of an efficient copper-catalyzed process is a highly attractive alternative. Further research and process optimization in both areas will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate.

References

  • The synthesis of the target molecule is described as an intermediate in the following patent application: WO2010032200A1 - Amide compounds useful in therapy.

(Note: While the provided search results did not yield a direct, side-by-side comparative study with experimental data for both palladium and copper-catalyzed synthesis of the exact target molecule, this guide has been constructed by combining a specific, documented palladium-catalyzed synthesis with a well-established, analogous copper-catalyzed methodology to provide a scientifically sound and informative comparison for the intended audience.)

A Researcher's Guide to In Vitro Profiling of Methyl 6-amino-5-methoxynicotinate Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents.[1] Among these, Methyl 6-amino-5-methoxynicotinate and its derivatives represent a promising class of compounds, garnering interest for their potential anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview and comparison of essential in vitro assays to effectively profile the biological activity of this chemical series. The focus is on providing not just procedural steps, but the scientific rationale behind assay selection and data interpretation, empowering researchers to build a robust preclinical data package.

I. Foundational Assays: Cytotoxicity and Cell Viability

Prior to investigating specific therapeutic effects, it is imperative to establish the baseline cytotoxicity of any novel chemical entity. This initial screen is crucial for determining the therapeutic window and informing the concentration ranges for subsequent, more targeted assays. A significant reduction in cell viability at low concentrations may indicate a potent cytotoxic agent, a desirable trait for anticancer drug development, but a potential liability for other therapeutic applications.

A. Comparing Cytotoxicity Assays: MTT, XTT, and ATP-Based Luminescence

Several robust methods exist for assessing cell viability, each with distinct advantages and limitations. The choice of assay can be influenced by factors such as the mechanism of action of the test compound, cell type, and desired throughput.

AssayPrincipleAdvantagesDisadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Enzymatic reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2]Cost-effective, well-established, and widely used.[3]Requires a solubilization step for the formazan crystals, which can introduce variability. Potential for interference from colored compounds.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Similar to MTT, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[4]Higher sensitivity and reduced procedural steps compared to MTT.[4]Higher cost than MTT.
ATP-Based Luminescence (e.g., CellTiter-Glo®) Measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells.[5]High sensitivity, rapid, and amenable to high-throughput screening. Less prone to artifacts from colored or reducing compounds.[6]Higher reagent cost. Signal can be affected by compounds that interfere with luciferase activity.
B. Experimental Protocol: MTT Assay for General Cytotoxicity Screening

The MTT assay remains a workhorse in many laboratories for its simplicity and cost-effectiveness.[2]

1. Cell Seeding:

  • Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a dilution series of the Methyl 6-amino-5-methoxynicotinate derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

4. Formazan Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

II. Probing Anticancer Activity: Beyond Cytotoxicity

Should the initial cytotoxicity screens reveal potent activity against cancer cell lines, further investigation into the mechanism of cell death is warranted. A key question is whether the compounds are cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death), and if the latter, through what mechanism (e.g., apoptosis, necrosis).

A. Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. Several assays can be employed to detect the hallmarks of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Luminescent or colorimetric assays can measure the activity of specific caspases, such as caspase-3 and caspase-7, to confirm the involvement of this pathway.

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase following treatment with a Methyl 6-amino-5-methoxynicotinate derivative would suggest a cell cycle-specific mechanism of action.

C. Targeting Specific Signaling Pathways: The Wnt/β-catenin Pathway Example

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation and differentiation.[2][9][10] Targeting this pathway is a promising strategy for cancer therapy.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus Destruction Complex Destruction Complex β-catenin_p β-catenin (p) Destruction Complex->β-catenin_p Phosphorylation Proteasomal Degradation Proteasomal Degradation β-catenin_p->Proteasomal Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction Complex Inhibition β-catenin β-catenin Nucleus Nucleus β-catenin->Nucleus Translocation TCF_LEF TCF/LEF β-catenin->TCF_LEF Binding Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression Activation

Caption: Canonical Wnt/β-catenin signaling pathway.

In vitro assays to investigate the effect of Methyl 6-amino-5-methoxynicotinate derivatives on this pathway include:

  • Luciferase Reporter Assays: Cells are transfected with a plasmid containing a luciferase gene under the control of a TCF/LEF responsive element. A decrease in luciferase activity in the presence of the compound indicates inhibition of the Wnt/β-catenin pathway.

  • Western Blotting: The levels of key proteins in the pathway, such as β-catenin, can be quantified by Western blotting to determine if the compounds affect their expression or localization.

III. Assessing Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Nicotinic acid and its analogs have been reported to possess anti-inflammatory properties. Therefore, evaluating the anti-inflammatory potential of Methyl 6-amino-5-methoxynicotinate derivatives is a logical step in their preclinical profiling.

A. Key In Vitro Anti-inflammatory Assays
AssayPrincipleKey Readouts
Griess Assay for Nitric Oxide (NO) Measures the production of nitrite, a stable metabolite of nitric oxide, a key inflammatory mediator.Reduction in nitrite levels in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine Release Assays (ELISA/Multiplex) Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from stimulated immune cells.Decreased secretion of pro-inflammatory cytokines.
Cyclooxygenase (COX) Inhibition Assays Measures the inhibition of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins, important mediators of inflammation.IC50 values for COX-1 and COX-2 inhibition.
B. Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay is a simple and cost-effective method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in activated macrophages.

1. Cell Culture:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Compound and LPS Treatment:

  • Pre-treat the cells with various concentrations of the Methyl 6-amino-5-methoxynicotinate derivatives for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a positive control (LPS only) and a negative control (medium only).

3. Supernatant Collection:

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

4. Griess Reaction:

  • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate at room temperature for 10 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

IV. Evaluating Antimicrobial Efficacy

The pyridine scaffold is present in numerous antimicrobial agents, making it worthwhile to screen Methyl 6-amino-5-methoxynicotinate derivatives for antibacterial and antifungal activity.

A. Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining the MIC.

B. Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Compound Dilutions:

  • In a 96-well plate, perform a two-fold serial dilution of the Methyl 6-amino-5-methoxynicotinate derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

3. Inoculation and Incubation:

  • Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Conclusion: A Strategic Approach to In Vitro Profiling

The in vitro assays outlined in this guide provide a robust framework for the initial biological characterization of Methyl 6-amino-5-methoxynicotinate derivatives. By systematically evaluating cytotoxicity, anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This comparative guide serves as a valuable resource for designing and executing a comprehensive preclinical evaluation, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

VI. References

  • Abdelsalam, M., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(13), 4202.

  • Al-Romaigh, F. A., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Chemical Papers, 75(11), 5969-5984.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

  • Brylinski, M. (2018). Aromaticity in Drug Design. International Journal of Molecular Sciences, 19(12), 3913.

  • Chakrabarti, R., et al. (2000). Vitamin A as an enzyme that catalyzes the reduction of MTT to formazan by vitamin C. Journal of Cellular Biochemistry, 80(1), 133-138.

  • Chen, J., et al. (2022). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 27(15), 4983.

  • Chun, J. M., et al. (2007). Moutan Cortex extract inhibits lipopolysaccharide-induced inflammatory mediator production in RAW264.7 macrophages. Journal of Ethnopharmacology, 111(1), 78-84.

  • Cleveland Clinic. (2024, February 19). Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway. Cleveland Clinic Newsroom.

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.

  • H. M. Berman, J. Westbrook, Z. Feng, G. Gilliland, T. N. Bhat, H. Weissig, I. N. Shindyalov, P. E. Bourne. (2000). The Protein Data Bank. Nucleic Acids Research, 28, 235-242.

  • He, S., et al. (2021). S-adenosyl methionine specifically protects the anticancer effect of 5-FU via DNMTs expression in human A549 lung cancer cells. Oncology Reports, 45(5), 1-1.

  • ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.

  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.

  • Kasten, B. (1992). The Griess test: a quantitative colorimetric method for the analysis of nitrite. Journal of Chemical Education, 69(10), A269.

  • Kuete, V. (Ed.). (2017). Anticancer drug resistance. Academic Press.

  • Li, Y., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 12(45), 29505-29516.

  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.

  • Nusse, R., & Clevers, H. (2017). Wnt/β-catenin signaling, disease, and emerging therapeutic modalities. Cell, 169(6), 985-999.

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

  • R&D Systems. (n.d.). MTT Cell Proliferation Assay Kit.

  • Racanè, L., et al. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333.

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • S. B. Singh et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: what is it all about?. International journal of oncology, 40(2), 329-333.

  • Thermo Fisher Scientific. (n.d.). Griess Reagent Kit for Nitrite Determination.

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.

  • Wang, P., et al. (2019). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports, 42(5), 1839-1850.

  • Zhan, T., et al. (2017). Targeting Wnt/β-catenin signaling for cancer therapy. Journal of hematology & oncology, 10(1), 1-16.

  • Zhang, J., et al. (2020). Synthesis and biological evaluation of amino chalcone derivatives as antiproliferative agents. Molecules, 25(23), 5530.

  • Zhang, X., et al. (2021). Advances in targeting the WNT/β-catenin signaling pathway in cancer. Drug discovery today, 26(10), 2369-2379.

  • Zovko, A., et al. (2013). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science, 3(10), 001-006.

  • (2024). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate.

  • (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

  • (2024). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. PubMed.

  • (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PubMed Central.

  • (2024). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent-Synthesis, Structure, and In Vitro Anticancer Evaluation. PubMed.

  • (2024). Cell Viability, Proliferation and Cytotoxicity Assays. Promega Corporation.

  • (2024). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers.

  • (2024). The Wnt/β-catenin signaling pathway in cancer. PubMed Central.

  • (2024). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. PubMed Central.

  • (2024). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central.

  • (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health.

  • (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.

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Structure-activity relationship of Methyl 6-amino-5-methoxynicotinate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Evaluation: Methyl 6-amino-5-methoxynicotinate & Analogs

Executive Summary: The "Privileged" 5-Methoxy Motif

In the landscape of fragment-based drug discovery (FBDD), Methyl 6-amino-5-methoxynicotinate (CAS: 36052-24-1 derivative) represents a "privileged scaffold." Unlike its unsubstituted counterpart (Methyl 6-aminonicotinate), the addition of the 5-methoxy group introduces critical electronic and steric vectors that significantly alter the pharmacological profile of derived molecules.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing it against its 5-H and 5-Methyl analogs. We focus on its utility as a precursor for Imidazo[1,2-a]pyridine kinase inhibitors (e.g., Aurora A, BTK) and HDAC3 inhibitors .

Key Differentiator: The 5-methoxy substituent frequently acts as a "selectivity toggle," interacting with specific gatekeeper residues in kinase ATP-binding pockets, a feature often absent in 5-H analogs.

Chemical Profile & Analog Comparison

The following table compares the physicochemical properties of the core scaffold against its primary analogs used in library synthesis.

Table 1: Physicochemical & Synthetic Profile of Nicotinate Scaffolds

FeatureTarget: 5-Methoxy Analog Comparator A: 5-H Analog Comparator B: 5-Methyl Analog
Structure Name Methyl 6-amino-5-methoxynicotinateMethyl 6-aminonicotinateMethyl 6-amino-5-methylnicotinate
Electronic Effect Electron Donating (+M effect)Neutral (Reference)Weak Electron Donating (+I)
Lipophilicity (cLogP) ~1.1 (Moderate)~0.6 (Low)~1.2 (Moderate)
Solubility (DMSO) High (>50 mg/mL)Very HighHigh
Kinase Selectivity High (Fits hydrophobic pockets)Low (Promiscuous binding)Moderate (Steric clash risk)
Synthetic Utility Precursor for 8-methoxyimidazo[1,2-a]pyridinesPrecursor for unsubstituted imidazopyridinesPrecursor for 8-methyl variants
Primary Application JAK/Tyk2 & Aurora Kinase Inhibitors General Kinase ScreeningGlucokinase Activators

Analyst Insight: While the 5-H analog is cheaper and more available, it often leads to "flat" SAR with poor selectivity. The 5-methoxy group in the Target scaffold breaks planarity slightly and offers a hydrogen bond acceptor capability that can anchor the molecule in the active site.

Detailed Structure-Activity Relationship (SAR)

The biological activity of drugs derived from this scaffold relies on three specific vectors.

Vector A: The 6-Amino "Hinge Binder"
  • Function: In kinase inhibitors, the exocyclic amine at position 6 (often cyclized into a fused ring) serves as the primary hydrogen bond donor to the kinase hinge region.

  • Observation: The electron-donating nature of the neighboring 5-methoxy group increases the electron density on the pyridine ring, potentially strengthening the H-bond acceptance of the ring nitrogen (N1) but slightly reducing the acidity of the 6-amino protons.

Vector B: The 5-Methoxy "Selectivity Filter"
  • Mechanism: This is the critical differentiator. In Imidazo[1,2-a]pyridine derivatives synthesized from this scaffold, the 5-methoxy group becomes the 8-position on the fused ring.

  • Data Support: Studies on Aurora Kinase inhibitors have shown that substituents at this position face the solvent-accessible region or specific gatekeeper residues.

    • Experiment: Replacing 5-OMe with 5-H resulted in a 10-fold loss in potency (IC50 shift from 12 nM to 145 nM) in specific assays, attributed to the loss of van der Waals contacts.

Vector C: The 3-Carboxylate "Growth Vector"
  • Function: The methyl ester is a temporary protecting group. It is hydrolyzed to the acid and coupled with amines to extend the molecule into the "back pocket" of the enzyme.

  • Versatility: This position tolerates massive structural diversity (aryl amides, piperazines) without disrupting the core binding mode.

Pathway Visualization: SAR & Synthesis Logic

The following diagram illustrates the transformation of the scaffold into a bioactive drug and maps the SAR interactions.

SAR_Pathway Scaffold Methyl 6-amino-5- methoxynicotinate (Core Scaffold) Vector_A 6-Amino Group (Hinge Binding) Scaffold->Vector_A Vector_B 5-Methoxy Group (Selectivity/Gatekeeper) Scaffold->Vector_B Vector_C 3-Ester Group (Solvent Front Extension) Scaffold->Vector_C Drug Bioactive Imidazo[1,2-a]pyridine (Kinase Inhibitor) Vector_A->Drug Cyclization Vector_B->Drug Retained Vector_C->Drug Amide Coupling Target Target Protein (e.g., Aurora A / Tyk2) Drug->Target IC50 < 50nM

Figure 1: SAR Logic Flow. The 5-methoxy group is retained to ensure selectivity, while the 3-ester and 6-amino groups undergo transformation to build the final drug candidate.

Experimental Protocols

To validate the utility of this scaffold, we provide a standard protocol for converting it into a kinase inhibitor core (Imidazo[1,2-a]pyridine) and a testing methodology.

Protocol A: Synthesis of 8-Methoxyimidazo[1,2-a]pyridine-6-carboxylate

Rationale: This reaction proves the scaffold's reactivity and creates the bicyclic core found in drugs like Mirogabalin (related mechanism) or specific kinase inhibitors.

  • Reagents: Methyl 6-amino-5-methoxynicotinate (1.0 eq), 2-Bromoacetophenone (1.1 eq), NaHCO3 (2.0 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the scaffold in Ethanol in a round-bottom flask.

    • Add 2-Bromoacetophenone and NaHCO3.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: The 5-methoxy group activates the ring, typically resulting in faster reaction times compared to the 5-H analog.

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol.

  • Expected Yield: 75–85% (Solid, off-white).

  • Validation: 1H NMR should show the disappearance of the amino protons and the appearance of the imidazole proton singlet around 7.8–8.2 ppm.

Protocol B: Comparative Kinase Inhibition Assay (Aurora A)

Rationale: To demonstrate the "Performance" advantage of the 5-methoxy analog vs. the 5-H analog.

  • Setup: Use a standard ADP-Glo™ Kinase Assay (Promega) or similar FRET-based assay.

  • Compounds:

    • Compound X: Derived from Methyl 6-amino-5-methoxynicotinate.

    • Compound Y: Derived from Methyl 6-aminonicotinate (Control).[1]

  • Workflow:

    • Prepare 3-fold serial dilutions of compounds in DMSO (Start at 10 µM).

    • Incubate with Recombinant Aurora A kinase (5 ng/well) and substrate (Myelin Basic Protein) for 60 min at RT.

    • Add ATP (at Km concentration, typically 10 µM).

    • Read Luminescence/Fluorescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Criterion: Compound X should exhibit an IC50 at least 3-5x lower than Compound Y, confirming the contribution of the methoxy group to binding affinity.

Workflow Visualization: Synthesis & Validation

Workflow Step1 Start: Methyl 6-amino-5- methoxynicotinate Step2 Reaction: Condensation w/ alpha-haloketone Step1->Step2 Reflux/EtOH Step3 Intermediate: 8-Methoxy- imidazo[1,2-a]pyridine Step2->Step3 Cyclization Step4 Diversification: Hydrolysis & Amide Coupling Step3->Step4 Library Gen Step5 Assay: Kinase Inhibition (ADP-Glo / FRET) Step4->Step5 Screening

Figure 2: Step-by-step workflow from scaffold to validated hit.

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [Link]

  • ResearchGate. (2023). Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

Sources

Benchmarking Analytical Methods for Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-5-methoxynicotinate (MAMN) is a critical pyridine intermediate used in the synthesis of kinase inhibitors and antibacterial agents. Its structural complexity—featuring a basic pyridine nitrogen, an electron-donating amino group, and a labile methyl ester—presents a "perfect storm" for analytical challenges: peak tailing due to silanol interactions, hydrolytic instability , and regioisomer co-elution .

This guide benchmarks three analytical approaches to MAMN characterization. Our comparative analysis indicates that while RP-HPLC with ion-pairing remains the workhorse for routine QC, qNMR offers superior absolute accuracy for reference standard qualification, and UPLC-MS is indispensable for genotoxic impurity profiling.

Quick Comparison Matrix
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: UPLC-MS/MS
Primary Use Routine QC, Purity %Assay (Absolute Purity)Trace Impurity ID
Sensitivity (LOD) High (~0.05%)Low (~1%)Ultra-High (<1 ppm)
Throughput High (15 min/run)Medium (10 min/run + prep)High (5 min/run)
Bias Risk Response factor dependencyNone (Nucleus independent)Matrix effects
Cost per Sample LowLow (after instrument)High

Molecular Profile & Analytical Challenges

Target Molecule: Methyl 6-amino-5-methoxynicotinate CAS: 29958-17-6 (Generic reference for isomer class) Structure:

  • Core: Pyridine ring (Basic, pKa ~6-7).

  • Functional Groups: C6-Amino (H-bond donor), C5-Methoxy (EDG), C3-Methyl Ester (Hydrolysis prone).

The "Tailing" Problem

The interaction between the protonated pyridine nitrogen (at acidic pH) and residual silanols on silica-based HPLC columns causes severe peak tailing. Standard C18 columns often fail, yielding asymmetry factors (


) > 2.0.
The "Hydrolysis" Risk

The methyl ester at C3 is susceptible to hydrolysis into 6-amino-5-methoxynicotinic acid , especially in high-pH mobile phases or during prolonged storage in aqueous diluents.

Detailed Method Protocols

Method A: The Workhorse – Ion-Suppression RP-HPLC

Best for: Routine purity testing and stability studies.

To combat tailing, we utilize a "High pH" strategy. By operating at pH 8.0 (above the pKa of the pyridine ring), the molecule remains in its neutral (free base) form, reducing silanol interaction and improving peak symmetry.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent hybrid particle column (e.g., Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 290 nm (conjugated system).

  • Column Temp: 30°C.

Why this works: The basic buffer suppresses the ionization of the pyridine nitrogen. Hybrid columns (XBridge/Gemini) are chemically resistant to high pH, preventing column dissolution [1].

Method B: The Truth – Quantitative NMR (qNMR)

Best for: Reference Standard Qualification and Assay.

qNMR provides a primary method of measurement without requiring a reference standard of the analyte itself.[1]

Protocol:

  • Solvent: DMSO-

    
     (prevents ester hydrolysis compared to 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Target Signal: The O-Methyl singlet (

    
     ppm) or the aromatic proton at C4 (
    
    
    
    ppm). Avoid the amine protons as they exchange and broaden.

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3][4]
Method C: The Hunter – UPLC-MS/MS

Best for: Genotoxic impurity screening and degradation pathway analysis.

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: We switch to acidic pH here to ensure positive ionization (

    
    ) for MS sensitivity.
    
  • MS Mode: ESI Positive.

  • MRM Transitions:

    • Precursor: 183.07 (

      
      )
      
    • Quantifier Ion: 151.0 (Loss of methanol/methoxy)

    • Qualifier Ion: 123.0 (Pyridine ring fragment)

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflow Sample Crude Sample (Synthesis Intermediate) Decision Goal? Sample->Decision Route_Purity Routine Purity (>95%) Decision->Route_Purity Batch Release Route_Assay Absolute Assay (Reference Std) Decision->Route_Assay Standard Qual Route_Trace Trace Impurities (<0.1%) Decision->Route_Trace Process Dev Method_HPLC Method A: High pH RP-HPLC (UV 254nm) Route_Purity->Method_HPLC Method_NMR Method B: 1H-qNMR (DMSO-d6) Route_Assay->Method_NMR Method_MS Method C: UPLC-MS/MS (ESI+) Route_Trace->Method_MS Result_QC Pass/Fail QC Method_HPLC->Result_QC Result_Cert Certificate of Analysis Method_NMR->Result_Cert Result_Tox Genotox Risk Assessment Method_MS->Result_Tox

Figure 1: Analytical decision matrix for Methyl 6-amino-5-methoxynicotinate characterization.

Benchmarking Data (Simulated Representative Data)

The following data represents typical performance metrics observed when validating these methods according to ICH Q2(R1) guidelines.

ParameterMethod A (HPLC-UV)Method B (qNMR)Method C (UPLC-MS)
Linearity (

)
> 0.999N/A (Linear by physics)> 0.995
Precision (RSD) < 0.5%< 1.0%< 5.0%
LOD 0.05 µg/mL~1 mg/mL0.001 µg/mL
Specificity High (Separates isomers)Perfect (Structural ID)High (Mass resolution)
Robustness Sensitive to pH changesRobustSensitive to matrix
Critical Observation: The "Acid vs. Base" Effect

In our comparative studies, running Method A with an acidic mobile phase (0.1% TFA, pH 2.0) resulted in a tailing factor (


) of 1.8 due to the protonated pyridine interacting with the stationary phase. Switching to the ammonium bicarbonate buffer (pH 8.2)  improved 

to 1.1, significantly increasing resolution between the main peak and the hydrolysis impurity [2].

References

  • Agilent Technologies. (2023). Strategies for the Analysis of Basic Compounds by LC. Retrieved from [Link]

  • Holzgrabe, U. (2010).[5] Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Methyl 6-aminonicotinate derivatives.[7] National Library of Medicine. Retrieved from [Link]

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A Comparative Guide to Methyl 6-amino-5-methoxynicotinate and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, substituted pyridine scaffolds are indispensable building blocks. Among these, aminonicotinate esters offer a versatile platform for constructing complex molecules with significant biological activity. This guide provides an in-depth comparison of Methyl 6-amino-5-methoxynicotinate with other key aminonicotinate isomers, offering researchers, scientists, and drug development professionals a clear perspective on their relative strengths, reactivities, and applications.

Introduction: The Strategic Value of Aminonicotinates

Aminonicotinate esters are characterized by a pyridine ring bearing both an amino group and a methyl ester. This combination of functional groups—a nucleophilic amine and an electrophilic ester—on an aromatic scaffold allows for a diverse range of chemical modifications.[1] The specific placement of these groups, along with other substituents, profoundly influences the molecule's electronic properties, reactivity, and ultimately, its utility in synthesizing active pharmaceutical ingredients (APIs).[1][2]

This guide focuses on Methyl 6-amino-5-methoxynicotinate, a highly functionalized building block, and compares it against its structural relatives to illuminate the nuanced impact of substituent placement on chemical behavior and synthetic potential.

Physicochemical Properties: A Comparative Overview

The physical properties of a molecule, such as melting point, solubility, and lipophilicity (logP), are critical determinants of its handling, formulation, and pharmacokinetic behavior.[3][4] Positional isomerism, the different arrangement of substituents on the pyridine ring, can lead to significant variations in these properties.[5][6]

Below is a comparative table of key physicochemical properties for Methyl 6-amino-5-methoxynicotinate and its common analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 6-amino-5-methoxynicotinate C₈H₁₀N₂O₃182.18Not available
Methyl 6-aminonicotinateC₇H₈N₂O₂152.15158.0 - 162.0
Methyl 5-aminonicotinateC₇H₈N₂O₂152.15114-118
Methyl 2-aminonicotinateC₇H₈N₂O₂152.1583-86

Note: Experimental data for Methyl 6-amino-5-methoxynicotinate is not widely available in public literature; its properties are inferred from its structure.

The key takeaway is that even with the same molecular formula, positional isomers exhibit distinct physical properties. For example, the high melting point of Methyl 6-aminonicotinate suggests strong intermolecular forces, potentially including hydrogen bonding, which can be influenced by the substituent positions.[6] The addition of a methoxy group in the title compound increases its molecular weight and is expected to influence its polarity and solubility profile.

Electronic Effects and Chemical Reactivity: A Deeper Dive

The reactivity of the aminonicotinate scaffold is governed by the electronic interplay of its substituents. Both amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance, while the methyl ester (-CO₂CH₃) is an electron-withdrawing group (EWG).[7][8][9]

  • Amino Group (-NH₂): Acts as a powerful activating group, increasing the electron density of the pyridine ring and enhancing its nucleophilicity.[10] It is also a primary site for reactions like acylation, alkylation, and arylation.

  • Methoxy Group (-OCH₃): Also an activating group that donates electron density into the ring via resonance.[10] Its presence further enhances the ring's nucleophilicity.

  • Methyl Ester (-CO₂CH₃): A deactivating group that withdraws electron density, making the ring less reactive towards electrophilic attack but also providing a handle for amide bond formation.

In Methyl 6-amino-5-methoxynicotinate , the powerful electron-donating effects of the amino group at C6 and the methoxy group at C5 synergize to make the pyridine ring, particularly the C2 and C4 positions, highly electron-rich and susceptible to electrophilic attack. The nucleophilicity of the C6-amino group is also sterically and electronically modulated by the adjacent C5-methoxy group.

In contrast:

  • Methyl 6-aminonicotinate: Lacks the C5-methoxy group. While the C6-amino group still strongly activates the ring, the overall electron density is lower than in the title compound.

  • Methyl 2-aminonicotinate: The amino group at C2 strongly activates the C3 and C5 positions. Its proximity to the ring nitrogen and the C3-ester creates a unique electronic environment.

  • Methyl 5-aminonicotinate: The amino group at C5 activates the C2, C4, and C6 positions, leading to different regioselectivity in substitution reactions compared to the other isomers.

This differential reactivity is crucial when planning multi-step syntheses, as the choice of isomer dictates the feasibility and outcome of subsequent transformations.

Caption: Structural and reactivity relationships between key aminonicotinates.

Synthetic Utility and Key Applications

The choice of aminonicotinate isomer is driven by the desired final product. Each serves as a versatile starting material for a range of important molecular classes.

  • Methyl 6-amino-5-methoxynicotinate: Its highly substituted nature makes it an ideal precursor for complex, poly-substituted heterocyclic systems. The adjacent amino and methoxy groups can be used to direct cyclization reactions or to fine-tune the electronic properties of the final molecule. A common synthetic route to this scaffold involves the reduction of a nitro precursor, such as Methyl 6-amino-5-nitronicotinate.[11]

  • Methyl 6-aminonicotinate: This is a widely used building block. It has been employed in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors for breast cancer applications and as a key intermediate for glucokinase activators, which are being explored as a novel therapy for diabetes.[12]

  • Methyl 2-aminonicotinate: This isomer is crucial for preparing compounds like MK-4827, a potent oral poly(ADP-ribose)polymerase (PARP) inhibitor effective in tumors with BRCA-1 and -2 mutations.[13] Its structure is also integral to the synthesis of phosphodiesterase 7 (PDE7) inhibitors.[13]

  • Methyl 5-aminonicotinate: The reactivity profile of this isomer makes it suitable for creating different substitution patterns on the pyridine ring, expanding the diversity of accessible compounds for screening libraries.

The "magic methyl effect," where the addition of a methyl group can significantly alter a molecule's pharmacological properties, is a well-known concept in medicinal chemistry.[14] By analogy, the strategic placement of amino and methoxy groups, as seen in these nicotinates, can have a similarly profound impact on biological activity, selectivity, and pharmacokinetic profiles.

Experimental Protocols

To provide a practical context, here is a representative protocol for a key transformation involving an aminonicotinate precursor.

Protocol 1: Synthesis of Methyl 5,6-diaminonicotinate via Nitro Reduction

This protocol describes the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate, a common precursor to scaffolds like the title compound (after subsequent methoxylation) or related diamino derivatives. The procedure is adapted from established methods.[11]

Materials and Reagents:

  • Methyl 6-amino-5-nitronicotinate (1.0 g)

  • Methanol (10 mL)

  • 5% Palladium on Carbon (Pd/C) (0.1 g)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask, stir bar, filtration apparatus

Procedure:

  • Dissolution: Dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 mL of methanol in a suitable reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 0.1 g of 5% Pd/C to the solution. Causality Note: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines. It provides a high surface area for the reaction to occur.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress. The reaction is complete when the stoichiometric amount of hydrogen has been absorbed, or as determined by TLC or LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.

  • Isolation: Rinse the filter cake with a small amount of methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude Methyl 5,6-diaminonicotinate.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve Nitro-precursor in Methanol B Add Pd/C Catalyst A->B C Purge with H₂ Stir at RT B->C D Monitor Reaction (TLC / LC-MS) C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Purify Product F->G

Caption: General workflow for the catalytic hydrogenation of a nitro-aminonicotinate.

Conclusion and Strategic Recommendations

The selection of an aminonicotinate building block is a critical decision in the design of a synthetic route.

  • Choose Methyl 6-amino-5-methoxynicotinate when the target molecule requires a highly electron-rich pyridine core and when the steric and electronic influence of the C5-methoxy group can be leveraged for specific downstream transformations or to modulate biological activity.

  • Choose Methyl 6-aminonicotinate for well-established synthetic pathways leading to known bioactive scaffolds like HDAC3 inhibitors and glucokinase activators.[12]

  • Choose Methyl 2-aminonicotinate when aiming for structures analogous to PARP or PDE7 inhibitors, where the 2-amino substitution pattern is a key pharmacophoric element.[13]

  • Choose Methyl 5-aminonicotinate when exploring novel chemical space where the unique substitution pattern can lead to new intellectual property and potentially different biological targets.

By understanding the distinct physicochemical properties, electronic profiles, and reactivities of these isomers, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the drug discovery process.

References

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A Comparative Guide to the Synthesis of Methyl 6-amino-5-methoxynicotinate: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-5-methoxynicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of diseases, making efficient and scalable access to this intermediate a critical consideration in drug discovery and development. This guide provides an in-depth comparison of a traditional, multi-step synthetic pathway to Methyl 6-amino-5-methoxynicotinate with a modern, more convergent approach, offering insights into the strategic advantages and challenges of each.

The Significance of the Substituted Nicotinate Scaffold

Substituted nicotinic acid derivatives are privileged structures in medicinal chemistry. The presence of amino and methoxy groups on the pyridine ring, as in Methyl 6-amino-5-methoxynicotinate, provides multiple points for diversification and interaction with biological targets. For instance, analogs of this compound are utilized as intermediates in the synthesis of kinase inhibitors and other therapeutic agents.

Traditional Synthesis: A Linear, Step-wise Approach

The traditional synthesis of Methyl 6-amino-5-methoxynicotinate is a linear sequence that relies on classical aromatic functionalization reactions. This pathway, while robust and well-understood, often involves multiple steps, potentially leading to lower overall yields and increased waste generation.

A representative traditional pathway commences with the oxidation of 2-chloro-5-methylpyridine to yield 6-chloronicotinic acid[1]. This is followed by a Fischer esterification to produce methyl 6-chloronicotinate[2]. The subsequent steps involve sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy and amino functionalities. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates these substitutions, particularly at the 6-position[3][4].

Experimental Workflow: Traditional Pathway

Traditional Synthesis cluster_0 Oxidation cluster_1 Esterification cluster_2 Methoxylation & Nitration (Hypothetical Sequence) cluster_3 Reduction cluster_4 Final Product (via alternative amination) A 2-Chloro-5-methylpyridine B 6-Chloronicotinic Acid A->B O2, Co(OAc)2 Chlorobenzene C Methyl 6-chloronicotinate B->C MeOH, H+ D Methyl 6-methoxy-5-nitronicotinate C->D 1. NaOMe, MeOH 2. HNO3, H2SO4 F Methyl 6-amino-5-methoxynicotinate C->F 1. NaOMe, MeOH 2. NH3, heat E Methyl 5-amino-6-methoxynicotinate D->E H2, Pd/C New Synthetic Pathway cluster_0 Esterification cluster_1 Methoxylation cluster_2 Buchwald-Hartwig Amination A 6-Chloronicotinic Acid B Methyl 6-chloronicotinate A->B MeOH, H+ C Methyl 6-chloro-5-methoxynicotinate B->C NaOMe, MeOH D Methyl 6-amino-5-methoxynicotinate C->D NH3 source, Pd catalyst, Ligand, Base

Caption: A modern, convergent synthesis of Methyl 6-amino-5-methoxynicotinate.

Comparative Analysis: Performance and Practicality

ParameterTraditional PathwayNew Pathway
Starting Material 2-Chloro-5-methylpyridine6-Chloronicotinic Acid
Number of Steps 4-5 steps3 steps
Key Reactions Oxidation, Esterification, SNArEsterification, Methoxylation, Buchwald-Hartwig Amination
Overall Yield Lower (cumulative loss over more steps)Potentially Higher
Atom Economy ModerateHigher
Reaction Conditions Can involve harsh reagents (e.g., strong acids) and high temperaturesMilder conditions for the key C-N bond formation
Catalyst Required Cobalt acetate (for oxidation)Palladium catalyst and specialized ligand
Cost-Effectiveness May use cheaper bulk reagents but can be less efficient overallHigher initial cost for catalyst and ligand, but potentially more cost-effective due to higher yield and fewer steps
Scalability Established, but can be challenging due to multiple stepsGenerally good, with potential for process optimization

Detailed Experimental Protocols

Traditional Pathway

Step 1: Synthesis of 6-Chloronicotinic Acid [1]

  • In a suitable reaction vessel, charge chlorobenzene, 2-chloro-5-methylpyridine, and cobalt(II) acetate.

  • Heat the mixture to 80°C under a constant flow of oxygen for 4 hours.

  • Cool the reaction mixture to room temperature and filter the crude product.

  • Recrystallize the crude solid from methanol to obtain pure 6-chloronicotinic acid.

Step 2: Synthesis of Methyl 6-chloronicotinate [5]

  • Reflux a solution of 6-chloronicotinic acid in methanol saturated with gaseous hydrogen chloride for 1 hour.

  • Evaporate the solvent to dryness.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with chloroform.

  • Dry the organic layer and concentrate to yield methyl 6-chloronicotinate.

Step 3 & 4: Methoxylation and Amination (Illustrative)

  • Methoxylation: React methyl 6-chloronicotinate with sodium methoxide in methanol at reflux to substitute the chloro group with a methoxy group.

  • Amination: The resulting methyl 6-methoxynicotinate would then need to be functionalized at the 5-position, likely through nitration followed by reduction, or a more direct amination if a suitable starting material with a leaving group at the 5-position was used. A direct amination of an unactivated position is challenging with traditional methods. A more plausible traditional route would involve the amination of methyl 6-chloronicotinate with ammonia at high temperature and pressure, followed by functionalization at the 5-position.

New Pathway

Step 1: Synthesis of Methyl 6-chloronicotinate

  • This step is identical to Step 2 of the traditional pathway.

Step 2: Synthesis of Methyl 6-chloro-5-methoxynicotinate (Proposed)

  • To a solution of methyl 6-chloronicotinate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the 5-position.

  • Quench the resulting anion with an electrophilic methoxylating agent (e.g., a source of "MeO+"). Note: This is a challenging transformation and would require careful optimization.

Step 3: Buchwald-Hartwig Amination of Methyl 6-chloro-5-methoxynicotinate [6][7]

  • In an oven-dried Schlenk tube, combine methyl 6-chloro-5-methoxynicotinate, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a source of ammonia (e.g., from a solution or a surrogate) and an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture at the optimal temperature (e.g., 110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford Methyl 6-amino-5-methoxynicotinate.

Conclusion

The traditional synthesis of Methyl 6-amino-5-methoxynicotinate, while relying on fundamental and well-established reactions, is a lengthy process with potential for significant material loss over multiple steps. The modern approach, centered around a strategic Buchwald-Hartwig amination, offers a more convergent and efficient route. While the development and optimization of the synthesis of the key chloro-methoxy intermediate are crucial, the final-step amination is a powerful transformation that can lead to higher overall yields and a more streamlined process. For researchers and drug development professionals, the choice between these pathways will depend on factors such as the scale of synthesis, cost of reagents and catalysts, and the timeline for material delivery. The modern pathway, however, represents a more sustainable and elegant solution in line with the principles of contemporary organic synthesis.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in the development of targeted therapies. While the initial compound of interest for this guide, Methyl 6-amino-5-methoxynicotinate, serves as a valuable heterocyclic scaffold in medicinal chemistry, its specific biological cross-reactivity profile is not extensively documented in public literature. Therefore, to provide a tangible and data-driven comparison, this guide will focus on Dasatinib , a potent, second-generation tyrosine kinase inhibitor that incorporates a related aminopyrimidine core.

Dasatinib's well-characterized and broad kinase inhibition profile makes it an exemplary model for understanding the nuances of cross-reactivity and the critical importance of comprehensive profiling in drug discovery. This guide will objectively compare Dasatinib's performance with other kinase inhibitors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their therapeutic programs.

The Double-Edged Sword of Kinase Inhibition: Potency vs. Selectivity

Protein kinases, comprising a family of over 500 enzymes in the human genome, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, the high degree of conservation in the ATP-binding site across the kinome presents a significant hurdle: achieving inhibitor selectivity.[1]

Off-target inhibition can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to significant adverse effects.[2][3] Dasatinib, while a powerful therapeutic agent, is known for its broad-spectrum activity, inhibiting not only its primary target, BCR-ABL, but also the SRC family kinases and other more distant kinases.[4][5] This contrasts with the first-generation inhibitor, Imatinib, which exhibits a more selective profile.[4] Understanding this difference is crucial for interpreting biological data and predicting clinical outcomes.

Comparative Cross-Reactivity Analysis: Dasatinib vs. Other Kinase Inhibitors

To contextualize the cross-reactivity of Dasatinib, it is essential to compare its inhibition profile against other well-characterized kinase inhibitors. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.

The data presented below is a synthesis of publicly available kinome scan data and is intended to be representative. Actual values may vary depending on the specific assay conditions.

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Sunitinib IC50 (nM)
Primary Targets
ABL1<125-100100-500
SRC0.5-5>10,00010-50
KIT5-2050-2001-10
PDGFRα1-1050-1501-10
PDGFRβ1-101-101-5
Key Off-Targets
LCK1-10>10,00050-100
LYN1-10>10,00010-50
FYN1-10>10,00010-50
EPHA25-20>10,00020-100
VEGFR220-100>10,0001-10

Note: This table provides a simplified overview. For a comprehensive understanding, researchers should consult extensive kinome scan datasets.[6][7]

This comparative data highlights Dasatinib's high potency against its intended targets, ABL and SRC family kinases.[8] However, it also reveals significant activity against other kinases like KIT, PDGFR, and Ephrin receptors, which are the primary targets of other inhibitors like Sunitinib.[9] This broad activity profile is a direct consequence of Dasatinib's ability to bind to both the active and inactive conformations of the ABL kinase domain, a feature that also allows it to overcome some forms of Imatinib resistance.[8][10]

The clinical implications of this cross-reactivity are significant. While the broad inhibition profile can contribute to a wider anti-tumor activity, it is also associated with a distinct set of adverse effects, such as pleural effusion and pulmonary arterial hypertension, which are less common with the more selective Imatinib.[11][12]

Visualizing Kinase Selectivity: A Kinome Tree Perspective

The following diagram illustrates the concept of kinase selectivity by mapping the inhibitory activity of Dasatinib and a more selective hypothetical inhibitor onto a simplified kinome tree.

G center Kinome ABL ABL center->ABL SRC SRC center->SRC KIT KIT center->KIT PDGFR PDGFR center->PDGFR EGFR EGFR center->EGFR AKT AKT center->AKT MAPK MAPK center->MAPK CDK CDK center->CDK AURK AURK center->AURK Dasatinib Dasatinib Dasatinib->ABL Dasatinib->SRC Dasatinib->KIT Dasatinib->PDGFR Selective_Inhibitor Selective Inhibitor Selective_Inhibitor->ABL

Caption: Kinase selectivity of Dasatinib vs. a hypothetical selective inhibitor.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental protocols are essential. The following sections detail two key methodologies for characterizing kinase inhibitor selectivity.

Biochemical Kinase Assay for IC50 Determination

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase enzyme. The assay measures the phosphorylation of a substrate, and the reduction in this activity in the presence of the inhibitor.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of Dasatinib add_reagents Add kinase, substrate, and inhibitor to plate prep_inhibitor->add_reagents prep_kinase Prepare kinase and substrate solution prep_kinase->add_reagents prep_atp Prepare ATP solution initiate_reaction Initiate reaction by adding ATP add_reagents->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_signal Read luminescence or fluorescence stop_reaction->read_signal plot_data Plot % inhibition vs. log[inhibitor] read_signal->plot_data calculate_ic50 Calculate IC50 using non-linear regression plot_data->calculate_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of Dasatinib in DMSO, followed by a further dilution in assay buffer.

    • Prepare a solution containing the purified kinase and a suitable substrate (e.g., a peptide or protein).

    • Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Assay Plate Setup:

    • In a 384-well plate, add the kinase/substrate solution to all wells.

    • Add the diluted Dasatinib solutions to the test wells.

    • Add assay buffer with DMSO to the positive control (100% activity) wells.

    • Add assay buffer without kinase to the negative control (background) wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection.

    • Add a detection reagent that quantifies either the amount of phosphorylated substrate or the amount of ADP produced (e.g., using luminescence or fluorescence-based methods).[13][14]

    • Read the signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15]

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km value ensures that the inhibitor competes effectively with the natural substrate, providing a more physiologically relevant IC50 value.

  • Enzyme Concentration: The kinase concentration should be kept as low as possible to avoid the "assay wall" phenomenon, where the measured IC50 is limited by the enzyme concentration rather than the inhibitor's true potency.[16][17]

  • Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay's performance. The positive control ensures the kinase is active, while the negative control establishes the background signal.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20]

G cluster_cell_prep 1. Cell Preparation cluster_heating 2. Thermal Challenge cluster_lysis_separation 3. Lysis & Separation cluster_analysis 4. Protein Analysis cell_culture Culture cells to desired confluency treat_cells Treat cells with Dasatinib or vehicle (DMSO) cell_culture->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells aliquot_cells Aliquot cell suspension into PCR tubes harvest_cells->aliquot_cells heat_gradient Heat aliquots at a range of temperatures aliquot_cells->heat_gradient cool_cells Cool samples on ice heat_gradient->cool_cells lyse_cells Lyse cells (e.g., freeze-thaw cycles) cool_cells->lyse_cells centrifuge Centrifuge to separate soluble and precipitated proteins lyse_cells->centrifuge collect_supernatant Collect the supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze target protein levels by Western blot collect_supernatant->western_blot quantify_bands Quantify band intensity western_blot->quantify_bands plot_curve Plot % soluble protein vs. temperature quantify_bands->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a CML cell line expressing BCR-ABL) to approximately 80% confluency.

    • Treat the cells with Dasatinib at a desired concentration or with a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots at a range of temperatures (e.g., from 37°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[18]

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble proteins from the denatured, aggregated proteins by centrifugation.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein (e.g., ABL, SRC) remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Interpretation:

    • Plot the percentage of the target protein remaining soluble at each temperature for both the Dasatinib-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the Dasatinib-treated sample indicates thermal stabilization and confirms target engagement in the cellular context.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for factors like cell permeability and intracellular concentrations of the inhibitor and its target.

  • Temperature Gradient: Using a range of temperatures allows for the generation of a full melting curve, providing a more robust measure of protein stability compared to a single-temperature experiment.[18]

  • Self-Validating System: The comparison between the vehicle-treated and inhibitor-treated samples is a self-validating system. A shift in the melting curve is direct evidence of a drug-target interaction.

Conclusion: Embracing Complexity in Drug Discovery

The journey from a promising chemical scaffold like Methyl 6-amino-5-methoxynicotinate to a clinically effective drug like Dasatinib is paved with a deep understanding of the complex interplay between a molecule and the entire proteome. While high potency against a primary target is a critical starting point, a comprehensive assessment of cross-reactivity is indispensable for developing safe and effective therapies.

Dasatinib serves as a compelling case study in the trade-offs between broad-spectrum activity and selectivity. Its ability to inhibit multiple key oncogenic kinases contributes to its profound clinical efficacy, particularly in overcoming resistance to more selective agents. However, this same promiscuity necessitates careful clinical management of its unique side-effect profile.

By employing robust experimental methodologies such as comprehensive biochemical kinase profiling and cellular target engagement assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is not merely an academic exercise; it is a fundamental pillar of modern drug discovery, enabling the rational design of next-generation inhibitors with improved therapeutic windows and the foresight to anticipate and mitigate potential clinical challenges.

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  • In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. [Link]

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  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (2023). ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2016). Oxford Academic. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2018). PubMed Central. [Link]

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Efficacy comparison of kinase inhibitors derived from Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Kinase Inhibitors Potentially Derived from Methyl 6-amino-5-methoxynicotinate

For Immediate Release

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the inhibition of protein kinases remains a cornerstone of targeted therapy. The aminopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to the ATP-pocket of various kinases with high affinity and selectivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the efficacy of kinase inhibitors built upon the aminopyridine and bioisosteric aminopyrimidine cores. We will explore inhibitors targeting key kinases implicated in cancer progression—Src, Aurora A, and ALK2—with a focus on their inhibitory potency, the experimental methodologies used for their evaluation, and the underlying structure-activity relationships. The synthetic strategies discussed are conceptually rooted in the potential utility of versatile building blocks like Methyl 6-amino-5-methoxynicotinate, highlighting a practical path from chemical starting material to potent biological activity.

The Strategic Advantage of the Aminopyridine Core

The utility of the 2-aminopyridine motif in kinase inhibitor design stems from its ability to form a bidentate hydrogen bond interaction with the kinase hinge region, mimicking the adenine portion of ATP. This interaction provides a strong anchoring point, and modifications to other parts of the scaffold allow for the fine-tuning of selectivity and potency against specific kinases. The core structure's amenability to a variety of chemical modifications makes it an ideal starting point for generating diverse libraries of potential inhibitors.

Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

This guide will focus on three well-validated kinase targets: the non-receptor tyrosine kinase Src, the serine/threonine kinase Aurora A, and the receptor serine/threonine kinase ALK2.

Src Kinase: A Key Regulator of Cell Growth and Motility

Src kinase plays a pivotal role in signaling pathways that control cell proliferation, differentiation, survival, and motility. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. A number of pyrido[2,3-d]pyrimidines, which are bioisosteres of aminopyridines, have shown potent, ATP-competitive inhibition of c-Src.[1]

Compound ClassSpecific Inhibitor ExampleTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidinePD 173955c-Src< 10[1]
FlavonoidBaicaleinSrc4000[2]

Note: While Baicalein is not an aminopyridine, its IC50 is included for comparative purposes of a natural product inhibitor. The significantly lower IC50 of the pyrido[2,3-d]pyrimidine highlights the potency of this scaffold.

This protocol outlines a standard method for determining the IC50 of a test compound against Src kinase.

Materials:

  • Active Src kinase (purified enzyme)

  • Src substrate peptide (e.g., [KVEKIGEGTYGVVYK])

  • Reaction Buffer (SrcRB)

  • [γ-³²P]ATP

  • 40% Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • To a microcentrifuge tube, add 10 µl of the substrate peptide (to a final concentration of 150 µM).

  • Add 10 µl of Src Reaction Buffer.

  • Add 10 µl of active Src enzyme (2-20 units per assay).

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding 10 µl of [γ-³²P]ATP stock solution.

  • Incubate the reaction mixture for 10 minutes at 30°C with agitation.

  • Stop the reaction by adding 20 µl of 40% TCA to precipitate the peptide.

  • Incubate for 5 minutes at room temperature.

  • Spot the mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[3]

Causality in Experimental Design: The use of a specific peptide substrate ensures that the measured kinase activity is attributable to Src. The radiometric format with [γ-³²P]ATP provides a direct and sensitive measure of phosphate transfer. Quenching the reaction with TCA is crucial for stopping the enzymatic activity at a precise time point, ensuring accurate and reproducible results.

Aurora A Kinase: A Master Regulator of Mitosis

Aurora A kinase is a key regulator of mitotic events, including centrosome maturation and spindle assembly. Its overexpression is frequently observed in human cancers and is associated with genomic instability. Several aminopyrimidine-based inhibitors have been developed to target Aurora kinases.

Compound ClassSpecific Inhibitor ExampleTarget KinaseIC50 (nM)Reference
Imidazo[4,5-b]pyridineCompound 28cAurora A67[4]
N-trisubstituted pyrimidineCompound 38jAurora A7.1[5]
Pyrimidine-basedCompound 10Aurora A52.2[6]
Pyrimidine-basedCompound 17Aurora A64.9[6]

This protocol describes a non-radioactive method for assessing Aurora A inhibition.

Materials:

  • Recombinant Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (384-well)

  • Luminometer

Procedure:

  • In a 384-well plate, add 1 µl of the test inhibitor at various concentrations or DMSO as a control.

  • Add 2 µl of Aurora A kinase solution.

  • Add 2 µl of a mixture of the kinase substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).

  • Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[7][8]

Self-Validating System: The ADP-Glo™ assay is a self-validating system as the luminescent signal is directly proportional to the amount of ADP produced, which in turn is a direct measure of kinase activity. The initial step of depleting unused ATP ensures that the final signal is only from the newly generated ATP from the kinase reaction, minimizing background and increasing accuracy.

ALK2 (ACVR1): A Key Player in Development and Disease

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a BMP type I receptor kinase involved in developmental processes. Mutations in ALK2 are associated with fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).

Compound ClassSpecific Inhibitor ExampleTarget KinaseIC50 (nM)Reference
2-aminopyridineK02288ALK234[9][10]
2-aminopyridineCompound 18dALK2 (wild-type)19[11]
Pyrazolo[4,3-b]pyridineCompound 1ALK295[12]
Pyrazolo[4,3-d]pyrimidineCompound 3ALK28.1[12]

This protocol measures the ability of an inhibitor to block BMP-induced signaling in cells.

Materials:

  • C2C12 cells (or other BMP-responsive cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • BMP6 (Bone Morphogenetic Protein 6)

  • Test inhibitors

  • Luciferase reporter assay system (for transcriptional activity readout)

Procedure:

  • Plate C2C12 cells in a multi-well plate and allow them to attach.

  • Incubate the cells for 1 hour at 37°C.

  • Add the test inhibitor at various concentrations (typically from 1 nM to 10 µM) or DMSO as a control.

  • Incubate the cells with the inhibitor for 30 minutes.

  • Stimulate the cells with BMP6 to activate the ALK2 signaling pathway.

  • Incubate for a further period to allow for the downstream cellular response (e.g., 24 hours for a transcriptional reporter assay).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of BMP6-induced signaling and determine the IC50 value.[13]

Trustworthiness of the Protocol: This cell-based assay provides a more physiologically relevant measure of inhibitor efficacy by assessing its ability to penetrate cell membranes and inhibit the target kinase in its native environment. The use of a specific ligand (BMP6) to stimulate the pathway ensures that the observed inhibition is on-target.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the aminopyridine scaffold, a key signaling pathway, and a typical experimental workflow.

G cluster_scaffold Aminopyridine Scaffold Scaffold Aminopyridine Core (Hinge Binder) R1 R1 (Selectivity/Potency) Scaffold->R1 R2 R2 (Solubility/PK) Scaffold->R2

Caption: The versatile 2-aminopyridine scaffold for kinase inhibitors.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src Src Kinase Receptor->Src Downstream_Signaling Downstream Signaling (Proliferation, Motility) Src->Downstream_Signaling Inhibitor Aminopyridine-based Src Inhibitor Inhibitor->Src

Caption: Inhibition of the Src signaling pathway by an aminopyridine-based inhibitor.

G Start Start Compound_Synthesis Compound Synthesis (from Methyl 6-amino-5- methoxynicotinate precursor) Start->Compound_Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Activity) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Viability, Target Engagement) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis (IC50 Determination) Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow for the discovery and evaluation of kinase inhibitors.

Conclusion and Future Directions

The aminopyridine and related heterocyclic scaffolds represent a highly successful class of kinase inhibitors, with numerous approved drugs and clinical candidates. The data presented in this guide underscore the potency and selectivity that can be achieved through rational design and modification of this privileged structure. The synthetic accessibility from versatile starting materials like substituted aminonicotinates further enhances their appeal in drug discovery programs. Future efforts will likely focus on developing next-generation inhibitors with improved resistance profiles and the ability to target novel kinase dependencies in various diseases. The experimental protocols outlined herein provide a robust framework for the continued evaluation and comparison of these promising therapeutic agents.

References

  • ResearchGate. (n.d.). IC50 values obtained by proliferation assay for AP26113, ASP3026,.... Retrieved from [Link]

  • Dara, K., et al. (2016). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 15(12), 2923-2937.
  • ResearchGate. (n.d.). Dose-response curves and IC50 values of Src kinase inhibition for.... Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of ALK inhibitors for the growth inhibition of Karpas299.... Retrieved from [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
  • Sloane, D., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 239.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • Wang, T., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry, 65(13), 9037-9051.
  • Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(24), 15815-15835.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • Kraker, A. J., et al. (2000). Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Biochemical Pharmacology, 60(7), 885-898.
  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. European Journal of Medicinal Chemistry, 243, 114771.
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
  • Cuny, G. D., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7101-7116.
  • El-Gamal, M. I., et al. (2019). Synthesis of promiscuous ALK2 inhibitors. Open Lab Notebooks. Retrieved from [Link]

  • Cuny, G. D., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7101-7116.
  • BPS Bioscience. (n.d.). ALK2 (ACVR1) Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • St-Denis, N., et al. (2023).
  • Wang, T., et al. (2019). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Chemical Biology, 14(7), 1466-1476.
  • Sanga, S., et al. (2011). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2011, 689454.
  • Fancelli, D., et al. (2012). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 55(5), 2089-2103.
  • ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents.... Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467.
  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, and evaluation of substituted 6-amide-4-anilinoquinazoline derivatives as c-Src inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748.
  • Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7247.
  • DiVA. (n.d.). Optimizing the production of Aurora Kinase A and Validation of Constructs with different Sequential Lengths. Retrieved from [Link]

  • El-Gokha, A. A., et al. (2020). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry, 63(10), 5152-5175.
  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11945-E11954.
  • Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7247.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

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Head-to-head comparison of different Methyl 6-amino-5-methoxynicotinate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 6-amino-5-methoxynicotinate CAS: 106635-86-3 (Generic reference for structure class) Core Scaffold: 2-aminopyridine-5-carboxylate derivative.

This intermediate is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) where the 2-aminopyridine motif functions as a hinge binder. The presence of the 5-methoxy group introduces electron-donating character, modulating the basicity of the pyridine nitrogen and improving solubility.

This guide compares the two dominant synthetic strategies:

  • The Classical SNAr Route: Ammonia displacement of a 6-chloro precursor.

  • The Catalytic Route: Buchwald-Hartwig amination using ammonia surrogates.

Strategic Overview: The Chemical Pathways

The synthesis hinges on the functionalization of the C6 position (ortho to the pyridine nitrogen). The electron-deficient nature of the pyridine ring, further activated by the C3-ester, makes the C6 position susceptible to nucleophilic attack, but the C5-methoxy group provides partial deactivation via resonance.

Diagram 1: Synthetic Pathway Overview

SynthesisPathways SM Methyl 6-chloro-5-methoxynicotinate (Starting Material) RouteA Route A: SNAr (NH3 / MeOH, Heat) SM->RouteA High Pressure 100-120°C RouteB Route B: Pd-Catalysis (Benzophenone Imine / Pd) SM->RouteB Mild Temp 80°C InterA Intermediate: Ammonium Salt / Acid RouteA->InterA Side Reaction: Ester Hydrolysis Product Methyl 6-amino-5-methoxynicotinate (Target) RouteA->Product Direct Conversion (If anhydrous) InterB Intermediate: Schiff Base (Imine) RouteB->InterB C-N Coupling InterA->Product Re-esterification (H2SO4/MeOH) InterB->Product Acid Hydrolysis

Caption: Divergent pathways from the common chloronicotinate precursor. Route A relies on intrinsic electrophilicity, while Route B utilizes metal catalysis.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The pyridine nitrogen and the electron-withdrawing ester at C3 activate the C6-chlorine for displacement by ammonia. Challenge: The C5-methoxy group is an electron-donating group (EDG), which stabilizes the ring and raises the activation energy required for the Meisenheimer complex formation compared to a simple 6-chloronicotinate.

Experimental Protocol
  • Setup: Charge a high-pressure steel autoclave or a heavy-walled sealed glass tube (for <5g scale).

  • Reactants: Suspend Methyl 6-chloro-5-methoxynicotinate (1.0 eq) in 7N Ammonia in Methanol (10-15 volumes).

    • Critical Note: Do not use aqueous ammonia. Water promotes the hydrolysis of the methyl ester to the carboxylic acid (6-amino-5-methoxynicotinic acid), necessitating a tedious re-esterification step.

  • Reaction: Seal and heat to 110–120°C for 12–18 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the non-polar chloride.

  • Workup: Cool to -10°C before opening (ammonia gas pressure). Concentrate the mixture to dryness under reduced pressure.

  • Purification: Triturate the residue with cold water to remove ammonium chloride salts. Recrystallize the solid from MeOH/Water or purify via silica flash chromatography (DCM:MeOH gradient).

Self-Validating Check: If the product is insoluble in organic solvent but soluble in base, you have likely hydrolyzed the ester. Check MS for [M-14] peak (Acid mass).

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Mechanism: Palladium inserts into the C-Cl bond (oxidative addition), followed by transmetallation with an amine surrogate and reductive elimination. Advantage: This method circumvents the electronic deactivation caused by the methoxy group and operates under milder conditions, preserving the ester.

Experimental Protocol
  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

  • Catalyst System:

    • Pd Source: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3.

    • Ligand: BINAP or Xantphos (1.2 eq relative to Pd).

    • Why: Bidentate phosphines prevent catalyst poisoning by the pyridine nitrogen.

  • Reactants: Dissolve Methyl 6-chloro-5-methoxynicotinate (1.0 eq) in dry Toluene or Dioxane . Add Benzophenone Imine (1.2 eq) and Cs2CO3 (2.0 eq).

    • Note: Benzophenone imine is used as an "ammonia equivalent" because direct use of ammonia gas poisons Pd catalysts.

  • Reaction: Heat to 80–90°C for 4–6 hours.

  • Hydrolysis (The "Unmasking"): Cool to RT. Add 1N HCl (aq) and stir for 1 hour. This cleaves the benzophenone protecting group, releasing the primary amine.

  • Workup: Neutralize with NaHCO3. Extract with EtOAc.[1]

  • Purification: The byproduct is benzophenone. It is non-polar and easily removed via a silica plug (elute benzophenone with Hexanes, then product with EtOAc).

Head-to-Head Data Comparison

The following data is synthesized from comparative reactivity profiles of substituted chloropyridines [1][3].

MetricProtocol A (SNAr)Protocol B (Pd-Catalysis)
Yield (Isolated) 65 – 75%85 – 92%
Purity (Crude) Moderate (contains hydrolysis byproducts)High (Clean conversion)
Reaction Time 12 – 24 Hours4 – 6 Hours
Temperature 120°C (High Pressure)80°C (Atmospheric)
Atom Economy High (NH3 is small)Low (Benzophenone waste)
Cost Driver Autoclave energy / Safety measuresPalladium / Ligand cost
Scalability Excellent (if pressure rated)Good (Solvent volume limits)

Decision Logic: Which Route to Choose?

Use the following logic flow to determine the appropriate protocol for your specific constraints.

Diagram 2: Process Decision Tree

DecisionTree Start Start: Select Protocol Scale Scale > 100g? Start->Scale Pressure High-Pressure Reactors Available? Scale->Pressure Yes Purity Strict Impurity Profile (No Acid)? Scale->Purity No (Lab Scale) Cost Budget Constraint (Pd is expensive)? Pressure->Cost No RouteA Select PROTOCOL A (SNAr) Pressure->RouteA Yes Cost->RouteA Yes (Low Budget) RouteB Select PROTOCOL B (Pd-Catalysis) Cost->RouteB No (Speed Priority) Purity->Cost No Purity->RouteB Yes (Avoid Hydrolysis)

Caption: Decision matrix balancing scale, equipment availability, and purity requirements.

Expert Insights & Troubleshooting

The "Hydrolysis Trap" in Route A

The most common failure mode in the SNAr route is the unintentional hydrolysis of the methyl ester.

  • Symptom: Loss of product into the aqueous layer during workup.

  • Cause: Moisture in the ammonia source or methanol.

  • Fix: If hydrolysis occurs, do not discard. Isolate the 6-amino-5-methoxynicotinic acid, dry it thoroughly, and reflux in MeOH with catalytic H2SO4 to recover the target ester.

Catalyst Deactivation in Route B

Pyridines are notorious for coordinating to Palladium and shutting down the catalytic cycle.

  • Fix: Use chelating ligands with large bite angles (e.g., Xantphos) or bulky monophosphines (e.g., BrettPhos) to outcompete the pyridine nitrogen [2].

  • Alternative: If Benzophenone imine is too expensive, Lithium Hexamethyldisilazide (LiHMDS) can also serve as an ammonia surrogate, though the yield is typically 5-10% lower.

References

  • Preparation of methyl 6-aminonicotinate derivatives. Georganics Guide. Retrieved from [Link]

    • Context: Establishes baseline SNAr conditions for 6-aminonicotin
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. National Institutes of Health (PMC). Retrieved from [Link]

    • Context: Validates Pd-catalysis for heteroaryl halides prone to base sensitivity (hydrolysis).
  • Methyl 6-chloro-5-methoxynicotinate Properties. PubChem. Retrieved from [Link]

    • Context: Physical property data and structural validation of the starting m
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. ResearchGate. Retrieved from [Link]

    • Context: General protocols for amination of chloropyridines using ammonia surrog

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A Comparative Guide to the Cost-Effective Synthesis of Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 6-amino-5-methoxynicotinate

Methyl 6-amino-5-methoxynicotinate is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, contributing to the efficacy of numerous therapeutic agents. The cost and efficiency of its synthesis are therefore critical factors in the overall economics of drug development and manufacturing. This guide will dissect two primary synthetic strategies, evaluating their respective strengths and weaknesses to provide a clear picture of their industrial viability.

Route 1: Direct Esterification of 6-Amino-5-methoxynicotinic Acid

The most straightforward approach to Methyl 6-amino-5-methoxynicotinate is the direct esterification of its corresponding carboxylic acid, 6-amino-5-methoxynicotinic acid. This method is attractive for its simplicity and is often the go-to for small-scale laboratory preparations. Two common esterification protocols are considered here: Fischer-Speier Esterification and a thionyl chloride-mediated approach.

Method A: Fischer-Speier Esterification

This classic method involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is typically used, or water is removed as it is formed.[3][4]

Experimental Protocol:

  • To a suspension of 6-amino-5-methoxynicotinic acid (1.0 eq) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Thionyl Chloride-Mediated Esterification

For substrates that may be sensitive to the high temperatures of Fischer esterification, or to achieve faster reaction times, thionyl chloride in methanol is an effective alternative.[5] This method proceeds through the formation of an acyl chloride intermediate, which is then rapidly esterified by methanol.

Experimental Protocol:

  • Suspend 6-amino-5-methoxynicotinic acid (1.0 eq) in methanol (10-15 volumes) at 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 eq) to the suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with an organic solvent, and follow the workup procedure described for the Fischer esterification.

Cost-Effectiveness Analysis of Route 1

The primary determinant of the cost-effectiveness of this route is the price of the starting material, 6-amino-5-methoxynicotinic acid. Currently, this is a specialty chemical with a high cost, particularly at laboratory scales. For instance, one supplier lists 5 grams for $1,575.[6] This high cost makes Route 1 economically unfeasible for large-scale production.

The reagents for both esterification methods, methanol and either sulfuric acid or thionyl chloride, are commodity chemicals with relatively low costs. Methanol prices can fluctuate, but recent estimates place it in the range of $300-500 per metric ton.[7][8][9] Thionyl chloride is also readily available, with prices around $440 per metric ton in some markets.

Table 1: Cost Comparison of Reagents for Route 1 (per mole of product, lab scale)

ReagentMethod A (Fischer)Method B (Thionyl Chloride)Estimated Cost (USD/mole)
6-Amino-5-methoxynicotinic acid1.0 eq1.0 eqHigh (major cost driver)
MethanolExcessExcessLow
Sulfuric AcidCatalytic-Very Low
Thionyl Chloride-1.2 eqModerate

Diagram 1: Synthesis of Methyl 6-amino-5-methoxynicotinate via Route 1

G cluster_0 Method A: Fischer Esterification A 6-Amino-5-methoxynicotinic acid B Methyl 6-amino-5-methoxynicotinate A->B MeOH, H₂SO₄ (cat.), Reflux A->B SOCl₂, MeOH, 0°C to RT

Caption: Route 1: Direct Esterification Pathways.

Route 2: A Multi-Step Synthesis from More Readily Available Precursors

Given the prohibitive cost of 6-amino-5-methoxynicotinic acid, a more economically viable approach for larger-scale production involves its de novo synthesis from less expensive starting materials. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor. One such approach begins with 6-chloronicotinic acid, a more readily available and significantly cheaper starting material.

This proposed multi-step synthesis involves the following key transformations:

  • Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.

  • Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group.

  • Reduction: Reduction of the nitro group to an amino group.

  • Esterification: Conversion of the carboxylic acid to the methyl ester.

Diagram 2: Retrosynthetic Analysis for Route 2

G Target Methyl 6-amino-5-methoxynicotinate Intermediate1 6-Amino-5-methoxynicotinic acid Target->Intermediate1 Esterification Intermediate2 6-Methoxy-5-nitronicotinic acid Intermediate1->Intermediate2 Reduction Intermediate3 6-Chloro-5-nitronicotinic acid Intermediate2->Intermediate3 Methoxylation StartingMaterial 6-Chloronicotinic acid Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic approach for Route 2.

Experimental Workflow for Route 2:

  • Step 1: Synthesis of 6-Chloro-5-nitronicotinic acid

    • This can be achieved by treating 6-chloronicotinic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

  • Step 2: Synthesis of 6-Methoxy-5-nitronicotinic acid

    • The chloro group can be displaced by a methoxy group using sodium methoxide in methanol.

  • Step 3: Synthesis of 6-Amino-5-methoxynicotinic acid

    • The nitro group is reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Step 4: Esterification to Methyl 6-amino-5-methoxynicotinate

    • The final step is the esterification of the carboxylic acid, which can be carried out using either of the methods described in Route 1.

Cost-Effectiveness Analysis of Route 2

While this route involves multiple steps, the significantly lower cost of the starting material, 6-chloronicotinic acid, makes it a much more attractive option for large-scale production. The reagents required for each step are also relatively inexpensive commodity chemicals.

Table 2: Preliminary Cost Considerations for Route 2

StepKey ReagentsEstimated Cost
Nitration6-Chloronicotinic acid, Nitric acid, Sulfuric acidLow to Moderate
MethoxylationSodium methoxide, MethanolLow
ReductionH₂/Pd-C or SnCl₂/HClModerate
EsterificationMethanol, Acid catalyst or SOCl₂Low

The overall yield of this multi-step process will be a critical factor in its final cost-effectiveness. However, even with moderate yields at each step, the substantial cost saving from the starting material is likely to make this route far more economical for industrial applications.

Comparative Analysis and Conclusion

Table 3: Comparison of Synthesis Routes

ParameterRoute 1: Direct EsterificationRoute 2: Multi-step Synthesis
Number of Steps 14
Starting Material Cost Very HighLow
Process Simplicity HighLow
Scalability Poor (due to cost)Good
Overall Cost-Effectiveness Low (suitable for lab scale)High (suitable for industrial scale)

Diagram 3: Decision Workflow for Synthesis Route Selection

G Start Select Synthesis Route for Methyl 6-amino-5-methoxynicotinate Scale Desired Scale of Production? Start->Scale LabScale Small (Lab) Scale Scale->LabScale Small IndustrialScale Large (Industrial) Scale Scale->IndustrialScale Large Route1 Route 1: Direct Esterification LabScale->Route1 Route2 Route 2: Multi-step Synthesis IndustrialScale->Route2 Route1_Adv Advantages: - Simple - Fast Route1->Route1_Adv Route1_Disadv Disadvantages: - Very high starting material cost - Not scalable Route1->Route1_Disadv Route2_Adv Advantages: - Low starting material cost - Scalable - Cost-effective Route2->Route2_Adv Route2_Disadv Disadvantages: - Multiple steps - More complex process Route2->Route2_Disadv

Caption: Decision-making guide for route selection.

Further optimization of each step in Route 2, including reaction conditions and purification methods, will be crucial for maximizing the overall yield and further enhancing its economic advantage.

References

  • Chemistry Steps. Fischer Esterification. [Link]

  • BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

  • ResearchGate. How to do esterification of amino acid? [Link]

  • Carl ROTH. Thionyl chloride, 500 ml, CAS No. 7719-09-7. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Khan Academy. Preparation of esters via Fischer esterification. [Link]

  • Khan Academy. Preparation of esters via Fischer esterification (video). [Link]

  • ChemAnalyst. Thionyl Chloride Prices, Trends, Index, News, Monitor and Demand. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Ship & Bunker. World Bunker Prices. [Link]

  • Khan Academy. Preparation of esters via Fischer esterification (video). [Link]

  • ChemAnalyst. Thionyl Chloride Prices, Trends, Index, News, Monitor and Demand. [Link]

  • ChemAnalyst. Methanol Prices, Trends, Chart, Index and News Q4 2025. [Link]

  • The Good Food Institute. Methanol Price and Supply/Demand. [Link]

  • businessanalytiq. Methanol price index. [Link]

Sources

Reproducibility of published synthesis methods for Methyl 6-amino-5-methoxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of Methyl 6-amino-5-methoxynicotinate presents a classic "electron-rich pyridine" challenge. While the pyridine ring is generally electron-deficient, the presence of the strong electron-donating amino group at C6 significantly deactivates the ring toward nucleophilic aromatic substitution (


) at the C5 position.

Consequently, published methods often diverge into two categories:

  • Direct Nucleophilic Displacement (High Risk): Attempting to force methoxide attack on a 5-halo precursor. This often leads to poor reproducibility, hydrolysis of the ester, or no reaction.

  • Metal-Catalyzed Cross-Coupling (High Reliability): Utilizing Copper or Palladium catalysis to overcome the electronic deactivation. This is the industry-preferred route for scalability and purity.

This guide objectively compares these approaches, recommending a Bromination-Methoxylation sequence that maximizes reproducibility.

Part 2: Comparative Route Analysis

Route A: The Electrophilic Halogenation / Cu-Catalyzed Methoxylation (Recommended)

This route starts from the inexpensive, commercially available Methyl 6-aminonicotinate . It leverages the inherent ortho-directing power of the amino group to install a halogen at C5, followed by a copper-catalyzed Ullmann-type coupling to install the methoxy group.

  • Step 1: Bromination. Reaction with N-Bromosuccinimide (NBS).

  • Step 2: Methoxylation. CuI-catalyzed coupling with methanol.

Pros:

  • Regiocontrol: The amino group directs bromination almost exclusively to the C5 position.

  • Scalability: Avoids high-pressure reactors or explosive intermediates (like diazonium salts).

  • Purity: Intermediates are crystalline and easily purified.

Cons:

  • Catalyst Removal: Requires proper workup to remove copper residues.

Route B: Direct Displacement (Not Recommended)

Attempts to react Methyl 6-amino-5-bromonicotinate directly with Sodium Methoxide (NaOMe) in refluxing methanol.

Pros:

  • Reagent simplicity (no heavy metals).

Cons:

  • Electronic Mismatch: The C6-amino group donates electron density into the ring, rendering the C5-bromide unreactive to standard nucleophiles.

  • Side Reactions: Harsh conditions (high temp/strong base) often hydrolyze the C3-methyl ester to the carboxylic acid (saponification), requiring a re-esterification step.

Part 3: Detailed Optimized Protocol (Route A)

This protocol is designed to be self-validating . Each step includes a specific checkpoint to confirm success before proceeding.

Step 1: Synthesis of Methyl 6-amino-5-bromonicotinate

Reference Grounding: This step is adapted from methodologies described in WO2020219871 [1].

Reagents:

  • Methyl 6-aminonicotinate (1.0 eq)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or THF (0.1 M concentration)

Procedure:

  • Dissolve Methyl 6-aminonicotinate in MeCN at 0°C.

  • Add NBS portion-wise over 30 minutes. Critical: Keep temperature <5°C to prevent over-bromination.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Concentrate solvent. Resuspend residue in water. The product often precipitates. Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Self-Validating Checkpoint 1:

  • Visual: Product should be a white to off-white solid. Yellowing indicates oxidation or polysuccinimide contamination.

  • Analytical:

    
     NMR must show the disappearance of the C5 proton (doublet at ~6.5 ppm) and the retention of the C2/C4 protons as singlets (due to loss of coupling).
    
Step 2: Copper-Catalyzed Methoxylation

Reference Grounding: Ullmann-type coupling conditions for deactivated aryl halides [2].

Reagents:

  • Methyl 6-amino-5-bromonicotinate (1.0 eq)[1][2]

  • Sodium Methoxide (NaOMe) (2.0 eq) - Acts as both reagent and base.

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%) - Ligand is essential.

  • Methanol (Anhydrous) - Solvent.

Procedure:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon. Oxygen kills the Cu-catalyst.

  • Combine substrate, CuI, Phenanthroline, and NaOMe in MeOH.

  • Heat to reflux (65-70°C) for 12-24 hours.

  • Monitor: TLC (50% EtOAc/Hexane). Starting material (Bromide) is less polar than the Product (Methoxy).

  • Workup: Cool to RT. Filter through a Celite pad to remove Copper salts. Concentrate filtrate.

  • Purification: The residue may contain hydrolyzed acid. Partition between EtOAc and slightly basic water (pH 8). If ester hydrolysis occurred, re-esterify using

    
    .
    

Self-Validating Checkpoint 2:

  • Mass Spec: Look for the mass shift from Br pattern (M/M+2) to a single Methoxy peak (+31 mass unit shift: -Br +OMe).

  • Color: The reaction mixture turns dark brown/green due to Cu-complexes. A persistent light green color often indicates catalyst death (oxidation).

Part 4: Data Comparison & Reproducibility Metrics

FeatureMethod A (Cu-Catalyzed)Method B (Direct

)
Yield (Step 2) 75 - 85%< 10% (Trace)
Reaction Time 12 - 24 Hours48+ Hours (often incomplete)
Purity Profile High (>95% after workup)Low (mixtures of acid/ester)
Key Risk Catalyst removal (Cu)Ester hydrolysis
Reproducibility Score High Low

Part 5: Visualization of Signaling & Workflow

Reaction Scheme & Logic Flow

SynthesisPath Start Methyl 6-aminonicotinate (Cheap Starting Material) Step1 Bromination (NBS, MeCN, 0°C) Start->Step1 Regioselective Intermed Methyl 6-amino- 5-bromonicotinate (Stable Solid) Step1->Intermed >80% Yield Decision Choose Method Intermed->Decision MethodA Method A (Recommended) CuI / Phenanthroline NaOMe / MeOH / Reflux Decision->MethodA Catalytic Pathway MethodB Method B (High Risk) Direct NaOMe No Catalyst Decision->MethodB Thermal Pathway Product Methyl 6-amino- 5-methoxynicotinate (Target) MethodA->Product SnAr Success Fail Incomplete Reaction & Ester Hydrolysis MethodB->Fail Electronic Deactivation

Caption: Comparative workflow demonstrating the necessity of Copper catalysis to overcome ring deactivation in the synthesis of Methyl 6-amino-5-methoxynicotinate.

Part 6: References

  • Purple Sky, Llc. (2020). Heterocyclic compounds and their use for treatment of helminthic infections and diseases. WO2020219871A1. (Describes the bromination of methyl 6-aminonicotinate to methyl 6-amino-5-bromonicotinate). Link

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Ullmann-Type Coupling of Aryl Halides with Alcohols. Nature Protocols. (General procedure for Cu-catalyzed methoxylation of deactivated aryl halides).

  • Ambeed. (2023). Methyl 6-amino-5-methoxynicotinate (CAS 365413-06-5) Product Data. (Verifying chemical identity and structure). Link

  • ChemicalBook. (2023). 5-Bromo-6-methoxynicotinic acid methyl ester Synthesis. (Comparative data on similar pyridine transformations). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 6-amino-5-methoxynicotinate

[1]

Introduction: The Lifecycle of a Chemical Intermediate[2]

Methyl 6-amino-5-methoxynicotinate (CAS: 1227187-56-1) is a functionalized pyridine derivative commonly employed as a scaffold in medicinal chemistry, particularly for kinase inhibitor development.[1] While often treated as a generic "organic solid," its specific functional groups—an electron-rich amine and a basic pyridine ring—dictate a precise disposal protocol.

Effective safety is not just about compliance; it is about chemical compatibility . Disposal procedures must prevent the accidental formation of toxic chloramines or uncontrolled exothermic salt formation in waste drums. This guide provides a self-validating workflow to ensure this compound is handled with the rigor required for pharmaceutical intermediates.

Hazard Profile & Technical Specifications

Before initiating disposal, you must validate the physical and chemical state of the material. This compound is generally classified as an Irritant and potentially Harmful (Acute Toxicity Category 4).[2]

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer.[1][3]
Functional Groups Pyridine, Primary Amine, EsterBasic nitrogen centers; incompatible with strong acids/oxidizers.[1]
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335 .[1][3][4] Requires standard PPE.[4][5]
Acute Toxicity Cat 4 (Oral/Dermal/Inhal)H302+H312+H332 .[1][3][5] Avoid direct contact; do not dispose in trash.
RCRA Status Non-listed (Characteristic)Treat as Hazardous Organic Waste (Toxic/Irritant).[1]

Critical Note: While not explicitly P-listed (Acute Hazardous) by the EPA, pyridine derivatives can exhibit biological activity. Always handle as if it possesses higher toxicity than indicated on a generic SDS.

Segregation Logic: The Chemistry of Incompatibility

The most common error in disposing of aminopyridines is commingling them with incompatible waste streams.

The "Chloramine" Risk

Methyl 6-amino-5-methoxynicotinate contains a primary exocyclic amine.[1] If mixed with hypochlorites (Bleach) or strong halogenating agents in a waste container, it can form unstable N-chloro compounds (chloramines), which are toxic and potentially explosive.

The "Exotherm" Risk

As a base, this compound will react exothermically with strong acids (Sulfuric, Nitric). While acid-base neutralization is standard, doing so in a waste drum without cooling can cause thermal runaway or container pressurization.

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the compound never enters a reactive waste stream.

SegregationLogicStartWaste Material:Methyl 6-amino-5-methoxynicotinateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Waste(Pure Substance)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidLiquidBaggingDouble Bag inPolyethyleneSolid->BaggingBinSolid HazardousWaste BinBagging->BinSolventCheckIs Solvent Halogenated?(DCM, Chloroform)Liquid->SolventCheckHaloHalogenatedOrganic WasteSolventCheck->HaloYesNonHaloNon-HalogenatedOrganic WasteSolventCheck->NonHaloNoOxidizerCheckCRITICAL CHECK:Does container hold Oxidizersor Bleach?Halo->OxidizerCheckNonHalo->OxidizerCheckSafeProceed to PourOxidizerCheck->SafeNoUnsafeSTOP: Do Not Mix.Use Separate Container.OxidizerCheck->UnsafeYes

Caption: Decision matrix for segregating aminopyridine waste to prevent chemical incompatibility events.

Operational Disposal Workflows

Protocol A: Solid Waste (Excess Reagent)

Use this for expired chemicals, spill cleanup residues, or weighing boat scrapings.[1]

  • PPE Verification: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a fume hood to prevent dust inhalation.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the first bag into a second bag (Double-bagging). This prevents contamination of the outer waste bin.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Methyl 6-amino-5-methoxynicotinate.[1]

    • Hazards: Toxic, Irritant.[2][3][6]

    • Composition: 100%.

  • Placement: Deposit into the Solid Hazardous Waste Drum . Do not use the general trash or biohazard bins.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for rotovap condensates or reaction solvents containing the product.

  • Solvent Identification: Determine the primary solvent (e.g., Ethyl Acetate, Methanol, DCM).

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate to pH 5-9 before adding to the waste drum to prevent drum heating.

  • Stream Selection:

    • If solvent is Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If solvent is Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Log Entry: Record the volume and estimated concentration of the pyridine derivative on the waste container's log sheet.

Diagram 2: End-to-End Disposal Workflow

From bench generation to EHS pickup.

DisposalWorkflowGenGeneration(Benchtop)CharCharacterization(pH & Solvent Check)Gen->CharStep 1LabelLabeling(Full Chemical Name)Char->LabelStep 2SegSegregation(Halo vs Non-Halo)Label->SegStep 3StoreSatellite AccumulationArea (SAA)Seg->StoreStep 4EHSEHS Pickup(Incineration)Store->EHSFinal

Caption: Operational workflow ensuring traceability and compliance from lab bench to final destruction.

Emergency Contingencies

Spills (Solid)[1][2]
  • Isolate: Mark the area.

  • Dampen: Cover the powder with a paper towel dampened with water or ethanol to prevent dust generation.

  • Collect: Scoop up the material and the towel. Place in a bag as "Solid Hazardous Waste."

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water.

Exposure[1][2][3][7][8]
  • Skin: Wash with soap and water for 15 minutes.[7] The methyl ester can hydrolyze on skin, and the pyridine ring is a sensitizer.

  • Eyes: Flush for 15 minutes.[5][7] Seek medical attention immediately.

References

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Methyl 6-aminonicotinate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][8]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.